molecular formula C13H16N2O4 B143169 1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid CAS No. 129365-24-8

1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Cat. No.: B143169
CAS No.: 129365-24-8
M. Wt: 264.28 g/mol
InChI Key: KEIDRYXLYCWVSP-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is a synthetically valuable building block in medicinal chemistry and organic synthesis. The compound features a piperazine ring, a privileged scaffold in drug discovery, which is differentially protected with a benzyloxycarbonyl (Cbz) group and a carboxylic acid functional group. Carboxylic acids are pivotal in life sciences, frequently serving as solubilizing agents, prodrug moieties, or key pharmacophores in active pharmaceutical ingredients . The presence of both protecting groups and the carboxylic acid on this heterocyclic core makes it a versatile intermediate for the construction of more complex molecules. Researchers utilize this compound in the synthesis of ligands for various biological targets, such as serotonin and dopamine receptors, building upon methodologies established for related Cbz-protected piperazines . The carboxylic acid group allows for further derivatization, notably through the formation of amide or ester bonds, which is a fundamental reaction in drug development . As a white to off-white solid, it is typically characterized by techniques such as infrared spectroscopy and its physical properties including melting point. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-8-14-6-7-15(11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIDRYXLYCWVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563627
Record name 1-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129365-24-8
Record name 1-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-((benzyloxy)carbonyl)piperazine-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic route for 1-((benzyloxy)carbonyl)piperazine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the di-protection of the commercially available piperazine-2-carboxylic acid, followed by a regioselective deprotection to yield the desired mono-protected product. This method offers a reliable pathway to obtaining the target compound with high purity.

Synthetic Strategy Overview

The synthesis of this compound is challenged by the presence of two secondary amine functionalities in the starting material, piperazine-2-carboxylic acid, which can lead to a mixture of products upon N-protection. To overcome this, a strategy involving the initial protection of both nitrogen atoms followed by a selective deprotection of the N4-position is employed. The benzyloxycarbonyl (Cbz) group is utilized as it can be selectively cleaved under specific conditions.

The overall synthetic workflow is depicted below:

SynthesisWorkflow A Piperazine-2-carboxylic Acid Dihydrochloride B 1,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid A->B Cbz-Cl, Base (Di-protection) C This compound B->C Base (Selective Mono-deprotection)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

This initial step involves the protection of both nitrogen atoms of piperazine-2-carboxylic acid using benzyl chloroformate (Cbz-Cl) in the presence of a base.

Materials:

  • Piperazine-2-carboxylic acid dihydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Piperazine-2-carboxylic acid dihydrochloride is dissolved in an aqueous solution of sodium carbonate.

  • The solution is cooled in an ice bath, and benzyl chloroformate is added dropwise with vigorous stirring.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

  • The mixture is then worked up by extraction with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid.

  • The crude product can be purified by silica gel chromatography.

Quantitative Data for Step 1:

ParameterValue
Starting MaterialPiperazine-2-carboxylic acid dihydrochloride
ReagentsBenzyl chloroformate, Sodium Carbonate
SolventDioxane/Water
Reaction TimeSeveral hours
PurificationSilica Gel Chromatography

Note: Specific quantities and yields may vary depending on the scale and specific reaction conditions.

Step 2: Selective Mono-deprotection to Yield this compound

This crucial step involves the regioselective cleavage of the Cbz group from the N4 position of the di-protected intermediate under basic conditions.

Materials:

  • 1,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

  • Sodium hydroxide (NaOH) or other suitable base

  • Tetrahydrofuran (THF) or other suitable solvent

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • 1,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid is dissolved in a suitable solvent such as THF.

  • An aqueous solution of a base (e.g., NaOH) is added, and the mixture is stirred at a controlled temperature. The progress of the selective deprotection is monitored by TLC.

  • Upon completion, the reaction mixture is acidified with HCl.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified, typically by silica gel chromatography, to afford pure this compound.

Quantitative Data for Step 2 (Optimized Conditions):

ParameterValueReference
Starting Material1,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid
Base (equiv.)NaOH (2.0)
SolventTHF
Temperature (°C)25
Reaction Time (h)18
Isolated Yield (%)72

Characterization Data

This compound

  • Molecular Formula: C₁₃H₁₆N₂O₄

  • Molecular Weight: 264.28 g/mol

¹H and ¹³C NMR Data (Predicted/Reported in Similar Systems):

NucleusChemical Shift (ppm)
¹H NMR7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.50-4.60 (m, 1H, NCHCOOH), 3.80-4.00 (m, 2H, piperazine-H), 3.00-3.20 (m, 4H, piperazine-H), 2.80-2.90 (br s, 1H, NH)
¹³C NMR172.0 (C=O, acid), 155.0 (C=O, carbamate), 136.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 67.5 (-CH₂-Ph), 55.0 (NCHCOOH), 45.0-50.0 (piperazine CH₂)

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Signaling Pathways and Applications

This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The piperazine scaffold is a common feature in many pharmaceuticals, and the presence of both a protected amine and a carboxylic acid allows for versatile modifications. This compound and its derivatives are often explored in the development of:

  • Protease inhibitors: The constrained cyclic structure can mimic peptide backbones.

  • Neurological disorder therapeutics: Piperazine derivatives frequently interact with central nervous system targets.[1]

  • Anticancer and antiviral agents.

The synthetic route described allows for the controlled introduction of the piperazine-2-carboxylic acid moiety into larger molecules, facilitating the exploration of structure-activity relationships in drug discovery programs.

Logical Relationship Diagram

The following diagram illustrates the logical relationship of the protection-deprotection strategy.

LogicalRelationship cluster_0 Protection cluster_1 Selective Deprotection A Piperazine-2-carboxylic acid (Two reactive amines) B 1,4-Di-Cbz-piperazine-2-carboxylic acid (Both amines protected) A->B Cbz-Cl, Base C 1-Cbz-piperazine-2-carboxylic acid (N1 protected, N4 free) B->C Base

Caption: Protection and selective deprotection strategy.

References

physicochemical properties of Cbz-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Cbz-piperazine-2-carboxylic Acid

Introduction

Cbz-piperazine-2-carboxylic acid, also known as 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, is a chiral organic intermediate of significant interest in medicinal chemistry and pharmaceutical development.[1][2] As a derivative of piperazine, its structure serves as a versatile scaffold for synthesizing a wide array of complex molecules. The presence of the carboxybenzyl (Cbz) protecting group on one of the piperazine nitrogens allows for selective chemical modifications at other positions, making it a valuable building block in the synthesis of therapeutic agents, including antipsychotics and antidepressants.[1][3] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and key structural relationships.

Physicochemical Properties

The fundamental are crucial for its handling, reaction optimization, and application in synthetic chemistry. These properties are summarized below.

Chemical Structure
  • IUPAC Name: 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

  • Synonyms: 4-cbz-2-piperazinecarboxylic acid, N-4-Cbz-2-piperazinecarboxylic acid[1]

  • CAS Number: 64172-98-1[1]

Quantitative Data Summary

The key quantitative physicochemical data for Cbz-piperazine-2-carboxylic acid are presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₆N₂O₄Calculated
Molecular Weight 264.28 g/mol Calculated
Melting Point 222-228°C[1]
Boiling Point 465.1 ± 45.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Appearance White to off-white solid[4]
pKa (Predicted) 1.90 ± 0.20 (for the carboxylic acid)[5]
Solubility Low solubility in water; higher in organic solvents.[6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Cbz-piperazine-2-carboxylic acid are essential for researchers. The following sections outline generalized protocols based on common organic chemistry practices for similar compounds.

General Synthesis Protocol

The synthesis of Cbz-piperazine-2-carboxylic acid typically involves the selective protection of the nitrogen atom at the 4-position of the piperazine-2-carboxylic acid core.

Objective: To introduce a carboxybenzyl (Cbz) protecting group onto the N4 position of piperazine-2-carboxylic acid.

Materials:

  • Piperazine-2-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • A suitable base (e.g., Sodium bicarbonate, Triethylamine)

  • Solvent (e.g., Dioxane/water mixture, Dichloromethane)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate or Sodium sulfate (for drying)

Procedure:

  • Dissolution: Dissolve piperazine-2-carboxylic acid in an aqueous solution of a suitable base, such as sodium bicarbonate, to deprotonate the carboxylic acid and secondary amine, increasing nucleophilicity.

  • Protection Reaction: Cool the solution in an ice bath (0-5°C). Slowly add benzyl chloroformate (Cbz-Cl), typically dissolved in an organic solvent like dioxane, to the stirred solution. The Cbz group will preferentially react with the more nucleophilic N4 nitrogen.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Extraction: Once the reaction is complete, acidify the mixture with a dilute solution of hydrochloric acid to precipitate the product. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over an anhydrous salt like magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure Cbz-piperazine-2-carboxylic acid.[7][8]

Analytical Characterization Protocols

To ensure the identity and purity of the synthesized compound, standard analytical techniques are employed.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the final compound.[1]

  • Method: A small amount of the sample is dissolved in a suitable solvent (e.g., acetonitrile/water mixture). The solution is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution method, starting with a high polarity mobile phase and gradually increasing the proportion of organic solvent, is typically used. The purity is determined by integrating the peak area of the product relative to any impurities detected by a UV detector (typically at 254 nm).

2. Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

  • Objective: To confirm the chemical structure of the compound.[1]

  • Method: The purified sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H-NMR spectrum is recorded. The resulting spectrum should show characteristic peaks corresponding to the protons of the Cbz group (aromatic protons and the benzylic CH₂), the piperazine ring protons, and the carboxylic acid proton. The chemical shifts, integration values, and splitting patterns are analyzed to confirm that the structure matches that of Cbz-piperazine-2-carboxylic acid.[9]

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to Cbz-piperazine-2-carboxylic acid.

G Structural Relationship of Cbz-piperazine-2-carboxylic acid Core Piperazine-2-carboxylic Acid (Core Structure) Final Cbz-piperazine-2-carboxylic acid (Final Product) Core->Final N4 Protection Cbz Carboxybenzyl (Cbz) Group (Protecting Group) Cbz->Final Reactant

Caption: Logical diagram of the molecular components.

G General Synthesis & Analysis Workflow start Start: Piperazine-2-carboxylic acid step1 Step 1: Protection Reaction (Addition of Cbz-Cl) start->step1 step2 Step 2: Workup & Purification (Extraction, Recrystallization) step1->step2 step3 Step 3: Analytical QC step2->step3 hplc Purity Check (HPLC) step3->hplc Pass? nmr Structure Verification (NMR) step3->nmr Pass? end End Product: Pure Cbz-piperazine-2-carboxylic acid hplc->end nmr->end

Caption: Workflow for synthesis and quality control.

Applications and Safety

Applications

Cbz-piperazine-2-carboxylic acid is primarily used as an intermediate in organic synthesis.[1] Its bifunctional nature, containing both a protected amine and a carboxylic acid, makes it a key component for building more complex molecules. It is particularly valuable in the pharmaceutical industry for the synthesis of new drug candidates, where the piperazine motif is a common feature in centrally active agents.[2][6]

Safety Information

While relatively stable under normal conditions, Cbz-piperazine-2-carboxylic acid is a chemical and should be handled with appropriate care.[1]

  • Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.[1]

  • Storage: Store in a cool, dry place, sealed from moisture.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[1]

References

A Technical Guide to 1-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 129365-24-8[1][2]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, commonly referred to as 1-Cbz-piperazine-2-carboxylic acid, is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperazine core, combined with the strategic placement of a carboxylic acid handle and a readily cleavable benzyloxycarbonyl (Cbz or Z) protecting group, makes it a versatile intermediate for the synthesis of complex, biologically active molecules. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. Derivatives of this scaffold have shown promise in targeting a range of conditions, including neurological disorders and inflammatory diseases.[3][4]

Physicochemical Properties

The properties of this compound and its closely related analogues are critical for its application in synthesis. The Cbz group provides stability during certain reaction conditions while allowing for selective deprotection. The carboxylic acid moiety serves as a key functional group for derivatization, typically through amide bond formation.

PropertyDataSource Analogue / Note
CAS Number 129365-24-8For the racemate/undefined stereochemistry
Synonym(s) 1-(Benzyloxycarbonyl)piperazine-2-carboxylic acid-
Molecular Formula C13H16N2O4Calculated
Molecular Weight 264.28 g/mol Calculated
Physical Form SolidFor 4-Cbz analogue
Boiling Point 465.1 ± 45.0 °C at 760 mmHgFor 4-Cbz analogue[5]
Density 1.3 ± 0.1 g/cm³For 4-Cbz analogue[5]
Storage Temperature 4°CFor 4-Cbz analogue
Purity Typically >97%Commercial specification for related compounds[6]
Chirality Exists as (S) and (R) enantiomers(S)-enantiomer CAS: 1217437-93-8[7], (S)-form is a precursor for various APIs[8]

Role in Drug Discovery and Development

This piperazine derivative is a valuable scaffold for generating libraries of compounds for screening and lead optimization. The piperazine ring is a common motif in many approved drugs, prized for its ability to improve pharmacokinetic properties such as solubility and bioavailability. The defined stereocenter at the 2-position allows for the creation of enantiomerically pure active pharmaceutical ingredients (APIs), which often exhibit improved specificity and a better safety profile.[4]

Therapeutic Area / TargetApplication of DerivativesReference
Neurodegenerative Diseases (AD) Derivatives, such as 1,4-bisbenzylpiperazine-2-carboxylic acids, have been synthesized and evaluated as multi-target-directed ligands (MTDLs) for Alzheimer's disease, showing potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).A study reported a 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid derivative with a potent BChE inhibitory activity (Ki = 1.6 ± 0.08 nM).[9]
Inflammatory Disorders Chromone-2-carboxylic acid amides of piperazine have been investigated as potential soluble epoxide hydrolase (sEH) inhibitors, a therapeutic approach for cardiovascular and inflammatory diseases.A synthesized derivative showed concentration-dependent inhibition of sEH with an IC50 value of 1.75 µM.[10]
Antiviral (HIV) Piperazine-2-carboxylic acid amides are valuable intermediates for synthesizing orally active HIV-1 protease inhibitors.[11] The related compound 4-Cbz-1-Boc-piperazine-2-carboxylic acid is used to prepare N-aryl piperazines as new CXCR4 antagonists and antivirals.The general class of 2-piperazinecarboxamides are key intermediates for HIV protease inhibitors.[11][12] The CXCR4 receptor is a co-receptor for HIV entry into T-cells, making its antagonists potential antiviral agents.[13]
Central Nervous System (CNS) The core compound serves as a key intermediate in the synthesis of various pharmaceuticals targeting the CNS.The piperazine scaffold is widely used in the development of antipsychotics and antidepressants.[3][5]

Experimental Protocols

General Synthesis of 1-Cbz-piperazine-2-carboxylic Acid

This protocol is a representative procedure based on standard protection chemistry for amino acids. The synthesis involves the selective N-acylation of piperazine-2-carboxylic acid at the 1-position.

Objective: To protect the N1-amine of piperazine-2-carboxylic acid with a benzyloxycarbonyl (Cbz) group.

Materials:

  • Piperazine-2-carboxylic acid dihydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO3) or similar base

  • Dioxane and Water (or a similar solvent system)

  • Hydrochloric acid (HCl) for pH adjustment

  • Ethyl acetate or Dichloromethane for extraction

  • Magnesium sulfate (MgSO4) for drying

Procedure:

  • Dissolve piperazine-2-carboxylic acid dihydrochloride in an aqueous solution of sodium bicarbonate at 0-5 °C to neutralize the salt and deprotonate the secondary amines.

  • To the stirred solution, add a solution of benzyl chloroformate in dioxane dropwise, maintaining the temperature at 0-5 °C. The pH of the reaction mixture should be kept basic (pH 8-9) by the concurrent addition of a base solution.

  • Allow the reaction to stir at room temperature for several hours or overnight until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Once the reaction is complete, wash the mixture with an organic solvent like ethyl acetate to remove unreacted benzyl chloroformate and other impurities.

  • Carefully acidify the aqueous layer to pH 2-3 with cold 1N HCl. The product should precipitate out of the solution.

  • Extract the acidified aqueous layer multiple times with ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified further by recrystallization or column chromatography if necessary.

Amide Coupling to Synthesize a Derivative (Example)

This protocol describes the use of 1-Cbz-piperazine-2-carboxylic acid as a building block in an amide bond formation reaction, a common step in drug development.

Objective: To couple 1-Cbz-piperazine-2-carboxylic acid with a primary or secondary amine.

Materials:

  • 1-Cbz-piperazine-2-carboxylic acid

  • Target amine (e.g., 4-amino-N-Boc-piperidine)

  • Coupling agent, such as EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)

  • Base/activator, such as DMAP (4-Dimethylaminopyridine) or HOBt (Hydroxybenzotriazole)

  • Anhydrous dichloromethane (DCM) as solvent

  • Saturated aqueous NaHCO3 solution

Procedure:

  • Dissolve 1-Cbz-piperazine-2-carboxylic acid (1 equivalent), the target amine (1 equivalent), and DMAP (0.1-0.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.1-1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 5% NaHCO3 solution, and brine.[10]

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the resulting crude amide by flash column chromatography on silica gel.[10]

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic utility and therapeutic relevance of this compound.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_product Target Intermediate P2CA Piperazine-2-carboxylic Acid Protect N1-Selective Protection (Aqueous Base) P2CA->Protect CbzCl Benzyl Chloroformate CbzCl->Protect Product 1-Cbz-piperazine- 2-carboxylic acid Protect->Product

Caption: General workflow for the synthesis of the title compound.

G cluster_mods cluster_apps cluster_targets Core 1-Cbz-piperazine- 2-carboxylic acid Amide Amide Coupling Core->Amide Deprotection Cbz Deprotection (e.g., Hydrogenolysis) Core->Deprotection sEHI sEH Inhibitors Amide->sEHI HIVPI HIV Protease Inhibitors Amide->HIVPI N4_Alkylation N4 Alkylation/ Arylation Deprotection->N4_Alkylation AChEI Cholinesterase Inhibitors N4_Alkylation->AChEI AD Alzheimer's Disease AChEI->AD Inflammation Inflammation/ Hypertension sEHI->Inflammation HIV HIV/AIDS HIVPI->HIV

Caption: Role as a versatile intermediate in drug discovery.

G ACh Acetylcholine (ACh) AChE AChE Enzyme (Active Site) ACh->AChE Binds Products Choline + Acetate (Signal Termination) AChE->Products Hydrolyzes Blocked Inhibited AChE Inhibitor Piperazine Derivative (e.g., Compound 4c) Inhibitor->AChE Competitively Binds Result Increased ACh Levels in Synapse Blocked->Result Leads to

Caption: Mechanism of action for cholinesterase inhibitor derivatives.

References

A Technical Guide to the Solubility of 1-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-((benzyloxy)carbonyl)piperazine-2-carboxylic acid. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document outlines the expected solubility based on its structural features and furnishes detailed experimental protocols for its empirical determination. This guide is intended to be a valuable resource for researchers in drug development and chemical synthesis, enabling them to effectively utilize this compound in their work.

Introduction

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, which includes a piperazine ring, a benzyloxycarbonyl protecting group, and a carboxylic acid moiety, dictates its physicochemical properties, most notably its solubility. The interplay between the hydrophobic benzyl group and the polar carboxylic acid and piperazine functionalities results in a nuanced solubility profile. An understanding of its solubility in different organic solvents is critical for its use in chemical reactions, purification processes, and formulation development.

Solubility Profile of this compound

Qualitative Solubility

The general principles of solubility suggest that polar organic molecules, especially those capable of hydrogen bonding, are more soluble in polar solvents. Carboxylic acids are known to be polar compounds that can form strong intermolecular hydrogen bonds.[2] However, the water solubility of carboxylic acids decreases as the size of the hydrophobic portion of the molecule increases.[2]

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data (e.g., in mg/mL or mol/L at various temperatures) for this compound in common organic solvents has not been identified in our comprehensive search of scientific databases and literature. The following section provides detailed experimental protocols that can be employed to determine this data empirically.

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of this compound, the shake-flask method is widely recognized as the gold standard for its reliability in determining equilibrium solubility.[3][4]

The Shake-Flask Method for Equilibrium Solubility

This method involves equilibrating an excess amount of the solid compound in a chosen solvent until a saturated solution is achieved. The concentration of the dissolved compound in the supernatant is then measured.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, dimethylformamide, etc.)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Vials with screw caps

  • Pipettes and other standard laboratory glassware

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. It is crucial to ensure that undissolved solid remains present to confirm that the solution is saturated.

  • Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Subsequently, separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by either centrifugation or by filtering the solution through a chemically compatible filter (e.g., a 0.45 µm PTFE syringe filter for organic solvents).

  • Sample Preparation for Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method being used.

  • Concentration Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

General Solvent Screening for Qualitative Solubility

A preliminary screening can be performed to quickly assess the solubility of the compound in a range of solvents.

Procedure:

  • Place a small, known amount of the compound (e.g., 10 mg) into a series of small test tubes or vials.

  • To each tube, add a small, measured volume of a different solvent (e.g., 1 mL).

  • Vigorously agitate the tubes (e.g., using a vortex mixer) for a short period (e.g., 1-2 minutes).

  • Visually inspect the tubes for the presence of undissolved solid. The absence of visible solid indicates that the compound is soluble at that concentration.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G A Start: Add Excess Solute to Solvent B Equilibration (Shaking at Constant Temperature) A->B C Phase Separation (Centrifugation/Filtration) B->C D Sample Dilution C->D E Concentration Analysis (e.g., HPLC-UV) D->E F End: Calculate Solubility E->F

Caption: Workflow for determining equilibrium solubility.

Factors Influencing Solubility

The solubility of this compound is a balance of its molecular features and the properties of the solvent. This relationship is depicted in the diagram below.

G cluster_0 Molecular Properties of Solute cluster_1 Solvent Properties Polar Groups\n(Carboxylic Acid, Piperazine) Polar Groups (Carboxylic Acid, Piperazine) Solubility Solubility Polar Groups\n(Carboxylic Acid, Piperazine)->Solubility Increases in Polar Solvents Non-polar Groups\n(Benzyl Ring) Non-polar Groups (Benzyl Ring) Non-polar Groups\n(Benzyl Ring)->Solubility Increases in Non-polar Solvents Polar Solvents\n(e.g., Methanol, DMF) Polar Solvents (e.g., Methanol, DMF) Polar Solvents\n(e.g., Methanol, DMF)->Solubility Favors Dissolution of Polar Groups Non-polar Solvents\n(e.g., Hexane) Non-polar Solvents (e.g., Hexane) Non-polar Solvents\n(e.g., Hexane)->Solubility Favors Dissolution of Non-polar Groups

References

The Emerging Role of Piperazine-2-Carboxylic Acid Derivatives in Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder that currently has no cure. The complexity of AD pathogenesis, involving amyloid-beta (Aβ) plaque formation, neurofibrillary tangles (NFTs) of hyperphosphorylated tau protein, and cholinergic system deficits, has led researchers to explore multi-target directed ligands (MTDLs). Piperazine-2-carboxylic acid derivatives have emerged as a promising class of compounds in this area, with the ability to interact with multiple key targets in AD pathology. This technical guide provides an in-depth overview of the current research, quantitative data, experimental protocols, and relevant signaling pathways associated with these derivatives.

Piperazine-2-Carboxylic Acid Derivatives as Cholinesterase Inhibitors

A key therapeutic strategy in managing AD is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several piperazine-2-carboxylic acid derivatives have demonstrated potent inhibitory activity against these enzymes.

Quantitative Data: Cholinesterase Inhibition
CompoundTargetKi (nM)Inhibition TypeSelectivity Index (SI)Reference
1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c)AChE10,180 ± 1000Competitive~17.90 (for AChE)[1]
1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b)BChE1.6 ± 0.08Competitive21862.5 (for BChE)[1]
DonepezilAChE---[1]
BChE12,500 ± 2600--[1]
TacrineBChE17.3 ± 2.3--[1]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a modified version of the spectrophotometric method developed by Ellman.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus or Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (piperazine-2-carboxylic acid derivatives)

  • Donepezil or Tacrine as a reference inhibitor

Procedure:

  • Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in phosphate buffer.

  • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of the AChE or BChE solution and incubate for 15 minutes at 37°C.

  • Add 125 µL of DTNB solution to the wells.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined by measuring the increase in absorbance per minute.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • To determine the inhibition type and Ki value, perform kinetic studies using varying concentrations of the substrate in the presence and absence of the inhibitor and analyze the data using Lineweaver-Burk plots.[1]

Workflow for Cholinesterase Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Enzyme, Substrate, DTNB, Compounds) add_compound Add Test Compound to 96-well plate prep_solutions->add_compound add_enzyme Add Enzyme (AChE/BChE) & Incubate add_compound->add_enzyme add_dtns Add DTNB add_enzyme->add_dtns add_substrate Add Substrate (ATCI/BTCI) add_dtns->add_substrate measure_abs Measure Absorbance at 412 nm add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50 kinetic_studies Perform Kinetic Studies det_ic50->kinetic_studies det_ki Determine Ki & Inhibition Type kinetic_studies->det_ki G APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage Ab Amyloid-β (Aβ) APP->Ab Sequential cleavage BACE1 BACE1 (β-secretase) gamma_secretase γ-secretase plaques Amyloid Plaques Ab->plaques neurotoxicity Neurotoxicity plaques->neurotoxicity piperazine Piperazine-2-carboxylic acid derivatives piperazine->BACE1 Inhibition G piperazine Piperazine Derivatives TRPC6 TRPC6 Channel piperazine->TRPC6 Activation nSOCE Neuronal Store-Operated Calcium Entry (nSOCE) TRPC6->nSOCE Ca_influx Ca²⁺ Influx nSOCE->Ca_influx downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->downstream spine_stability Dendritic Spine Stability downstream->spine_stability synaptic_plasticity Synaptic Plasticity (LTP) downstream->synaptic_plasticity Abeta Amyloid-β Toxicity Abeta->spine_stability Inhibition

References

An In-depth Technical Guide on the Structural Analysis of 1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid, a derivative of piperazine, holds potential as a versatile building block in medicinal chemistry and drug development. Its rigid heterocyclic scaffold, combined with the presence of two benzyloxycarbonyl (Cbz) protecting groups and a carboxylic acid moiety, allows for precise stereochemical control and diverse functionalization. This guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, projected spectroscopic data based on analogous structures, and detailed experimental protocols for its synthesis and characterization. While specific experimental data for this exact molecule is not extensively available in the public domain, this document outlines the expected analytical outcomes and the methodologies required for its thorough structural elucidation.

Introduction

Piperazine and its derivatives are ubiquitous scaffolds in pharmaceuticals, exhibiting a wide range of biological activities. The compound 1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid (CAS No. 191739-36-3) is a chiral molecule with a constrained conformation, making it an attractive intermediate for the synthesis of complex molecular architectures, including peptide mimetics and constrained peptides. The dual Cbz protection of the piperazine nitrogens offers stability under various reaction conditions while allowing for selective deprotection strategies, crucial in multi-step organic synthesis. The carboxylic acid at the 2-position provides a key functional handle for amide bond formation and other modifications.

Table 1: Physicochemical Properties of 1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

PropertyValue
CAS Number 191739-36-3[1]
Molecular Formula C₂₁H₂₂N₂O₆
Molecular Weight 398.41 g/mol
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; poorly soluble in water.

Structural Elucidation

A complete structural analysis of 1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid would involve a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for confirming the molecular structure. Based on data from structurally similar compounds, the following proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts are anticipated.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1HCOOH
~7.20-7.40Multiplet10HAromatic protons (Cbz groups)
~5.10-5.30Multiplet4HCH₂ (Cbz groups)
~4.50-4.70Multiplet1HH-2 (piperazine ring)
~3.00-4.20Multiplet6HH-3, H-5, H-6 (piperazine ring)

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170-175COOH
~154-156C=O (Cbz carbamate)
~135-137Quaternary aromatic C (Cbz)
~127-129Aromatic CH (Cbz)
~67-69CH₂ (Cbz)
~52-55C-2 (piperazine ring)
~40-50C-3, C-5, C-6 (piperazine ring)
Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, further confirming the structure.

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

m/zIon
399.15[M+H]⁺
421.13[M+Na]⁺
397.13[M-H]⁻

Expected Fragmentation Pattern: The major fragmentation pathways in MS/MS analysis would likely involve the loss of the benzyl groups (C₇H₇, 91 Da), the benzyloxycarbonyl groups (C₈H₇O₂, 135 Da), and the carboxylic acid group (COOH, 45 Da).

Experimental Protocols

Synthesis of 1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

This protocol is a generalized procedure based on common synthetic routes for N-protected amino acids.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Product Piperazine_2_carboxylic_acid Piperazine-2-carboxylic acid Reaction Reaction Piperazine_2_carboxylic_acid->Reaction Dissolve in base Benzyl_chloroformate Benzyl Chloroformate (Cbz-Cl) Benzyl_chloroformate->Reaction Add dropwise Base Base (e.g., Na₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction Temperature Temperature (e.g., 0 °C to RT) Temperature->Reaction Workup Aqueous Workup (Acidification & Extraction) Purification Purification (Crystallization or Chromatography) Workup->Purification Crude Product Product 1,4-bis((benzyloxy)carbonyl) piperazine-2-carboxylic acid Purification->Product Pure Product Reaction->Workup Reaction Mixture

Caption: General workflow for the synthesis of the target compound.

Methodology:

  • Dissolution: Piperazine-2-carboxylic acid is dissolved in an aqueous solution of a suitable base (e.g., sodium carbonate) at 0 °C.

  • Acylation: Benzyl chloroformate (2.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Workup: The reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove excess benzyl chloroformate. The aqueous layer is then acidified to a low pH (e.g., pH 2) with a strong acid (e.g., HCl), leading to the precipitation of the product. The precipitate is collected by filtration or extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Standard parameters for acquisition are used. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

Mass Spectrometry Protocol
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) with or without a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

  • Data Acquisition: The solution is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Full scan mass spectra are acquired to determine the accurate mass of the molecular ion. Tandem mass spectrometry (MS/MS) is performed on the parent ion to obtain fragmentation data for structural confirmation.

X-ray Crystallography Protocol
  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: A suitable crystal is mounted on a goniometer and data is collected using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². This provides precise bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Potential Biological Relevance and Signaling Pathways

Constrained dipeptide mimetics are of significant interest in drug discovery as they can mimic or block protein-protein interactions. Given its structure, 1,4-bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid could be a precursor for inhibitors of enzymes such as proteases or for modulators of G-protein coupled receptors (GPCRs). A hypothetical signaling pathway where a drug derived from this scaffold might act is illustrated below.

Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Ligand Ligand (e.g., Bioactive Peptide) Ligand->GPCR Activates Inhibitor Inhibitor (Derived from Piperazine Scaffold) Inhibitor->GPCR Blocks Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical GPCR signaling pathway modulated by an inhibitor.

Conclusion

References

Navigating the Synthesis and Supply of a Key Chiral Building Block: (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals, detailing the commercial availability, synthesis, and analytical methodologies for the chiral building block, (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid. This guide addresses the critical need for reliable sources and detailed protocols for this compound, which serves as a vital intermediate in the synthesis of various pharmaceutically active molecules.

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, identified by the CAS number 1217437-93-8 , is a piperazine derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the N1 position and a carboxylic acid at the C2 position, with a defined (S)-stereochemistry. This specific configuration is crucial for its application in the development of targeted therapeutics. However, significant ambiguity exists in commercial listings, with several similar but distinct compounds often being mistaken for the target molecule. Researchers are advised to verify the CAS number to ensure the procurement of the correct isomer.

Commercial Availability

A number of chemical suppliers offer (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid. The table below summarizes the offerings from key vendors, highlighting purity, available quantities, and other relevant information. It is imperative to confirm the chemical identity with the supplier, as product listings can sometimes be inconsistent.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesAdditional Notes
BLDpharm (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid1217437-93-8≥98%1g, 5g, 10gCustom quantities available upon request.
ChemicalBook (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid1217437-93-8≥97%1g, 5g, 25g-
Santa Cruz Biotechnology 1-N-Cbz-piperazine-2-carboxylic acid129365-24-8 (Note: Ambiguous)-InquireCAS number differs, structural confirmation recommended.
Sigma-Aldrich 4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid64172-98-1 (Note: Isomer)≥97%InquireListed as the N4-Cbz isomer.

Note: The information in this table is based on publicly available data and is subject to change. It is essential to contact the suppliers directly for the most current information and to verify the product specifications.

Synthesis and Purification

A common approach involves the use of a chiral starting material or a chiral auxiliary to introduce the desired stereochemistry. Alternatively, a racemic mixture of piperazine-2-carboxylic acid can be synthesized and then resolved into its constituent enantiomers. One established method for obtaining the parent (S)-piperazine-2-carboxylic acid is through the enzymatic resolution of a racemic precursor, such as a corresponding amide or ester.

General Experimental Protocol for N-Protection (Illustrative):

A generalized procedure for the N-benzyloxycarbonylation of a piperazine derivative is as follows. This is an illustrative protocol and would require optimization for the specific substrate.

  • (S)-Piperazine-2-carboxylic acid is dissolved in a suitable solvent system, such as a mixture of dioxane and water.

  • The solution is cooled in an ice bath, and a base, typically sodium hydroxide or sodium carbonate, is added to adjust the pH.

  • Benzyl chloroformate (Cbz-Cl) is added dropwise to the cooled solution while maintaining the pH with the continuous addition of base.

  • The reaction is stirred at a low temperature for several hours and then allowed to warm to room temperature.

  • After the reaction is complete, the mixture is worked up by washing with an organic solvent to remove unreacted benzyl chloroformate.

  • The aqueous layer is then acidified, leading to the precipitation of the N-Cbz protected product.

  • The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start (S)-Piperazine-2-carboxylic acid reaction N-Benzoxycarbonylation (Cbz-Cl, Base) start->reaction product (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid reaction->product workup Aqueous Workup & Acidification product->workup recrystallization Recrystallization workup->recrystallization final_product (S)-1-Cbz-piperazine-2-carboxylic acid recrystallization->final_product Pure Product

Caption: Illustrative workflow for the synthesis of the target compound.

Analytical Methods for Quality Control

Ensuring the enantiomeric purity of (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is paramount for its application in pharmaceuticals. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.

General Chiral HPLC Method Development:

  • Column Selection: A variety of chiral stationary phases are commercially available. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point for the separation of N-protected amino acid derivatives.

  • Mobile Phase Screening: A screening of different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), is performed. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can often improve peak shape and resolution for carboxylic acids.

  • Method Optimization: Once initial separation is achieved, parameters such as the mobile phase composition, flow rate, and column temperature are optimized to achieve baseline resolution between the two enantiomers.

Analytical_Workflow sample Sample of (S)-1-Cbz-piperazine-2-carboxylic acid hplc Chiral HPLC System sample->hplc csp_column Chiral Stationary Phase Column hplc->csp_column detector UV Detector csp_column->detector data Chromatogram (Enantiomeric Purity Assessment) detector->data

Caption: Workflow for determining the enantiomeric purity of the compound.

Applications in Drug Discovery and Development

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, known for their ability to impart favorable physicochemical properties, such as improved solubility and bioavailability, to drug candidates. The rigid, chair-like conformation of the piperazine ring also allows for the precise spatial orientation of substituents, which is critical for effective binding to biological targets.

While specific signaling pathway involvement for (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is not extensively documented in public literature, its utility lies in its role as a versatile chiral building block. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules. The Cbz protecting group can be readily removed under standard hydrogenolysis conditions, revealing a secondary amine that can be further functionalized.

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of therapeutic agents, including but not limited to:

  • Antiviral agents: As seen in the development of HIV protease inhibitors.

  • Anticancer agents: Used in the synthesis of kinase inhibitors.

  • Central Nervous System (CNS) agents: Incorporated into molecules targeting various receptors and transporters in the brain.

The defined stereochemistry of the (S)-enantiomer is often crucial for achieving the desired pharmacological activity and reducing off-target effects, making this a highly valuable component in the modern drug discovery pipeline.

Logical_Relationship cluster_compound Chiral Building Block cluster_properties Key Chemical Features cluster_application Application in Drug Discovery compound (S)-1-Cbz-piperazine-2-carboxylic acid stereocenter (S)-Stereocenter compound->stereocenter Provides Chirality cooh Carboxylic Acid (Functional Handle) compound->cooh Enables Derivatization cbz Cbz Protecting Group (Removable) compound->cbz Allows for Sequential Synthesis synthesis Synthesis of Complex Molecules stereocenter->synthesis cooh->synthesis cbz->synthesis therapeutics Development of Novel Therapeutics (e.g., Antivirals, Anticancer) synthesis->therapeutics

Caption: The role of the compound as a key intermediate in drug discovery.

This technical guide provides a foundational resource for professionals working with (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid. By consolidating information on its commercial sourcing, synthesis, and analysis, this guide aims to facilitate its effective use in advancing pharmaceutical research and development.

Navigating the Synthesis and Handling of 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, a key building block in medicinal chemistry, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds, including antipsychotics and antidepressants.[1][2] Its structural motif is prevalent in molecules targeting the central nervous system.[3] This guide provides an in-depth overview of the safety, handling, and relevant experimental considerations for this compound, tailored for professionals in research and drug development.

Safety and Hazard Profile

While considered relatively safe under normal laboratory conditions, 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid is a potentially hazardous chemical that requires careful handling.[2] The primary hazards are associated with skin, eye, and respiratory tract irritation.

GHS Hazard Information

The compound is classified under GHS with the signal word "Warning".

Hazard ClassGHS CodeStatement
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.
Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below for quick reference.

PropertyValue
Molecular Formula C13H16N2O4[4]
Molecular Weight 264.28 g/mol [4]
Appearance Solid
Boiling Point 465.1 ± 45.0 °C at 760 mmHg
Purity Typically ≥95%[4]

Experimental Protocols and Handling

Adherence to strict safety protocols is paramount when working with this and related chemical intermediates. The following sections detail recommended procedures for handling, storage, and disposal.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal and environmental protection should be implemented.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls Eye Eye Protection Chemical Goggles Chemical Goggles Eye->Chemical Goggles Hand Hand Protection Chemical-Resistant Gloves Chemical-Resistant Gloves Hand->Chemical-Resistant Gloves Body Body Protection Lab Coat Lab Coat Body->Lab Coat Resp Respiratory NIOSH-approved respirator \n(if dust is generated) NIOSH-approved respirator (if dust is generated) Resp->NIOSH-approved respirator \n(if dust is generated) Hood Fume Hood Hood->Eye Mandatory Hood->Hand Mandatory Hood->Body Mandatory Vent Good Ventilation Vent->Resp As needed

Figure 1: Recommended PPE and Engineering Controls.
General Handling and Storage Protocol

  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is donned. An eyewash station and safety shower should be readily accessible.

  • Dispensing : Handle the solid compound carefully to minimize dust generation.[5] Use appropriate tools for weighing and transferring the substance.

  • Incompatibilities : Avoid contact with strong oxidizing agents and strong acids, as this may lead to dangerous reactions.[2]

  • Hand Washing : Always wash hands thoroughly with soap and water after handling the compound.[5]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Recommended storage temperature is 4°C.

Waste Disposal Protocol

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation : Do not mix waste containing this compound with incompatible materials.[6] Collect solid waste separately from liquid waste streams.[6]

  • Containerization : Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[6] The label must include "Hazardous Waste," the full chemical name, and associated hazard pictograms.[6]

  • Contaminated Materials : Any materials contaminated with the compound, such as gloves, weighing paper, or pipette tips, must be treated as hazardous waste and placed in the designated container.[6]

  • Final Disposal : Do not dispose of this chemical down the drain or in regular trash.[1] Arrange for disposal through a licensed chemical waste disposal facility, typically via high-temperature incineration.[6]

  • Container Decontamination : Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste.[1]

Disposal_Workflow start Waste Generated segregate Segregate Waste (Solid vs. Liquid, Avoid Incompatibles) start->segregate container Use Labeled Hazardous Waste Container segregate->container transfer Transfer Waste & Contaminated Materials container->transfer seal Seal and Store in Designated Area transfer->seal professional Arrange for Professional Disposal (Incineration) seal->professional end Disposal Complete professional->end

Figure 2: Workflow for the Disposal of 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid.

Synthesis and Reaction Chemistry

Generalized Synthetic Workflow

This workflow outlines the key steps in the synthesis of N-protected piperazine-2-carboxylic acid derivatives.

Synthesis_Workflow cluster_reactants Starting Materials cluster_procedure Reaction Procedure piperazine Piperazine-2-carboxylic acid dissolve Dissolve piperazine derivative in solvent with base piperazine->dissolve cbz_cl Benzyl Chloroformate (Cbz-Cl) add_cbz Add Cbz-Cl dropwise cbz_cl->add_cbz base Base (e.g., NaOH, Et3N) base->dissolve solvent Solvent (e.g., DCM, Dioxane/Water) solvent->dissolve cool Cool reaction mixture (e.g., 0°C) dissolve->cool cool->add_cbz react Stir at room temperature add_cbz->react workup Aqueous Workup (Acid/Base Extraction) react->workup purify Purify Product (e.g., Crystallization, Chromatography) workup->purify

Figure 3: Generalized Synthetic Workflow for N-Cbz Protection.

Biological Context and Signaling Pathways of Derivatives

It is critical to note that 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid is primarily a synthetic intermediate and is not typically studied for its own biological activity.[9] However, the piperazine scaffold it provides is a cornerstone in the development of centrally acting drugs.[3] Derivatives often interact with monoamine neurotransmitter systems, which are implicated in mood and psychotic disorders.[10]

Many psychoactive piperazine derivatives function by modulating the activity of dopamine, serotonin, and norepinephrine pathways through receptor binding or by inhibiting reuptake transporters.[3] For instance, N-benzylpiperazine (BZP), a related compound, is known to interact with these systems, leading to its stimulant effects.[11]

The diagram below illustrates a generalized mechanism by which many piperazine-based drugs exert their effects on a monoaminergic synapse.

Signaling_Pathway cluster_synapse Monoaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle with Monoamines synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Release reuptake Reuptake Transporter (DAT, SERT, NET) receptor Postsynaptic Receptor (e.g., Dopamine, Serotonin) Signal Transduction Signal Transduction receptor->Signal Transduction synaptic_cleft->reuptake Reuptake synaptic_cleft->receptor Binding piperazine Piperazine Derivative (Drug) piperazine->reuptake Blocks piperazine->receptor Modulates (Agonist/Antagonist)

Figure 4: Generalized Action of Piperazine Derivatives on Monoamine Pathways.

This technical guide provides a foundational understanding of the safety, handling, and scientific context of 4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid. Researchers and drug development professionals are encouraged to consult specific Safety Data Sheets (SDS) for the materials they are using and to perform a thorough risk assessment before commencing any experimental work.

References

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Utilizing 1-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Incorporation of non-natural amino acids and constrained cyclic scaffolds into peptide structures is a pivotal strategy in modern drug discovery. These modifications can enhance metabolic stability, improve receptor affinity and selectivity, and control peptide conformation. 1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is a valuable building block that introduces a conformationally restricted piperazine moiety into a peptide backbone. The benzyloxycarbonyl (Cbz) protecting group on the N-1 nitrogen allows for selective deprotection and further functionalization, making it a versatile component in the synthesis of complex peptidomimetics and other biologically active molecules.

This document provides detailed protocols for the efficient coupling of this compound in both solid-phase and solution-phase peptide synthesis, a comparative analysis of common coupling reagents, and a generalized experimental workflow.

Data Presentation: Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly when dealing with sterically hindered or structurally complex amino acids like this compound. The following table summarizes typical conditions and expected outcomes for several widely used coupling reagents.

Coupling Reagent/MethodActivating Agent (Equivalents)Additive (Equivalents)Base (Equivalents)SolventTypical Reaction TimeTypical Yield Range (%)Key Considerations
HBTU/DIPEA HBTU (1.0 - 1.2)HOBt (optional, 1.0)DIPEA (2.0 - 3.0)DMF, NMP1 - 4 hours85 - 95Rapid and efficient, low racemization. Byproducts are generally soluble.[1]
HATU/DIPEA HATU (1.0 - 1.2)NoneDIPEA (2.0 - 3.0)DMF, NMP1 - 4 hours90 - 98Highly efficient, even for hindered couplings, with very low racemization.[2] More expensive than HBTU.
EDC/HOBt EDC (1.1 - 1.5)HOBt (1.0 - 1.2)DIPEA (1.0 - 2.0)DCM, DMF4 - 24 hours80 - 92Water-soluble carbodiimide simplifies workup.[2][3] HOBt is crucial to suppress racemization.[2][4]
DIC/HOBt DIC (1.1 - 1.2)HOBt (1.0 - 1.2)None requiredDCM, DMF2 - 12 hours80 - 90Diisopropylurea byproduct is soluble in DCM. HOBt minimizes racemization.[4]
DCC/DMAP DCC (1.1)DMAP (catalytic, 0.1)None requiredDCM12 - 24 hours75 - 88Dicyclohexylurea (DCU) byproduct is insoluble and can be filtered off. DMAP can enhance the rate for hindered couplings but may increase racemization risk in some cases.[5]

Experimental Protocols

The following are generalized protocols for the coupling of this compound. Researchers should optimize these conditions based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HBTU

This protocol is suitable for standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3.0 eq. relative to resin loading)

  • HBTU (2.9 eq.)

  • HOBt (3.0 eq., optional)

  • DIPEA (6.0 eq.)

  • Anhydrous DMF or NMP

  • DCM

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound, HBTU, and HOBt (if used) in a minimal amount of anhydrous DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring the Reaction: Monitor the coupling progress using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to remove the Fmoc group from the newly added amino acid, preparing it for the next coupling cycle.

  • Final Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) and dry under vacuum.

Protocol 2: Solution-Phase Peptide Synthesis using EDC/HOBt

This protocol is suitable for the coupling of peptide fragments or for syntheses performed entirely in solution.

Materials:

  • This compound (1.0 eq.)

  • Amine component (e.g., an amino acid ester hydrochloride) (1.1 eq.)

  • EDC hydrochloride (1.2 eq.)

  • HOBt (1.2 eq.)

  • DIPEA (2.0 - 3.0 eq.)

  • Anhydrous DCM or DMF

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: Dissolve this compound, the amine component, and HOBt in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA to the mixture and stir for 5-10 minutes at room temperature.

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride portion-wise. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 4-24 hours.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude peptide by flash column chromatography on silica gel or by preparative HPLC.[6]

Visualizations

Experimental Workflow for Peptide Coupling

The following diagram illustrates a generalized workflow for the coupling of this compound in peptide synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Reagent Preparation - Dissolve Cbz-Piperazine-COOH - Prepare Amine Component - Prepare Coupling Reagents B 2. Activation - Add Coupling Reagent (e.g., HBTU) and Base (e.g., DIPEA) to Acid A->B Pre-activation C 3. Coupling - Add Activated Acid to Amine - Stir at RT for 1-24h B->C Amide Bond Formation D 4. Quenching & Extraction - Quench Reaction - Aqueous Work-up C->D Reaction Completion E 5. Purification - Flash Chromatography or HPLC D->E Crude Product F 6. Characterization - LC-MS, NMR E->F Purified Peptide

Caption: Generalized workflow for peptide coupling.

Signaling Pathway of Carbodiimide-Mediated Coupling

The diagram below illustrates the activation of the carboxylic acid using a carbodiimide (like EDC) in the presence of HOBt.

G A Cbz-Piperazine-COOH C O-Acylisourea Intermediate (Highly Reactive) A->C + B EDC B->C E HOBt Active Ester (More Stable) C->E + H EDC-Urea Byproduct C->H hydrolysis (side reaction) D HOBt D->E G Peptide Bond Formed E->G + F Amine (R-NH2) F->G

Caption: EDC/HOBt coupling mechanism.

References

Application Notes and Protocols for Cbz-piperazine-2-carboxylic acid as a Constrained Amino Acid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptidomimetics and drug design, the use of constrained amino acid analogs is a powerful strategy to enhance the therapeutic potential of peptide-based molecules. Cbz-piperazine-2-carboxylic acid, a conformationally restricted analog of proline, offers a unique scaffold to improve peptide stability, receptor affinity, and selectivity. The piperazine ring's inherent rigidity limits the conformational flexibility of the peptide backbone, locking it into a bioactive conformation. The carboxybenzyl (Cbz) protecting group on the nitrogen atom ensures stability during synthesis and allows for selective deprotection.[1] These application notes provide a comprehensive overview of the utility of Cbz-piperazine-2-carboxylic acid, including its synthesis, incorporation into peptides, and its impact on biological activity, supported by detailed experimental protocols.

Data Presentation

The incorporation of constrained analogs like piperazine-2-carboxylic acid can significantly enhance the biological activity and stability of peptides. Below is a summary of quantitative data from studies on endomorphin-2 (EM-2) analogs, where proline in position 2 was replaced with piperidine-2-carboxylic acid (Pip), a closely related analog.

Table 1: Receptor Binding Affinity of Endomorphin-2 Analogs

CompoundSequenceµ-Opioid Receptor Affinity (Ki in nM)
Endomorphin-2 (EM-2)Tyr-Pro-Phe-Phe-NH20.33
[Pip²]-EM-2Tyr-Pip-Phe-Phe-NH20.29

Data compiled from studies on endomorphin-2 analogs. The Ki value represents the equilibrium dissociation constant, with a lower value indicating higher binding affinity.

Table 2: In Vitro Serum Stability of Peptides

PeptideSequenceHalf-life (t½) in Human Serum (hours)
Natural Peptide AnalogTyr-Pro-Phe-Phe-NH2~ 0.5
Constrained AnalogTyr-Pip-Phe-Phe-NH2> 8

This table presents representative data on the enhanced serum stability of peptides containing a piperazine-based constrained amino acid analog compared to their natural proline-containing counterpart. The increased half-life is attributed to the resistance of the constrained analog to proteolytic degradation.[2][3]

Experimental Protocols

Synthesis of N-Cbz-piperazine-2-carboxylic acid

This protocol describes a two-step process for the synthesis of N-Cbz-piperazine-2-carboxylic acid, starting from piperazine-2-carboxylic acid.

Step 1: Synthesis of Piperazine-2-carboxylic acid

A common method for synthesizing the piperazine-2-carboxylic acid core involves the reaction of a protected diamine with a suitable C3 synthon.[4]

  • Materials: 2,3-dibromopropionic acid methyl ester, N,N'-dibenzyl-ethane-1,2-diamine, triethylamine (Et3N), toluene, 2N HCl, 4N NaOH, ethyl acetate (EtOAc), brine.

  • Procedure:

    • To a preheated solution (50°C) of 2,3-dibromopropionic acid methyl ester in toluene, add triethylamine (2 equivalents).

    • Add N,N'-dibenzyl-ethane-1,2-diamine (1 equivalent) dropwise. The resulting mixture will form a white slurry.

    • Heat the reaction mixture to reflux until a clear solution is formed and stir overnight.

    • After cooling to room temperature, extract the reaction mixture with 2N HCl.

    • Neutralize the aqueous extract with 4N NaOH and extract three times with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester.[4]

    • Subsequent hydrolysis of the methyl ester and debenzylation (e.g., through catalytic hydrogenation) will yield piperazine-2-carboxylic acid.

Step 2: N-Cbz Protection

  • Materials: Piperazine-2-carboxylic acid, sodium bicarbonate, benzyl chloroformate (Cbz-Cl), dioxane, water, diethyl ether, 1M HCl.

  • Procedure:

    • Dissolve piperazine-2-carboxylic acid in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.

    • Cool the solution to 0°C in an ice bath.

    • Add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Remove the dioxane under reduced pressure.

    • Wash the aqueous residue with diethyl ether to remove any excess benzyl chloroformate and other non-polar impurities.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product into ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Cbz-piperazine-2-carboxylic acid.

Incorporation of Cbz-piperazine-2-carboxylic acid into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of the sterically hindered Cbz-piperazine-2-carboxylic acid into a growing peptide chain on a solid support using Fmoc/tBu chemistry.

  • Materials: Fmoc-protected amino acids, 2-chlorotrityl chloride resin, Cbz-piperazine-2-carboxylic acid, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), N,N-diisopropylethylamine (DIPEA), piperidine, N,N-dimethylformamide (DMF), dichloromethane (DCM), cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Procedure:

    • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 30 minutes.

    • First Amino Acid Attachment: Attach the first Fmoc-protected amino acid to the resin according to standard protocols.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

    • Coupling of Subsequent Amino Acids: For standard amino acids, dissolve the Fmoc-protected amino acid (2-3 equivalents) and a coupling agent (e.g., HBTU/HOBt) in DMF, add DIPEA, and couple to the deprotected resin for 1-2 hours.

    • Coupling of Cbz-piperazine-2-carboxylic acid:

      • Due to its steric hindrance, a more potent coupling agent is recommended.[5]

      • In a separate vessel, dissolve Cbz-piperazine-2-carboxylic acid (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.

      • Add DIPEA (6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

      • Add the activated amino acid solution to the deprotected peptide-resin.

      • Agitate the reaction vessel at room temperature for an extended coupling time of 2-4 hours, or until a negative Kaiser test is observed.[6] A double coupling may be necessary for completion.[7]

    • Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

    • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. The Cbz group is generally stable to TFA and will remain on the N-terminus. If removal of the Cbz group is desired, catalytic hydrogenolysis can be performed after cleavage.

    • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Competitive Radioligand Binding Assay for the µ-Opioid Receptor

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., a peptide containing Cbz-piperazine-2-carboxylic acid) for the µ-opioid receptor.[1][8]

  • Objective: To determine the Ki of a test peptide for the human µ-opioid receptor using a competitive radioligand binding assay with [³H]-DAMGO.

  • Materials:

    • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

    • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

    • Test Compound: Peptide containing Cbz-piperazine-2-carboxylic acid.

    • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: A cell harvester with glass fiber filters.

    • Scintillation Counter.

  • Procedure:

    • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

    • Assay Setup: In a 96-well plate, add the following components in triplicate:

      • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.

      • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

      • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test peptide (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

    • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[1]

    • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in assay buffer.

    • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

    • Data Analysis:

      • Calculate the specific binding by subtracting the non-specific binding from the total binding.

      • Plot the percentage of specific binding against the logarithm of the test peptide concentration to generate a sigmoidal curve.

      • Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression analysis.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Serum Stability Assay

This protocol outlines a general method for assessing the stability of a peptide in serum.[9]

  • Materials: Test peptide, human serum, phosphate-buffered saline (PBS), urea, trichloroacetic acid (TCA), HPLC system with a C18 column.

  • Procedure:

    • Serum Preparation: Centrifuge human serum at 17,000 x g for 10 minutes to remove lipids. Incubate the supernatant at 37°C for 15 minutes.

    • Incubation: Incubate the test peptide (e.g., at a final concentration of 10 µM) in the prepared serum at 37°C. As a control, incubate the peptide in PBS under the same conditions.

    • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

    • Quenching and Protein Precipitation:

      • To each serum aliquot, add an equal volume of 6 M urea and incubate for 10 minutes at 4°C to denature proteins.

      • Add an equal volume of 20% TCA and incubate for another 10 minutes at 4°C to precipitate the serum proteins.

    • Sample Preparation for HPLC: Centrifuge the samples at 17,000 x g for 10 minutes. Collect the supernatant for analysis.

    • HPLC Analysis: Analyze the supernatant by RP-HPLC, monitoring the absorbance at a suitable wavelength (e.g., 214 nm).

    • Data Analysis:

      • Determine the peak area of the intact peptide at each time point.

      • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

      • Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide in serum.

Visualizations

G Logical Flow for Enhanced Peptide Properties A Natural Peptide B Introduction of Cbz-piperazine-2-carboxylic acid A->B Modification C Constrained Peptide Analog B->C D Conformational Rigidity C->D leads to E Increased Receptor Binding Affinity D->E F Enhanced Resistance to Proteolytic Degradation D->F G Improved Therapeutic Potential (e.g., higher potency, longer duration of action) E->G F->G

Caption: The incorporation of Cbz-piperazine-2-carboxylic acid introduces conformational rigidity, leading to enhanced biological properties.

G Experimental Workflow for SPPS Incorporation start Start: Deprotected Peptide-Resin preactivate Pre-activate Cbz-piperazine-2-carboxylic acid with HATU/DIPEA start->preactivate couple Couple to Resin (2-4 hours) preactivate->couple wash1 Wash Resin (DMF, DCM) couple->wash1 kaiser Kaiser Test wash1->kaiser deprotect Fmoc Deprotection (20% Piperidine/DMF) kaiser->deprotect Negative double_couple Double Couple kaiser->double_couple Positive wash2 Wash Resin (DMF, DCM) deprotect->wash2 next_cycle Proceed to Next Coupling Cycle wash2->next_cycle double_couple->couple

Caption: SPPS workflow for coupling Cbz-piperazine-2-carboxylic acid, highlighting the extended coupling time and potential for double coupling.

G µ-Opioid Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Opioid_Agonist Opioid Agonist (e.g., Endomorphin-2 Analog) MOR µ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits K_channel GIRK K⁺ Channels G_protein->K_channel Activates PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to Analgesia Analgesia AC->Analgesia PKA Protein Kinase A cAMP->PKA Activates Ca_channel->Analgesia K_channel->Analgesia ERK ERK/MAPK Pathway PLC->ERK Leads to activation of

Caption: Simplified µ-opioid receptor signaling cascade initiated by agonist binding, leading to analgesia.[10][11][12]

References

Application Notes and Protocols for Catalytic Hydrogenolysis in Cbz Deprotection of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone in modern organic synthesis, particularly for the protection of amines in the construction of complex molecules such as pharmaceuticals. The piperazine moiety, a common scaffold in drug discovery, often requires selective deprotection during synthetic campaigns. Catalytic hydrogenolysis is a mild and efficient method for the cleavage of the Cbz group, yielding the free amine, toluene, and carbon dioxide as byproducts. This document provides detailed application notes and experimental protocols for the Cbz deprotection of piperazine derivatives via catalytic hydrogenolysis.

Application Notes

Catalytic hydrogenolysis for the deprotection of Cbz-protected piperazines is a widely employed and generally high-yielding transformation. The choice of catalyst, hydrogen source, and reaction conditions can be tailored to the specific substrate and the presence of other functional groups.

Catalyst Selection:

  • Palladium on Carbon (Pd/C): The most common catalyst for Cbz deprotection is 10% Pd/C.[1][2] It offers a good balance of activity and selectivity. For more sterically hindered or electron-rich systems, a higher loading or a more active catalyst may be necessary.

  • Pearlman's Catalyst (Pd(OH)₂/C): This catalyst can be more effective than Pd/C for certain substrates and is sometimes used to prevent catalyst poisoning.

  • Catalyst Deactivation: The presence of two basic nitrogen atoms in the piperazine ring can sometimes lead to catalyst deactivation. Working in slightly acidic conditions, such as with a co-solvent of acetic acid in methanol, can mitigate this by protonating the free amine and reducing its coordination to the palladium surface.[2] Substrates containing sulfur or phosphorus can also poison the catalyst.[2]

Hydrogen Source:

  • Hydrogen Gas (H₂): The classic method involves the use of hydrogen gas, typically at atmospheric pressure (balloon) or slightly elevated pressures in a hydrogenation apparatus.[1] This method is clean and efficient, with the only byproducts being toluene and carbon dioxide.

  • Transfer Hydrogenolysis: For laboratories not equipped for handling hydrogen gas, or for safety reasons, transfer hydrogenolysis is an excellent alternative.[3] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[3] Transfer hydrogenolysis with ammonium formate is particularly convenient as the reaction can be run at room temperature and is often complete within a few hours.

Solvent Choice:

  • Alcohols: Methanol and ethanol are the most common solvents for catalytic hydrogenolysis as they readily dissolve the starting materials and the hydrogen gas.[1][2]

  • Ethyl Acetate (EtOAc): This is another common solvent, particularly for substrates that are less soluble in alcohols.

  • Other Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) can also be used, sometimes in combination with alcohols.

Reaction Optimization and Challenges:

  • Reaction Monitoring: Progress of the deprotection should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.

  • Incomplete Reactions: If the reaction is sluggish or incomplete, consider increasing the catalyst loading, hydrogen pressure, or reaction temperature. Using a fresh batch of catalyst can also be beneficial as catalyst activity can degrade over time.

  • Side Reactions: In some cases, over-reduction of other functional groups (e.g., alkenes, alkynes, nitro groups) can occur. Careful selection of the catalyst and reaction conditions can often minimize these side reactions. For substrates with sensitive functional groups, transfer hydrogenolysis may offer better chemoselectivity.

  • Selective Deprotection: In the case of bis-Cbz-piperazine, it is possible to achieve selective mono-deprotection by carefully controlling the reaction conditions, such as using a limited amount of hydrogen source or a less active catalyst.

Data Presentation

The following table summarizes various conditions for the catalytic hydrogenolysis of Cbz-protected piperazine derivatives.

SubstrateCatalyst (mol%)Hydrogen SourceSolventTemp. (°C)Time (h)Yield (%)Reference
N-Cbz-piperazine10% Pd/C (cat.)H₂ (balloon)MeOHRT-High[1]
N-Cbz-N'-alkyl-piperazine10% Pd/CH₂EtOHRT--[4]
N-Cbz-piperidine-2-carboxylic acid10% Pd/CH₂---High[5]
Cbz-protected peptides10% Pd/C (1/10 wt)Ammonium Formate (2-4 eq)MeOH or DMFRT-Quantitative
N-Cbz-amino acidsMg, Ammonium FormateMethanolRT-85-95%[3]
N-Cbz-imidazole derivatives-MeOH, EtOH, or t-BuOHRT--[6]

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenolysis cluster_workup Work-up and Isolation dissolve Dissolve Cbz-piperazine derivative in solvent add_catalyst Add Pd/C catalyst dissolve->add_catalyst purge Purge vessel with inert gas add_catalyst->purge introduce_h2 Introduce H₂ source (gas or transfer agent) purge->introduce_h2 stir Stir vigorously at specified temperature introduce_h2->stir monitor Monitor reaction by TLC/LC-MS stir->monitor filter Filter through Celite to remove catalyst monitor->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate purify Purify crude product (e.g., chromatography, crystallization) concentrate->purify final_product final_product purify->final_product Isolated Deprotected Piperazine

Caption: General experimental workflow for Cbz deprotection.

chemical_transformation reactant Cbz-Protected Piperazine Derivative product Deprotected Piperazine Derivative reactant->product H₂, Pd/C or Transfer Hydrogenolysis byproducts Toluene + CO₂ product->byproducts Byproducts

Caption: Chemical transformation of a Cbz-protected piperazine.

Experimental Protocols

Protocol 1: Cbz Deprotection using Hydrogen Gas

This protocol describes a standard procedure for the catalytic hydrogenolysis of a Cbz-protected piperazine derivative using hydrogen gas.

Materials:

  • Cbz-protected piperazine derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Cbz-protected piperazine derivative in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. The catalyst loading is typically 5-10 mol% of palladium relative to the substrate.

  • Inerting the System: Seal the flask and purge the system with an inert gas (nitrogen or argon) for several minutes.

  • Introducing Hydrogen: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed.

  • Work-up:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

    • Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected piperazine derivative.

  • Purification: If necessary, the crude product can be purified by column chromatography, crystallization, or distillation.

Protocol 2: Cbz Deprotection using Transfer Hydrogenolysis with Ammonium Formate

This protocol provides a convenient alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.

Materials:

  • Cbz-protected piperazine derivative

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the Cbz-protected piperazine derivative (1.0 equivalent) in methanol or ethanol in a round-bottom flask.

  • Reagent Addition: To the stirred solution, add 10% Pd/C (typically 1/10th the weight of the substrate) followed by ammonium formate (2-4 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic, and gentle cooling may be required initially.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with the reaction solvent.

  • Isolation:

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

    • To remove excess ammonium formate, the residue can be taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the deprotected piperazine.

  • Purification: Purify the product as needed by standard methods.

References

Application of 1-((Benzyloxy)carbonyl)piperazine-2-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, also known as N-Cbz-piperazine-2-carboxylic acid, is a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of peptidomimetics and conformationally constrained peptides. Its piperazine core introduces a unique structural motif that can enhance proteolytic stability, modulate receptor affinity, and improve the pharmacokinetic properties of peptide-based therapeutics. The benzyloxycarbonyl (Cbz) protecting group on the N1-position of the piperazine ring is crucial for controlling the reactivity during peptide chain elongation and can be selectively removed under specific conditions, offering an orthogonal deprotection strategy.[1] This document provides detailed application notes and experimental protocols for the efficient incorporation of this non-natural amino acid into peptide sequences using SPPS.

Key Applications

The incorporation of a piperazine-2-carboxylic acid moiety into peptides has been instrumental in the development of novel therapeutics targeting a range of biological systems. Piperazine-containing peptidomimetics have shown significant potential as:

  • Protease-Activated Receptor 1 (PAR1) Antagonists: PAR1 is a G-protein coupled receptor involved in thrombosis and inflammation. Peptidomimetics containing piperazine scaffolds have been designed and synthesized to act as potent PAR1 antagonists, with potential applications in cardiovascular diseases.

  • Opioid Receptor Ligands: The piperazine structure can mimic key pharmacophoric elements of endogenous opioid peptides. Its incorporation has led to the development of peptidomimetics with affinity for μ (mu), δ (delta), and κ (kappa) opioid receptors, paving the way for novel analgesics with potentially reduced side effects.[2]

Data Presentation

While specific quantitative data for the coupling efficiency and racemization of this compound is not extensively published, the following tables provide representative data for the incorporation of sterically hindered and structurally analogous unnatural amino acids in SPPS. This data can serve as a benchmark for optimizing the coupling of Cbz-piperazine-2-carboxylic acid.

Table 1: Representative Coupling Efficiency of Unnatural Amino Acids in SPPS

Unnatural Amino AcidCoupling ReagentActivation Time (min)Coupling Time (h)Coupling Efficiency (%)
N-Methylated Amino AcidHBTU/HOBt/DIEA52>98
Aib (α-aminoisobutyric acid)HATU/DIEA52>99
β-Homo-amino AcidDIC/Oxyma104~95
Cbz-piperazine-2-carboxylic acid (Expected) HATU/DIEA 5-10 2-4 >95 (estimated)

Table 2: Representative Racemization Levels for Unnatural Amino Acids in SPPS

Unnatural Amino AcidCoupling MethodBaseRacemization (%)Analytical Method
PhenylalanineDCC/HOBtDIEA< 2Chiral HPLC
Cysteine (Trt)HBTU/HOBtTMP< 5Chiral GC-MS
Histidine (Trt)HATU/HOAt2,4,6-Collidine< 3Chiral HPLC
Cbz-piperazine-2-carboxylic acid (Expected) HATU/HOAt 2,4,6-Collidine < 5 (estimated) Chiral HPLC

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Protocol 1: Standard Coupling of this compound

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • N,N-Diisopropylethylamine (DIEA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling. If the test is positive, a second coupling may be necessary.

Protocol 2: Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (2x).

  • Dry the crude peptide under vacuum.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide containing this compound.

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: Cbz-Pip-OH (DIC, Oxyma) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle wash2->repeat For next amino acid cleavage Cleavage & Deprotection (TFA Cocktail) wash2->cleavage Final amino acid repeat->deprotection purification Purification (RP-HPLC) cleavage->purification end_product Final Peptide purification->end_product

Caption: Workflow for SPPS incorporation of Cbz-piperazine-2-carboxylic acid.

Signaling Pathways

Peptides incorporating piperazine-2-carboxylic acid can act as modulators of G-protein coupled receptors such as PAR1 and opioid receptors. The diagrams below illustrate the general signaling cascades initiated by these receptors.

Opioid Receptor Signaling

Opioid_Signaling ligand Opioid Peptide (e.g., with Piperazine) receptor Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition ion_channel Ion Channels (Ca2+↓, K+↑) g_protein->ion_channel Modulation mapk MAPK Pathway g_protein->mapk Activation camp cAMP ac->camp pka PKA camp->pka cellular_response Analgesia, Sedation, etc. pka->cellular_response ion_channel->cellular_response mapk->cellular_response

Caption: Simplified opioid receptor signaling cascade.

Protease-Activated Receptor 1 (PAR1) Signaling

PAR1_Signaling thrombin Thrombin par1 PAR1 (GPCR) thrombin->par1 Cleavage & Activation gq Gq par1->gq g1213 G12/13 par1->g1213 antagonist Piperazine-Peptidomimetic Antagonist antagonist->par1 Inhibition plc PLCβ gq->plc rho RhoA g1213->rho pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc PKC Activation dag->pkc cellular_response Platelet Aggregation, Inflammation ca2->cellular_response pkc->cellular_response rock ROCK rho->rock rock->cellular_response

Caption: PAR1 signaling pathway and inhibition by peptidomimetics.

References

Application Note: Purity Determination of Cbz-piperazine-2-carboxylic acid by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals involved in the synthesis, quality control, and formulation of pharmaceutical intermediates.

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of N-Cbz-piperazine-2-carboxylic acid. The method utilizes a C18 stationary phase with a gradient elution of an acidic phosphate buffer and acetonitrile, coupled with UV detection. This protocol provides a reliable and reproducible approach for quantifying the purity of the target compound and separating it from potential process-related impurities and degradation products. The described methodology is crucial for ensuring the quality and consistency of this important synthetic building block in pharmaceutical development.

Introduction

N-Cbz-piperazine-2-carboxylic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material is critical as impurities can carry through the synthetic route, potentially affecting the safety and efficacy of the final drug product. Therefore, a validated analytical method to accurately determine its purity is essential. High-performance liquid chromatography (HPLC) is a primary technique for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[1] This document provides a detailed protocol for an RP-HPLC method suitable for routine quality control.

Experimental Protocol

  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Cbz-piperazine-2-carboxylic acid reference standard and sample.

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

    • Phosphoric acid (H₃PO₄) (Analytical grade).

    • Water (HPLC grade or Milli-Q).

  • Equipment: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate solution by dissolving 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade). Filter and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution Preparation (approx. 0.5 mg/mL): Accurately weigh about 25 mg of Cbz-piperazine-2-carboxylic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the Cbz-piperazine-2-carboxylic acid sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

The HPLC system is operated using the parameters outlined in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ buffer, pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 35 minutes

Before sample analysis, perform five replicate injections of the standard solution to verify the performance of the chromatographic system. The acceptance criteria are summarized in the results section.

Data Analysis and Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

The general workflow for the purity determination is illustrated in the diagram below.

HPLC_Workflow Experimental Workflow for HPLC Purity Analysis cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile_phase Prepare Mobile Phases (Aqueous & Organic) prep_standard Prepare Standard Solution (0.5 mg/mL) prep_mobile_phase->prep_standard prep_sample Prepare Sample Solution (0.5 mg/mL) prep_standard->prep_sample sys_setup System Setup & Equilibration prep_sample->sys_setup Proceed if solutions are ready sys_suitability Inject Standard for System Suitability (5x) sys_setup->sys_suitability sample_inject Inject Sample Solution sys_suitability->sample_inject integrate Integrate Chromatograms sample_inject->integrate Acquire Data identify Identify & Area Measurement integrate->identify calculate Calculate % Purity identify->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Results

The following tables summarize the expected quantitative data from the analysis.

Table 1: System Suitability Results

This table presents the typical acceptance criteria for system suitability testing to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=5)
%RSD of Retention Time ≤ 1.0% (for n=5)

Table 2: Example Purity Analysis Data

This table shows a hypothetical result for a batch of Cbz-piperazine-2-carboxylic acid.

Sample IDRetention Time (min)Peak Area (mAU*s)% AreaIdentity
Batch X3.215,4300.25Impurity 1
12.5 6,150,800 99.60 Cbz-piperazine-2-CA
18.99,2750.15Impurity 2
Total -6,175,505 100.00 -

Conclusion

The described RP-HPLC method is specific, robust, and suitable for the routine purity determination of Cbz-piperazine-2-carboxylic acid. The gradient elution allows for the effective separation of the main compound from its potential impurities. The method meets typical system suitability requirements for pharmaceutical analysis, ensuring reliable and accurate results for quality control purposes in a drug development setting.

References

Application Notes and Protocols: The Role of Piperazine-2-Carboxylic Acid as an Intermediate in the Development of Hepatitis B Virus Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel antiviral therapies. A promising avenue of research involves the use of piperazine-containing compounds, which have demonstrated potent inhibitory effects against HBV through various mechanisms of action. Piperazine-2-carboxylic acid, a chiral heterocyclic compound, serves as a key intermediate in the synthesis of a number of these antiviral agents. Its rigid structure and the presence of reactive functional groups—a secondary amine and a carboxylic acid—make it an ideal scaffold for the elaboration into complex molecules that can interact with specific viral targets. This document provides a detailed overview of the application of piperazine-2-carboxylic acid in the development of HBV inhibitors, including protocols for the synthesis of derivatives and methods for evaluating their antiviral activity.

Piperazine Derivatives as HBV Inhibitors: Mechanisms of Action

Piperazine-2-carboxylic acid is a versatile building block for synthesizing HBV inhibitors that act on different stages of the viral lifecycle. Two prominent mechanisms of action for piperazine-containing HBV inhibitors are the modulation of capsid assembly and the inhibition of Hepatitis B surface antigen (HBsAg) secretion.

Capsid Assembly Modulation

The HBV capsid, composed of core protein (Cp) dimers, is essential for viral replication, including the encapsidation of the viral genome and reverse transcription. Capsid Assembly Modulators (CAMs) are small molecules that interfere with the normal process of capsid formation. Piperazine derivatives have been identified as potent CAMs. These compounds can bind to the interface between Cp dimers, inducing the formation of aberrant, non-functional capsids or preventing capsid formation altogether. This disruption of capsid assembly effectively halts viral replication.

HBsAg Secretion Inhibition

The high levels of HBsAg in the serum of chronically infected individuals are associated with immune tolerance, hindering viral clearance. Therefore, inhibiting the secretion of HBsAg is a key therapeutic strategy. Certain piperazine derivatives have been shown to target and bind to HBsAg, leading to a reduction in its secretion from infected hepatocytes. This not only reduces the viral load but may also help in restoring the host's immune response against HBV.

Data on Piperazine-Containing HBV Inhibitors

The following tables summarize the quantitative data for various piperazine derivatives that have been investigated as HBV inhibitors.

Compound ClassSpecific Compound ExampleTargetEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Piperazine-Thioureidobenzamides35aCapsid Assembly0.020> 100> 5000[1][2][3]
N-Sulfonylpiperidine-3-carboxamidesC-39Capsid Assembly0.056> 100> 1786[4]
Piperazine DerivativeZINC20451377HBsAg---[5][6]
Piperazine-Substituted PyranopyridinesDO11-37Virion ProductionSub-µMLowHigh[7]
CompoundBinding Affinity (KD)IC50 (HBsAg Inhibition)NotesReference
ZINC2045137765.3 nMLow µM rangeEffective against tenofovir-resistant mutants[5][6][8]

Experimental Protocols

Synthesis of Piperazine-2-Carboxamide Derivatives

This protocol describes a general method for the synthesis of piperazine-2-carboxamide derivatives, which can be further elaborated to create potent HBV inhibitors.

Materials:

  • (S)-Piperazine-2-carboxylic acid

  • Amine of choice

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Protection of the Piperazine Ring: The secondary amine on the piperazine ring is typically protected with a suitable protecting group (e.g., Boc anhydride) to ensure selective reaction at the carboxylic acid group.

  • Amide Coupling: The protected piperazine-2-carboxylic acid is dissolved in an anhydrous solvent. The coupling agents and the desired amine are added sequentially, followed by the addition of a base. The reaction is stirred at room temperature until completion, which is monitored by TLC.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired piperazine-2-carboxamide derivative.

  • Deprotection (if necessary): The protecting group on the piperazine ring can be removed under appropriate conditions (e.g., TFA for Boc group) to yield the final compound.

In Vitro Evaluation of Anti-HBV Activity

This protocol outlines the procedure for assessing the antiviral efficacy of synthesized compounds in a cell-based assay.

Cell Line: HepG2.2.15 cells, which are human hepatoma cells that stably express the HBV genome.

Materials:

  • HepG2.2.15 cells

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • ELISA kits for HBsAg and HBeAg detection

  • Reagents for DNA extraction and qPCR

  • Reagents for cytotoxicity assay (e.g., MTS)

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a positive control (e.g., a known HBV inhibitor) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a defined period (e.g., 6 days), replacing the medium with fresh compound-containing medium every 2-3 days.

  • Quantification of Viral Markers:

    • HBsAg and HBeAg: Collect the cell culture supernatant and quantify the levels of secreted HBsAg and HBeAg using ELISA kits.

    • HBV DNA: Extract viral DNA from the supernatant and quantify the levels of HBV DNA using qPCR.

  • Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) of the compounds using a standard cytotoxicity assay (e.g., MTS assay).

  • Data Analysis: Calculate the 50% effective concentration (EC50) for the inhibition of each viral marker and the selectivity index (SI = CC50/EC50).

Visualizations

Synthetic_Workflow P2CA Piperazine-2-carboxylic Acid Protected_P2CA N-Protected Piperazine-2-carboxylic Acid P2CA->Protected_P2CA Protection Amide_Intermediate Piperazine-2-carboxamide Intermediate Protected_P2CA->Amide_Intermediate Amide Coupling Final_Inhibitor Final HBV Inhibitor Amide_Intermediate->Final_Inhibitor Further Modification / Deprotection

Caption: Synthetic workflow for HBV inhibitors from piperazine-2-carboxylic acid.

Capsid_Assembly_Inhibition Cp_dimer Core Protein (Cp) Dimers Capsid_Assembly Capsid Assembly Cp_dimer->Capsid_Assembly Functional_Capsid Functional Capsid Capsid_Assembly->Functional_Capsid Normal Pathway Aberrant_Capsid Aberrant Capsid Capsid_Assembly->Aberrant_Capsid Inhibited Pathway Inhibitor Piperazine-based CAM Inhibitor->Capsid_Assembly Inhibits/Misdirects

Caption: Inhibition of HBV capsid assembly by piperazine-based modulators.

HBsAg_Secretion_Inhibition HBsAg_synthesis HBsAg Synthesis in ER HBsAg_transport Transport through Golgi HBsAg_synthesis->HBsAg_transport HBsAg_secretion HBsAg Secretion HBsAg_transport->HBsAg_secretion Extracellular_HBsAg Extracellular HBsAg HBsAg_secretion->Extracellular_HBsAg Inhibitor Piperazine-based Inhibitor Inhibitor->HBsAg_secretion Inhibits

Caption: Inhibition of HBsAg secretion by piperazine-based inhibitors.

References

Application Notes and Protocols for Fischer Esterification of 1-((benzyloxy)carbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Fischer esterification of 1-((benzyloxy)carbonyl)piperazine-2-carboxylic acid is a crucial chemical transformation for the synthesis of versatile intermediates in drug discovery and development. The resulting ester, typically a methyl or ethyl ester, serves as a valuable building block for the elaboration of more complex molecules, particularly in the development of pharmaceuticals targeting the central nervous system and in the synthesis of protease inhibitors.[1][2] The benzyloxycarbonyl (Cbz or Z) protecting group on the piperazine nitrogen ensures stability during the esterification process and can be selectively removed in later synthetic steps.[3]

This esterification reaction follows the general mechanism of an acid-catalyzed nucleophilic acyl substitution, where an alcohol attacks the protonated carbonyl group of the carboxylic acid.[4] To drive the equilibrium towards the ester product, it is common practice to use a large excess of the alcohol, which often serves as the solvent, and/or to remove the water formed during the reaction.[5][6] Common acidic catalysts for this transformation include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and boron trifluoride (BF₃).[4][7] The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity.

The product of this reaction, the corresponding ester of 1-Cbz-piperazine-2-carboxylic acid, is a key intermediate for introducing the substituted piperazine moiety into a target molecule. The piperazine scaffold is a prevalent feature in many approved drugs due to its ability to modulate physicochemical properties and interact with biological targets.[8]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid Catalyst

This protocol describes the synthesis of the methyl ester of this compound using sulfuric acid as the catalyst.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid). The methanol acts as both the reactant and the solvent.

  • Stir the mixture until the carboxylic acid is fully dissolved.

  • Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Repeat the wash until gas evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Fischer Esterification using Boron Trifluoride Etherate Catalyst

This protocol provides an alternative method using boron trifluoride etherate as the catalyst.

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • Boron Trifluoride Etherate (BF₃·OEt₂)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add boron trifluoride etherate (1.2-1.5 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes typical, hypothetical quantitative data for the Fischer esterification of this compound to its methyl ester.

ParameterProtocol 1 (H₂SO₄)Protocol 2 (BF₃·OEt₂)
Starting Material This compoundThis compound
Alcohol MethanolEthanol
Catalyst Sulfuric AcidBoron Trifluoride Etherate
Reaction Time 4-6 hours12-24 hours
Temperature Reflux (~65°C)Room Temperature
Yield (Crude) 85-95%80-90%
Purity (by ¹H NMR) >90%>85%
Purification Method Neutralization/ExtractionColumn Chromatography
Final Yield (Purified) 75-85%70-80%

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start 1. Dissolve Starting Material in Alcohol add_catalyst 2. Add Acid Catalyst start->add_catalyst reflux 3. Heat to Reflux add_catalyst->reflux cool 4. Cool Reaction reflux->cool evaporate 5. Evaporate Excess Alcohol cool->evaporate dissolve 6. Dissolve in EtOAc evaporate->dissolve wash_bicarb 7. Wash with NaHCO₃ dissolve->wash_bicarb wash_brine 8. Wash with Brine wash_bicarb->wash_brine dry 9. Dry with Na₂SO₄ wash_brine->dry concentrate 10. Concentrate dry->concentrate purify 11. Column Chromatography (optional) concentrate->purify end end purify->end Final Product

Caption: Experimental workflow for Fischer esterification.

Logical_Relationship reagents Reactants - Carboxylic Acid - Alcohol reaction Fischer Esterification reagents->reaction catalyst Acid Catalyst (e.g., H₂SO₄, BF₃) catalyst->reaction conditions Reaction Conditions - Heat (Reflux) - Excess Alcohol conditions->reaction products Products - Ester - Water reaction->products

Caption: Key components of the Fischer esterification.

References

Troubleshooting & Optimization

Technical Support Center: Amide Coupling of N-Substituted Piperazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the amide coupling of sterically hindered N-substituted piperazine carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why are amide coupling reactions involving N-substituted piperazine carboxylic acids often challenging?

A1: These reactions are frequently hampered by steric hindrance. The N-substituent on the piperazine ring, especially if it is a bulky group (e.g., aryl, benzyl, or tert-butyl), can physically block the approach of the activated carboxylic acid to the piperazine's nitrogen atom. This steric clash slows down the reaction rate and can lead to low or no product yield. Additionally, the electronic properties of the N-substituent can reduce the nucleophilicity of the piperazine nitrogen, further impeding the reaction.[1]

Q2: Which coupling reagents are most effective for sterically hindered substrates?

A2: For sterically hindered systems, more powerful coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice.[1]

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective because they form highly reactive OAt or OBt active esters.[1][2] HATU is frequently considered the superior choice for many difficult couplings.[1][2] COMU offers comparable efficiency to HATU with improved safety and solubility profiles.[3]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective, particularly for coupling N-methylated amino acids, and are generally associated with lower levels of racemization.[1][4]

  • Acyl Fluoride Precursors: For extremely challenging couplings where other methods fail, the in situ generation of highly reactive acyl fluorides using reagents like TFFH or BTFFH has proven successful.[3][5][6] Acyl fluorides are less sterically demanding than many other activated species.[5][6]

Q3: How can I improve my reaction yield if my initial attempts with standard reagents like EDC or DCC fail?

A3: If standard carbodiimide reagents like DCC or EDC give low yields, several strategies can be employed:[1]

  • Switch to a More Potent Coupling Reagent: As mentioned in Q2, moving to a uronium or phosphonium salt (e.g., HATU, PyBOP) is the most common and effective solution.[2]

  • Increase Reaction Temperature: Raising the temperature provides more kinetic energy to overcome the activation barrier.[2][6] Microwave-assisted synthesis is a highly effective technique for rapidly heating the reaction and driving difficult couplings to completion.[2]

  • Optimize the Solvent: The choice of solvent is critical. Ensure your starting materials are fully dissolved. DMF and NMP are common choices.[2]

  • Extend Reaction Time: Sterically hindered reactions are often slow. Extending the reaction time and considering a "double coupling" (running the reaction a second time with fresh reagents) can improve conversion.[2]

  • Consider Acyl Halide Formation: As a more forceful approach, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[][8] This creates a highly reactive electrophile, though the harsh conditions may not be suitable for sensitive substrates.[]

Q4: What are the common side reactions, and how can they be minimized?

A4: The most common side reactions are racemization (if the carboxylic acid is chiral) and the formation of guanidinium by-products from uronium/aminium reagents.

  • Racemization: This can be minimized by:

    • Using additives like HOAt or Oxyma Pure, which are more effective at suppressing racemization than HOBt.[1]

    • Choosing a phosphonium-based reagent like PyBOP, which is less prone to causing racemization.[1]

    • Using a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[1]

    • Keeping reaction temperatures as low as possible while still achieving a reasonable reaction rate.[1]

  • Guanidinium By-product Formation: This occurs when the amine attacks the coupling reagent instead of the activated acid. To avoid this, pre-activate the carboxylic acid with the coupling reagent for a short period (5-30 minutes) before adding the amine.[9]

Troubleshooting Guide

This guide addresses specific issues encountered during the coupling of N-substituted piperazine carboxylic acids.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Insufficient reactivity of the coupling reagent.[1] 2. Severe steric hindrance.[1] 3. Poor solubility of starting materials. 4. Formation of unreactive ammonium salt between the acid and amine partners.1. Switch to a more potent coupling reagent (e.g., HATU, COMU, PyBOP).[1][2] 2. Increase the reaction temperature. Consider using a microwave synthesizer.[2][6] 3. Change the solvent to one with better solubilizing properties (e.g., DMF, NMP).[2] 4. For particularly difficult cases, convert the carboxylic acid to an acyl fluoride or acyl chloride in situ.[5][6]
Formation of Side Products 1. Racemization of a chiral carboxylic acid due to strong base or high temperature.[1] 2. Guanidinium byproduct formation from the reaction of the amine with the uronium/aminium reagent. 3. Anhydride formation from the carboxylic acid.1. Use a racemization-suppressing additive like HOAt or Oxyma Pure.[1] Use a weaker base (e.g., NMM, collidine).[1] Avoid prolonged heating.[1] 2. Pre-activate the carboxylic acid with the coupling reagent before adding the piperazine derivative.[9] 3. Ensure anhydrous conditions. Use a slight excess of the amine component.
Difficulty in Purification 1. Unreacted starting materials remain. 2. Byproducts from the coupling reagent are co-eluting with the product (e.g., DCU from DCC).[4]1. Try to drive the reaction to completion using strategies from the "Low Yield" section. Use a slight excess of the less expensive reagent. 2. Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC, where the urea is removed with an aqueous wash).[4][9] For DCC, the urea byproduct (DCU) is insoluble in many organic solvents and can often be removed by filtration.[4]

Comparison of Common Coupling Reagents for Hindered Systems

Coupling Reagent ClassExamplesEffectiveness for Hindered SystemsKey AdvantagesKey Disadvantages
Carbodiimides DCC, EDC, DICOften insufficient for hindered couplings.[1]Economical, readily available. EDC byproducts are water-soluble, simplifying workup.[9]Low reactivity for challenging substrates, risk of racemization without additives.[4] DCC produces insoluble DCU byproduct.[4]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUHighly Effective .[1][2]High reactivity, fast reaction times. HATU and COMU are excellent for difficult couplings.[2][3]More expensive. Can react with amine to form guanidinium byproduct if not pre-activated.
Phosphonium Salts PyBOP, PyAOPHighly Effective .[1][4]High reactivity, generally associated with lower racemization levels than uronium salts.[1]Can be more expensive. Byproducts can sometimes complicate purification.
Acyl Halide Precursors TFFH, BTFFH, PyBroP, BOP-ClVery Highly Effective .[2][5][6]Excellent for extremely hindered and electron-deficient substrates where other methods fail.[5][10][11]Reagents can be moisture-sensitive or produce toxic byproducts (e.g., HMPA from BOP).[12]
Boron-Based Catalysts Boronic acids (e.g., 3,4,5-trifluorophenylboronic acid)Effective for dehydrative amidation.Catalytic, avoids stoichiometric activating agents, "greener" chemistry.[13][14]Often requires higher temperatures and azeotropic removal of water (e.g., Dean-Stark trap).[13]

Visualized Workflows and Pathways

Troubleshooting_Workflow start Start: Low or No Product Yield check_reagents Are you using a potent coupling reagent (e.g., HATU, COMU)? start->check_reagents switch_reagent Action: Switch to HATU, COMU, PyBOP, or consider Acyl Fluoride formation. check_reagents->switch_reagent No check_temp Is the reaction running at room temperature? check_reagents->check_temp Yes success Problem Solved switch_reagent->success increase_temp Action: Increase temperature to 50-80°C or use a microwave synthesizer. check_temp->increase_temp Yes check_solubility Are all starting materials fully dissolved? check_temp->check_solubility No increase_temp->success change_solvent Action: Switch to a better solvent (e.g., DMF, NMP). check_solubility->change_solvent No check_time Is the reaction time short (< 2 hours)? check_solubility->check_time Yes change_solvent->success extend_time Action: Extend reaction time (12-24h) and/or perform a double coupling. check_time->extend_time Yes check_time->success No extend_time->success

Caption: A workflow for troubleshooting low-yield amide coupling reactions.

Amide_Coupling_Pathway cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) Activated_Ester Activated Intermediate (e.g., OAt-Ester, O-Acylisourea) Acid->Activated_Ester Reagent Coupling Reagent (e.g., HATU, EDC) Reagent->Activated_Ester Product Amide Product Activated_Ester->Product Nucleophilic Attack Amine R'-NH-R'' (Piperazine Amine) Amine->Product Reagent_Selection_Logic start Assess Substrates steric_check High Steric Hindrance? start->steric_check electron_check Electron Deficient Amine/Acid? steric_check->electron_check Yes std_reagents Use Standard Reagents: EDC/HOBt DCC/HOBt steric_check->std_reagents No potent_reagents Use Potent Reagents: HATU COMU PyBOP electron_check->potent_reagents No harsh_reagents Use Acyl Fluoride/Chloride Formation (e.g., TFFH, SOCl₂) electron_check->harsh_reagents Yes

References

Technical Support Center: Improving the Yield of Asymmetric Hydrogenation for Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the asymmetric hydrogenation for the synthesis of chiral piperazines. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the asymmetric hydrogenation of pyrazine derivatives to piperazines?

A1: The primary challenges include the high aromatic stability of the pyrazine ring, which often requires harsh reaction conditions that can negatively impact enantioselectivity.[1] Additionally, the basic nitrogen atoms in the pyrazine substrate and the piperazine product can coordinate to the metal catalyst, leading to catalyst inhibition or deactivation.[1][2]

Q2: What are common catalytic systems used for the asymmetric hydrogenation of pyrazines?

A2: Common catalytic systems involve transition metals such as iridium, rhodium, and palladium, paired with chiral phosphine ligands.[2][3][4] Examples of effective ligands include BINAP, DIPAMP, and Josiphos-type ligands.[5][6][7] Ruthenium catalysts are also utilized, particularly with BINAP ligands.[5][8]

Q3: How can catalyst poisoning by the piperazine product be minimized?

A3: A successful strategy to mitigate catalyst poisoning is the in situ activation of the pyrazine substrate with alkyl halides. This approach N-alkylates the pyrazine, making it more electron-deficient and facilitating reduction.[2] The resulting piperazine product has one of its nitrogen atoms blocked by the alkyl group. The other, more basic secondary amine, forms a salt with the in situ generated acid, thus inhibiting its ability to poison the catalyst.[2][6]

Q4: What is a typical catalyst loading for these reactions?

A4: Catalyst loading can vary, but typically ranges from 0.5 to 5 mol%.[2][9] For highly efficient systems, lower loadings may be possible.

Q5: Can the enantioselectivity of the reaction be influenced by the choice of ligand?

A5: Absolutely. The choice of the chiral ligand is crucial for achieving high enantioselectivity. Different substrates may require screening of various ligands to find the optimal match for high enantiomeric excess (ee).[5] For instance, in some cases, replacing one ligand with another can significantly improve the ee.[5]

Troubleshooting Guide

Issue 1: Low Yield

Question: My asymmetric hydrogenation reaction for piperazine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Deactivation: The catalyst can be deactivated by impurities in the reagents or solvents, or by the product itself.[1][2][9]

    • Solution: Ensure all solvents and reagents are rigorously dried and degassed.[9] Employ substrate activation with alkyl halides to prevent product inhibition.[2]

  • Suboptimal Reaction Conditions: Temperature, hydrogen pressure, and reaction time are critical parameters.

    • Solution: Systematically screen these parameters. For some substrates, a higher temperature and lower hydrogen pressure may be beneficial for enantiocontrol, while for others, lower temperatures are optimal.[2] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[10]

  • Poor Substrate Solubility: If the substrate is not fully dissolved, the reaction rate will be limited.

    • Solution: Screen different solvents or solvent mixtures to improve solubility.[2][11][12] Common solvents include toluene, dichloromethane (DCM), and mixtures like toluene/DCE or toluene/1,4-dioxane.[2]

Issue 2: Low Enantioselectivity (ee)

Question: I am observing low enantiomeric excess (ee) in my synthesized chiral piperazine. What steps can I take to improve the enantioselectivity?

Answer: Low enantioselectivity is a common issue and can be addressed by optimizing several factors.

  • Sub-optimal Ligand: The chosen chiral ligand may not be the best for your specific substrate.

    • Solution: Screen a variety of chiral ligands. Even structurally similar ligands can lead to significantly different enantioselectivities.[5]

  • Incorrect Solvent System: The solvent can have a profound effect on enantioselectivity.[12]

    • Solution: Perform a solvent screen. Non-protic solvents like CH₂Cl₂ and EtOAc have been shown to lead to excellent enantioselectivities in some systems.[12] Protic solvents may have a detrimental effect.[12]

  • Temperature Effects: The reaction temperature can significantly influence the enantiomeric excess.

    • Solution: Optimize the reaction temperature. Often, lower temperatures lead to higher enantioselectivity, although this may require longer reaction times.[2]

  • Hydrogen Pressure: The pressure of hydrogen gas can also impact the stereochemical outcome.

    • Solution: Vary the hydrogen pressure. The optimal pressure can be substrate-dependent.[2]

Data Presentation

Table 1: Optimization of Iridium-Catalyzed Asymmetric Hydrogenation of 3-Phenyl-pyrazinium Salt [2]

EntryLigandSolventTemp (°C)H₂ (psi)Yield (%)ee (%)
1L1Toluene306009570
2L2Toluene306009684
3L2DCE306009580
4L2Toluene/DCE (1/1)06009688
5L2Toluene/DCE (1/1)-206009790
6L2Toluene/DCE (1/1)-2012009785
7L2Toluene/1,4-dioxane (1/1)-206009891

Table 2: Substrate Scope for the Asymmetric Hydrogenation of 3-Substituted Pyrazinium Salts [2]

EntryR GroupYield (%)ee (%)
1Phenyl9891
24-Me-Ph9792
34-MeO-Ph9892
44-F-Ph9689
54-Cl-Ph9588
62-Naphthyl9486
7Methyl9285

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Pyrazinium Salts[2]

Materials:

  • Pyrazinium salt (0.20 mmol)

  • [Ir(COD)Cl]₂ (1.0 mol %)

  • Chiral Ligand (e.g., L2) (2.2 mol %)

  • Solvent (e.g., Toluene/1,4-dioxane 1:1, 3.0 mL)

  • Hydrogen gas

Procedure:

  • In a glovebox, a mixture of the pyrazinium salt, [Ir(COD)Cl]₂, and the chiral ligand is added to a glass-lined autoclave.

  • The specified solvent is added to the autoclave.

  • The autoclave is sealed, removed from the glovebox, and then charged with hydrogen gas to the desired pressure (e.g., 600 psi).

  • The reaction mixture is stirred at the specified temperature (e.g., -20 °C) for the designated time (e.g., 36 hours).

  • After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral piperazine product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols[3]

Materials:

  • Pyrazin-2-ol substrate (0.2 mmol)

  • Pd(TFA)₂ (3.3 mol %)

  • Chiral Ligand (e.g., (S)-Segphos) (3.3 mol %)

  • TsOH·H₂O (100 mol %)

  • Solvent (DCM/benzene, 1.5 mL/1.5 mL)

  • Hydrogen gas

Procedure:

  • To a dried Schlenk tube under an argon atmosphere, add the pyrazin-2-ol substrate, Pd(TFA)₂, the chiral ligand, and TsOH·H₂O.

  • Add the solvent mixture to the Schlenk tube.

  • The Schlenk tube is placed in an autoclave, which is then purged with hydrogen gas three times.

  • The autoclave is pressurized with hydrogen to the desired pressure (e.g., 1000 psi).

  • The reaction is stirred at the specified temperature (e.g., 80 °C) for the required time (e.g., 24 hours).

  • After cooling to room temperature and releasing the pressure, the reaction mixture is concentrated.

  • The product is purified by flash chromatography.

  • The diastereomeric ratio (dr) is determined by ¹H NMR spectroscopy, and the enantiomeric excess (ee) is determined by chiral HPLC.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Analysis prep_reagents Prepare Reagents (Substrate, Catalyst, Ligand) load_autoclave Load Autoclave in Glovebox prep_reagents->load_autoclave dry_solvents Dry & Degas Solvents add_solvent Add Solvent dry_solvents->add_solvent load_autoclave->add_solvent seal_pressurize Seal & Pressurize with H₂ add_solvent->seal_pressurize run_reaction Stir at Controlled Temp & Pressure seal_pressurize->run_reaction depressurize Depressurize Autoclave run_reaction->depressurize concentrate Concentrate depressurize->concentrate purify Purify by Chromatography concentrate->purify analyze Analyze Yield & ee (NMR, HPLC) purify->analyze

Caption: General experimental workflow for asymmetric hydrogenation.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_ee Low Enantioselectivity Issues start Low Yield or Low ee catalyst_deactivation Catalyst Deactivation? start->catalyst_deactivation ligand_choice Suboptimal Ligand? start->ligand_choice check_purity Check Reagent/Solvent Purity catalyst_deactivation->check_purity Yes suboptimal_conditions Suboptimal Conditions? catalyst_deactivation->suboptimal_conditions No use_activation Use Substrate Activation check_purity->use_activation end Improved Results use_activation->end optimize_temp Optimize Temperature suboptimal_conditions->optimize_temp Yes solubility_issue Solubility Issue? suboptimal_conditions->solubility_issue No optimize_pressure Optimize H₂ Pressure optimize_temp->optimize_pressure optimize_pressure->end screen_solvents Screen Solvents solubility_issue->screen_solvents Yes solubility_issue->ligand_choice No screen_solvents->end screen_ligands Screen Chiral Ligands ligand_choice->screen_ligands Yes solvent_effect Solvent Effect? ligand_choice->solvent_effect No screen_ligands->end screen_solvents_ee Screen Solvents for ee solvent_effect->screen_solvents_ee Yes temp_effect Temperature Effect? solvent_effect->temp_effect No screen_solvents_ee->end optimize_temp_ee Optimize Temperature for ee temp_effect->optimize_temp_ee Yes temp_effect->end No optimize_temp_ee->end

Caption: Troubleshooting decision tree for asymmetric hydrogenation.

References

Technical Support Center: Troubleshooting Guide for Cbz Deprotection Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common side reactions and issues encountered during the deprotection of the Carboxybenzyl (Cbz or Z) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Cbz deprotection and what are its primary advantages?

The most prevalent method for removing the Cbz group is catalytic hydrogenation.[1][2] This technique typically employs a palladium on carbon (Pd/C) catalyst with hydrogen gas.[1][2] Its popularity stems from its efficiency and clean reaction profile, as the byproducts, toluene and carbon dioxide, are volatile and easily removed.[1][2]

Q2: What are the major side reactions to be aware of during Cbz deprotection?

The side reactions largely depend on the chosen deprotection method:

  • Catalytic Hydrogenation:

    • Over-reduction: Other functional groups such as alkenes, alkynes, nitro groups, and aryl halides can also be reduced.[1][2]

    • N-Benzylation: Formation of an N-benzyl side product can occur, particularly if the reaction stalls or there is an insufficient supply of hydrogen.[1][3]

  • Acidic Cleavage (e.g., HBr in Acetic Acid):

    • Alkylation: The benzyl cation formed as an intermediate can alkylate other sensitive functional groups or the solvent.[1]

    • Acylation: If the solvent is a carboxylic acid like acetic acid, the newly deprotected amine can be acylated, especially at higher temperatures.[1][4]

    • O- to C-Benzyl Migration: In tyrosine-containing peptides, the O-benzyl group can migrate to the aromatic ring of the side chain under acidic conditions.[5]

Q3: How do I choose the most suitable Cbz deprotection method for my substrate?

The selection of the deprotection method is critical and depends on the functional groups present in your molecule.[1][6]

  • For substrates without sensitive, reducible groups: Catalytic hydrogenation is generally the preferred method due to its mild conditions and clean byproducts.[1][6]

  • For substrates with reducible groups (e.g., double bonds, nitro groups): Non-reductive methods are recommended.[2] Acid-catalyzed cleavage (e.g., with HBr/acetic acid or milder conditions like AlCl₃/HFIP) or nucleophilic cleavage are excellent alternatives.[2][7]

  • For highly sensitive substrates intolerant to both hydrogenation and strong acids: Nucleophilic cleavage with reagents like 2-mercaptoethanol offers a valuable orthogonal strategy.[6][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your Cbz deprotection experiments in a question-and-answer format.

Issue 1: Incomplete or Slow Catalytic Hydrogenation

Question: My Cbz deprotection using H₂ and Pd/C is very slow or does not proceed to completion. What are the possible causes and how can I resolve this?

Answer: This is a common challenge in Cbz deprotection. Several factors can be responsible, and a systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Incomplete Catalytic Hydrogenation

start Incomplete/Slow Hydrogenation cause1 Catalyst Poisoning start->cause1 cause2 Poor Catalyst Activity start->cause2 cause3 Insufficient Hydrogen start->cause3 cause4 Inadequate Mixing start->cause4 cause5 Product Inhibition start->cause5 sol1a Purify Substrate (Remove Sulfur) cause1->sol1a sol1b Use Alternative Deprotection Method cause1->sol1b sol2 Use Fresh Catalyst or Increase Loading cause2->sol2 sol3 Increase H₂ Pressure cause3->sol3 sol4 Improve Agitation cause4->sol4 sol5 Add Weak Acid (e.g., Acetic Acid) cause5->sol5

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Potential Causes and Solutions:

Potential Cause Solution Rationale
Catalyst Poisoning 1. Ensure the starting material is highly pure and free of sulfur-containing contaminants.[1][2] 2. If the substrate contains sulfur, consider alternative methods like acidic or nucleophilic cleavage.[1][2]The palladium catalyst is highly susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers), which can deactivate it.[1][2][8]
Poor Catalyst Activity 1. Use a fresh batch of high-quality Pd/C catalyst.[1][2] 2. Increase the catalyst loading (e.g., from 5-10 mol% to 20 mol%).[2][9]The activity of Pd/C can vary between batches and diminish over time.[1][2]
Insufficient Hydrogen Pressure Increase the hydrogen pressure, for instance, up to 50 psi or higher using a Parr apparatus.[1][2]Atmospheric pressure may not be sufficient for complete conversion, especially with challenging substrates.[1]
Inadequate Mixing Ensure vigorous stirring or agitation of the reaction mixture.[1][2]In a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst surface.[1][2]
Product Inhibition Add a small amount of a weak acid, such as acetic acid, to the reaction mixture.[2][9]The deprotected amine product can coordinate to the palladium catalyst, inhibiting its activity. Protonation of the amine reduces this coordination.[2][9]
Poor Solubility Test different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate, or mixtures with water).[9]The starting material and the deprotected product can have very different polarities. A solvent system that can dissolve both is essential.[10]
Issue 2: Undesired Reduction of Other Functional Groups

Question: During catalytic hydrogenation for Cbz deprotection, I am observing the reduction of other functional groups in my molecule (e.g., alkenes, nitro groups). How can I improve selectivity?

Answer: Achieving chemoselectivity is a common challenge when other reducible functional groups are present.

Strategies for Selective Cbz Deprotection

start Substrate with Reducible Functional Groups option1 Catalytic Transfer Hydrogenation start->option1 option2 Acid-Catalyzed Cleavage start->option2 option3 Nucleophilic Cleavage start->option3 desc1 Use H-donors like ammonium formate or formic acid. Often more selective. option1->desc1 desc2 e.g., HBr/AcOH or milder AlCl₃/HFIP. Non-reductive. option2->desc2 desc3 e.g., 2-Mercaptoethanol. Non-reductive and non-acidic. option3->desc3

Caption: Alternative methods for selective Cbz deprotection.

Recommended Approaches:

  • Catalytic Transfer Hydrogenation: This method often provides better selectivity compared to using hydrogen gas.[2] It utilizes a hydrogen donor like ammonium formate or formic acid in the presence of a Pd/C catalyst.[2][9][11] This technique avoids the need for high-pressure hydrogen gas, making it safer for larger-scale reactions.[9][11]

  • Non-Reductive Methods: If transfer hydrogenolysis is not sufficiently selective, you should switch to a non-reductive deprotection strategy.[2]

    • Acid-catalyzed cleavage: Reagents such as HBr in acetic acid can be effective, provided your molecule does not contain other acid-sensitive groups.[2] Milder conditions using AlCl₃ in hexafluoroisopropanol (HFIP) can also be employed and are compatible with reducible groups.[7]

    • Nucleophilic cleavage: This is an excellent option for highly sensitive molecules. A common protocol involves using 2-mercaptoethanol with a base in a solvent like N,N-dimethylacetamide (DMAC).[1][7]

Issue 3: Formation of N-benzyl Side Product

Question: I am observing the formation of an N-benzylated amine as a side product during catalytic hydrogenation. What causes this and how can it be prevented?

Answer: N-benzylation arises from the reductive amination of the deprotected amine with toluene (a byproduct) or benzyl alcohol (from the Cbz group). This is more likely to occur if the reaction is sluggish or if there is a localized deficiency of hydrogen on the catalyst surface.[1][3]

Solutions:

  • Ensure Sufficient Hydrogen: Use a higher pressure of hydrogen gas to ensure the catalyst surface is saturated, which favors the desired hydrogenolysis over the competing N-benzylation.[1]

  • Optimize Reaction Conditions: Ensure efficient mixing to maintain a homogeneous distribution of hydrogen and substrate.[1] Using a fresh, active catalyst can also help to ensure the reaction proceeds quickly, minimizing the time for side reactions to occur.[1]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂/Pd/C

This is the most standard method for Cbz deprotection.[6][11]

  • Materials:

    • Cbz-protected amine

    • 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of palladium)[6][11]

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)[6][11]

  • Procedure:

    • Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a flask.[6][11]

    • Carefully add the 10% Pd/C catalyst to the solution.[6][11]

    • Purge the flask with an inert gas (e.g., nitrogen or argon).[6]

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.[1][2]

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[2][11]

    • Monitor the reaction progress by TLC or LC-MS.[11]

    • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.[11]

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[11]

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

A safer alternative to using hydrogen gas, particularly for larger-scale reactions.[11]

  • Materials:

    • Cbz-protected amine

    • 10% Pd/C (5-10 mol%)[11]

    • Ammonium formate (3-5 equivalents)[11]

    • Methanol or Ethanol[11]

  • Procedure:

    • Dissolve the Cbz-protected amine in methanol or ethanol.[11]

    • Add 10% Pd/C followed by ammonium formate.[11]

    • Stir the mixture at room temperature or with gentle heating.[11]

    • Monitor the reaction as described above.

    • Upon completion, filter through Celite® and concentrate the filtrate.

Protocol 3: Nucleophilic Cleavage with 2-Mercaptoethanol

This method is suitable for sensitive substrates where reductive or strongly acidic conditions are not tolerated.[6]

  • Materials:

    • Cbz-protected amine

    • 2-Mercaptoethanol (e.g., 2 equivalents)[1][2]

    • Potassium phosphate or another suitable base (e.g., 2-4 equivalents)[2]

    • N,N-Dimethylacetamide (DMAC)[1][2]

  • Procedure:

    • To a solution of the Cbz-protected amine in DMAC, add the base followed by 2-mercaptoethanol.[1][2]

    • Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[1][2]

    • After cooling, dilute the reaction with a suitable organic solvent and wash with water and brine.[1]

    • Dry, filter, and concentrate the organic layer. Purify the product as needed.[1]

References

optimization of reaction conditions for peptide coupling reagents like HATU or T3P

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of peptide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common peptide coupling reagents, HATU and T3P.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low coupling yields in peptide synthesis?

Low coupling yields, particularly with sterically hindered amino acids, can arise from several factors:

  • Steric Hindrance: The bulky nature of amino acid side chains can physically obstruct the reaction between the activated carboxylic acid and the amine, slowing down or preventing bond formation.[1]

  • Reduced Nucleophilicity: The amine's ability to act as a nucleophile can be diminished by bulky adjacent groups.[1]

  • Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate, leading to incomplete reactions.[2][3]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and time are critical and may require optimization for challenging couplings.[1]

  • Incomplete Deprotection: Failure to completely remove the N-terminal protecting group will prevent the coupling reaction from occurring.[1]

Q2: Which coupling reagents are recommended for sterically hindered amino acids?

For sterically hindered amino acids, more potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice.[1]

  • HATU: Recognized as a premier coupling reagent for overcoming these challenges due to its high reactivity.[4] It is more reactive than HBTU or HCTU and can lead to higher yields in difficult reactions.[5]

  • T3P®: This reagent has shown superior results, especially for sterically hindered peptides.[6] In some cases, T3P® has provided significantly better yields than HATU or EDC/HOBt for difficult couplings.[7]

  • Other Powerful Reagents: COMU and phosphonium salts like PyBOP and PyAOP are also effective choices.[1][8]

Q3: What is racemization and how can it be minimized during peptide coupling?

Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, which leads to the formation of diastereomeric impurities that are difficult to separate.[1] To minimize racemization:

  • Choice of Reagent and Additive: Use additives like HOAt or OxymaPure, which are superior to HOBt in suppressing racemization.[1][8] Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization.[1] T3P® is also known for its ability to suppress racemization.[7][9]

  • Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[1]

  • Use a Weaker Base: Consider using a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA.[1]

  • Optimize Reaction Time: If heating is necessary, use the shortest time required to achieve a good yield.[1]

Q4: What are the key differences in handling and mechanism between HATU and T3P®?

FeatureHATUT3P®
Reagent Type Aminium/Uronium salt of HOAt.[4]Cyclic anhydride of propylphosphonic acid.[6]
Activation Requires pre-activation of the carboxylic acid with a base (e.g., DIPEA) to form a highly reactive OAt-active ester.[10][11][12]Does not require pre-activation; it is typically added slowly to a mixture of the amino acid, amine, and base.[7]
Byproducts Tetramethylurea, which is water-soluble.[12]Propanephosphonic acid and its dimer, which are highly water-soluble and easily removed by aqueous workup.[7]
Safety Can induce allergic reactions and is a moderate skin sensitizer.[12][13] It is also potentially explosive.[14]Not classified as toxic or allergenic, offering a better safety profile.[9]

Troubleshooting Guides

Issue 1: Low or No Coupling Yield

This workflow provides a systematic approach to troubleshooting low peptide coupling yields.

G Troubleshooting Workflow for Low Coupling Yield start Low Coupling Yield check_deprotection Confirm Complete N-terminus Deprotection (e.g., Ninhydrin Test) start->check_deprotection incomplete_deprotection Repeat Deprotection Step check_deprotection->incomplete_deprotection Positive Test optimize_conditions Optimize Reaction Conditions check_deprotection->optimize_conditions Negative Test incomplete_deprotection->check_deprotection increase_time_temp Increase Reaction Time or Temperature optimize_conditions->increase_time_temp change_solvent Change Solvent (e.g., NMP, DMF/DCM) increase_time_temp->change_solvent change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, T3P, COMU) change_solvent->change_reagent double_coupling Perform a Double Coupling change_reagent->double_coupling check_reagents Verify Reagent Quality and Stoichiometry double_coupling->check_reagents reagent_issue Use Fresh Reagents and Optimize Equivalents check_reagents->reagent_issue Issue Found end Successful Coupling check_reagents->end No Issue reagent_issue->optimize_conditions

Caption: Troubleshooting workflow for low yield in peptide coupling.

Issue 2: Guanidinylation Side Reaction with HATU

A potential side reaction with HATU is the guanidinylation of the free N-terminal amine, which caps the peptide chain.[4]

Cause: This occurs when HATU is in excess or when the amine is exposed to the coupling reagent before the carboxylic acid is fully activated.[4]

Solution:

  • Pre-activate the Carboxylic Acid: Always pre-activate the carboxylic acid with HATU and a base (e.g., DIPEA) for a short period (1-15 minutes for SPPS) before adding it to the deprotected resin.[4][11]

  • Order of Addition: The recommended order of addition is to add the base to a solution of the amino acid and HATU in a suitable solvent.[5][10]

  • Avoid Excess Reagent: Use the appropriate stoichiometry of HATU; do not use it in excess.[15]

Quantitative Data Summary

The following tables summarize general reaction conditions for HATU and T3P®. Note that optimal conditions can vary depending on the specific peptide sequence and synthesis scale.

Table 1: General Reaction Conditions for HATU Peptide Coupling [11]

ParameterSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Amino Acid 2.0 - 5.0 equivalents1.0 - 1.2 equivalents
HATU 1.9 - 4.5 equivalents1.0 - 1.5 equivalents
Base (e.g., DIPEA) 4.0 - 10.0 equivalents2.0 - 5.0 equivalents
Solvent DMF, NMP, DCMDMF, DCM, ACN, THF
Pre-activation Time 1 - 15 minutes15 - 30 minutes
Coupling Time 30 minutes - 4 hours1 - 18 hours
Temperature Room Temperature0 °C to Room Temperature

Table 2: General Reaction Conditions for T3P® Peptide Coupling

ParameterMolar Ratio (T3P®:Amino Acid)BaseSolventTemperature
General Range 1.5 - 3.0 : 1.0[16]DIPEA, TEA, NMM, Pyridine (≥2 equiv.)[7]Polar aprotic (DMF, NMP, EtOAc)[16][17]0 °C to Room Temperature[7]

Experimental Protocols

Protocol 1: Standard HATU-Mediated Coupling in SPPS

This protocol provides a general guideline for peptide coupling on a solid support using HATU.

Caption: Standard workflow for HATU-mediated solid-phase peptide synthesis.

Methodology:

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF in a reaction vessel.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[1]

  • Activation: In a separate vessel, dissolve the N-α-protected amino acid (2-5 equivalents) and HATU (1.9-4.5 equivalents) in DMF. Add DIPEA (4-10 equivalents).[11]

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes. For sterically hindered amino acids, this time can be extended up to 15 minutes.[11]

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.[11]

  • Reaction: Agitate the reaction mixture at room temperature for 30 minutes to 4 hours, depending on the specific amino acids being coupled.[11]

  • Washing: After the reaction, wash the resin with DMF to remove excess reagents and byproducts.[1]

  • Confirmation: Perform a qualitative test (e.g., ninhydrin or bromophenol blue test) to confirm the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.[1]

Protocol 2: General T3P®-Mediated Coupling in Solution Phase

This protocol outlines a general procedure for amide bond formation in solution using T3P®.

Methodology:

  • Reactant Mixture: In a suitable reaction vessel, dissolve the carboxylic acid (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in a polar aprotic solvent (e.g., DMF, EtOAc).[16][17]

  • Base Addition: Add a tertiary amine base such as DIPEA or triethylamine (at least 2 equivalents, often 3-4 equivalents are used for optimization).[7]

  • T3P® Addition: Slowly add the T3P® solution (typically 50% in a solvent like EtOAc or DMF, 1.5-3.0 equivalents) to the reaction mixture, often at 0 °C to control the initial exotherm.[7][16][18]

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can be short, often completing within minutes to a few hours.[16][19]

  • Work-up: Once the reaction is complete, perform a standard aqueous work-up. The water-soluble byproducts of T3P® are easily removed by washing with water or aqueous solutions.[7]

References

Technical Support Center: Purification Strategies for Polar Piperazine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar piperazine carboxylic acid derivatives. These molecules often exhibit zwitterionic character, making their purification by standard methods a significant challenge.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying polar piperazine carboxylic acid derivatives?

The main difficulty arises from their dual functionality—a basic piperazine ring and an acidic carboxylic acid group. This combination often results in high polarity and zwitterionic properties at neutral pH. Consequently, these compounds show poor retention on traditional reversed-phase (RP) columns (like C18) and can interact strongly and unpredictably with silica gel in normal-phase chromatography.[1][2]

Q2: Which chromatographic technique is the best starting point for these compounds?

For highly polar compounds that are poorly retained in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent starting point.[1][2] HILIC utilizes a polar stationary phase and a high-organic mobile phase, which promotes the retention of polar analytes.[3] Zwitterionic HILIC columns (ZIC-HILIC) are particularly effective as they can offer unique selectivity through both hydrophilic partitioning and weak electrostatic interactions.[3][4]

Q3: Can I use Ion-Exchange Chromatography (IEC)?

Yes, Ion-Exchange Chromatography is a powerful and historically validated method for separating compounds with ionizable groups, such as amino acids and their derivatives.[5][6] Since piperazine carboxylic acids have both cationic (piperazinium ion) and anionic (carboxylate) potential, both cation-exchange and anion-exchange chromatography can be explored. The retention mechanism in IEC is often less sensitive to the sample matrix, which can be a significant advantage.[5]

Q4: Is crystallization a viable purification strategy?

Crystallization can be a highly effective method for purifying piperazine derivatives, provided a suitable solvent system can be found.[7] It is particularly useful for final purification steps to obtain high-purity material and can sometimes be achieved through techniques like cooling crystallization or anti-solvent crystallization.[7][8] The formation of specific salts (e.g., diacetate) has also been used to facilitate selective precipitation and purification.[9]

Troubleshooting Guide

Issue 1: Poor or No Retention in Reversed-Phase (RP-HPLC)

Q: My compound elutes in the void volume on a C18 column, even with 100% aqueous mobile phase. What can I do?

This is a common issue for highly polar molecules.[1][10]

Solutions:

  • Switch to HILIC: This is the most recommended solution. HILIC is designed for polar compounds and uses a high organic mobile phase (like acetonitrile) to retain analytes on a polar stationary phase.[2]

  • Use an Embedded Polar Group (EPG) Column: These are RP columns that have a polar group embedded in the alkyl chain. This feature makes them more stable in highly aqueous mobile phases and offers alternative selectivity for polar compounds.[10]

  • Employ Ion-Pairing Agents: Adding an ion-pairing agent (e.g., trifluoroacetic acid for the basic piperazine or an alkyl amine for the carboxylic acid) to the mobile phase can form a neutral complex with your analyte, increasing its retention on an RP column. However, these agents can be difficult to remove and may not be compatible with mass spectrometry (MS).[11]

Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC

Q: My peaks are showing significant tailing in both RP-HPLC and HILIC. What causes this and how can I fix it?

Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase pH.[12]

Solutions:

  • Optimize Mobile Phase pH: The ionization state of your compound is critical. For piperazine carboxylic acids, the mobile phase pH will determine if the piperazine is protonated and if the carboxylic acid is deprotonated. Aim for a pH at least 2 units away from the pKa of the functional groups to ensure a single ionic species is present.[13] Buffering the mobile phase is essential for stable pH and improved peak symmetry.[12]

  • Address Silanol Interactions (RP-HPLC): Residual silanol groups on silica-based columns are acidic and can interact strongly with the basic piperazine moiety, causing tailing.[12][13]

    • Use a modern, high-purity, end-capped column to minimize available silanols.[10]

    • Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%) to mask the active silanol sites.[10]

  • Adjust Buffer Concentration (HILIC): In HILIC, ionic interactions play a key role. Increasing the buffer salt concentration in the mobile phase can help shield electrostatic interactions between the analyte and the stationary phase, often improving peak shape.[4]

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or matched to the initial mobile phase.[14] Injecting in a much stronger solvent can cause peak distortion.[14]

Issue 3: Compound Degradation on Silica Gel (Flash Chromatography)

Q: I am trying to use normal-phase flash chromatography, but it seems my compound is decomposing on the column.

Standard silica gel is acidic and can cause degradation of sensitive compounds, particularly basic amines.[15]

Solutions:

  • Deactivate the Silica: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine or ammonia in methanol, before loading your sample.[10][15]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[10]

  • Switch to Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, using a C18-functionalized silica for flash chromatography can be a viable alternative.

Purification Strategy Selection

The choice of purification method depends heavily on the specific properties of your derivative (e.g., pKa, logP) and the impurities present. The following decision tree provides a logical workflow for selecting an appropriate strategy.

Purification_Strategy start Start: Crude Polar Piperazine Carboxylic Acid check_props Assess Properties (pKa, logP, Stability) start->check_props is_ionizable Is compound ionizable in aqueous solution? check_props->is_ionizable is_silica_stable Is compound stable on acidic silica? check_props->is_silica_stable hilic Primary Method: HILIC is_ionizable->hilic Yes (Highly Polar) iec Alternative: Ion-Exchange (IEC) is_ionizable->iec Yes rp_hplc Reversed-Phase HPLC (with modifiers) is_ionizable->rp_hplc Moderately Polar normal_phase Normal-Phase Flash (deactivated silica) is_silica_stable->normal_phase No is_crystalline Can it be crystallized? crystallization Final Purification: Crystallization is_crystalline->crystallization Yes end_node Pure Compound is_crystalline->end_node No hilic->is_crystalline iec->is_crystalline rp_hplc->is_crystalline normal_phase->is_crystalline crystallization->end_node

Caption: Decision tree for selecting a purification strategy.

Method Comparison and Starting Conditions

The table below summarizes typical starting conditions for the most common chromatographic techniques used for polar piperazine carboxylic acid derivatives.

ParameterReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)Ion-Exchange (IEC)
Stationary Phase C18, C8, Embedded Polar GroupZIC-HILIC, Amide, DiolStrong/Weak Cation/Anion Exchange Resin
Mobile Phase A 0.1% Formic Acid or TFA in Water95:5 ACN:Water with 10 mM Ammonium FormateAqueous Buffer (e.g., Sodium or Lithium Phosphate)
Mobile Phase B 0.1% Formic Acid or TFA in ACN50:50 ACN:Water with 10 mM Ammonium FormateAqueous Buffer with higher salt concentration or different pH
Typical Gradient 5% to 95% B95% to 50% A (i.e., increasing aqueous content)Step or linear gradient of increasing buffer strength (salt) or pH
Best For Moderately polar derivativesHighly polar, zwitterionic compoundsCharged compounds, matrix-rich samples[5]
Key Advantage Widely availableExcellent retention for polar analytes[2]High capacity and matrix insensitivity[5]
Common Issue Poor retentionLong equilibration times[2]Requires specific buffers, not always MS-friendly

Experimental Protocols

Protocol 1: General HILIC Method Development Workflow

This protocol outlines a systematic approach to developing a HILIC purification method.

  • Column Selection: Begin with a zwitterionic HILIC column (e.g., ZIC-HILIC) for robust performance.[3]

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate or Formate (adjust pH to 3.2 or 5.8).[1]

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Acetate or Formate (same buffer and pH as A).

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A) for at least 15-20 column volumes. HILIC requires longer equilibration than RP.[2]

  • Sample Preparation: Dissolve the sample in a solvent mixture that matches the initial mobile phase conditions as closely as possible (high organic content).[2]

  • Initial Gradient Run: Perform a broad gradient run (e.g., 95% A to 50% A over 15-20 minutes) to determine the approximate retention time of the compound.

  • Optimization:

    • Gradient: Adjust the gradient slope to improve the resolution of the target compound from impurities.[14]

    • pH and Buffer: Screen different pH values (e.g., 3.2 vs 5.8) and buffer concentrations (10-20 mM) to optimize selectivity and peak shape.[1][4]

HILIC_Workflow select_col Select ZIC-HILIC Column prep_mp Prepare Mobile Phases (e.g., ACN/Ammonium Formate) select_col->prep_mp equilibrate Equilibrate Column (>15 column volumes) prep_mp->equilibrate prep_sample Dissolve Sample in High Organic equilibrate->prep_sample inject Inject & Run Broad Gradient prep_sample->inject evaluate Evaluate Chromatogram (Retention, Peak Shape) inject->evaluate optimize Optimize Gradient, pH, & Buffer Conc. evaluate->optimize Sub-optimal final_method Final Purification Method evaluate->final_method Optimal optimize->inject Re-run

Caption: Experimental workflow for HILIC method development.

Protocol 2: General Anti-Solvent Crystallization

This protocol can be used as a final purification step to obtain high-purity crystalline material.[7]

  • Dissolution: Dissolve the piperazine carboxylic acid derivative in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Methanol, DMSO, or Water).

  • Anti-Solvent Addition: While stirring, slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., Acetonitrile, Isopropanol, or Dichloromethane) until the solution becomes persistently turbid.

  • Crystal Growth: Add a few drops of the "good" solvent to redissolve the turbidity, then cover the container and allow it to stand undisturbed for several hours to days. Slow addition of the anti-solvent via vapor diffusion can also yield high-quality crystals.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of the cold anti-solvent to remove residual mother liquor, then dry the crystals under vacuum.[7]

References

Technical Support Center: Managing Poor Solubility of Protected Peptide Fragments Containing Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of protected peptide fragments, particularly those incorporating piperazine scaffolds.

Troubleshooting Guides

Protected peptide fragments, especially those with rigid structures like piperazine scaffolds or hydrophobic protecting groups, are frequently prone to aggregation and precipitation. This guide offers a systematic approach to diagnosing and resolving common solubility issues encountered during synthesis, purification, and handling.

Common Problems and Solutions
Problem EncounteredPotential CausesRecommended Solutions
Precipitation during Solid-Phase Peptide Synthesis (SPPS) - On-resin aggregation due to intermolecular hydrogen bonding (β-sheet formation).[1][2] - Poor swelling of the resin in the chosen solvent.[3][4] - The growing peptide chain becomes too hydrophobic for the synthesis solvent.- Incorporate backbone-protecting groups: Use pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb) to disrupt secondary structure formation.[1][2][5] - Optimize resin: Use a low-loading resin or a resin with a polyethylene glycol (PEG) linker to improve solvation.[1][6] - Change solvent: Switch to N-methylpyrrolidone (NMP) or add chaotropic agents like DMSO to the synthesis solvent.[2][7][8] - Elevated temperature: Microwave-assisted SPPS can help disrupt aggregation.[1]
Difficulty Dissolving the Cleaved and Protected Peptide Fragment - High hydrophobicity of the peptide sequence and protecting groups.[9][10] - Strong intermolecular interactions leading to aggregation.[2] - The pH of the solution is close to the peptide's isoelectric point (pI).[11][12]- Systematic solvent screening: Test a range of solvents from polar aprotic (e.g., DMSO, DMF) to more powerful solvent systems like mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM).[13][14] - pH adjustment: For peptides with ionizable groups, adjusting the pH away from the pI can significantly increase solubility.[11][15] - Use of co-solvents and additives: Small amounts of organic co-solvents or denaturing agents like guanidinium hydrochloride can be effective.[15][16] - Sonication and gentle heating: These methods can help break up aggregates and facilitate dissolution.[9][15]
Precipitation During Purification (e.g., HPLC) - The peptide is not soluble in the mobile phase. - The concentration of the peptide in the injection solvent is too high. - "Salting out" effect upon mixing with the mobile phase.- Optimize injection solvent: Dissolve the peptide in a strong, compatible solvent like DMSO or DMF, and inject the smallest possible volume. - Modify mobile phase: Increase the organic content of the mobile phase or add solubility-enhancing additives like TFA. - Elevated temperature: Performing the purification at a higher temperature can increase the solubility of hydrophobic peptides.
Low Yield After Purification and Lyophilization - Incomplete dissolution of the crude product, leading to loss of material. - Adsorption of the peptide to labware. - Inefficient precipitation during work-up.- Ensure complete dissolution: Before purification, confirm that the crude peptide is fully dissolved.[17] - Use appropriate labware: Consider using low-adhesion tubes and glassware. - Optimize lyophilization: Ensure the peptide is soluble in the final solution before freezing and lyophilizing.

Troubleshooting Workflow for Solubility Issues

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 Verification Precipitation during synthesis Precipitation during synthesis Resin/Linker Modification Resin/Linker Modification Precipitation during synthesis->Resin/Linker Modification Insolubility of crude product Insolubility of crude product Solvent Screening Solvent Screening Insolubility of crude product->Solvent Screening Precipitation during purification Precipitation during purification pH Adjustment pH Adjustment Precipitation during purification->pH Adjustment Analytical HPLC Analytical HPLC Solvent Screening->Analytical HPLC pH Adjustment->Analytical HPLC Sonication/Heating Sonication/Heating Solubility Assay Solubility Assay Sonication/Heating->Solubility Assay Backbone Protection Backbone Protection Backbone Protection->Precipitation during synthesis Solubility-Enhancing Tags Solubility-Enhancing Tags Solubility-Enhancing Tags->Insolubility of crude product Resin/Linker Modification->Precipitation during synthesis Analytical HPLC->Solubility Assay

A systematic workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why do protected peptide fragments containing piperazine scaffolds often exhibit poor solubility?

A1: The poor solubility of these fragments is typically due to a combination of factors:

  • Rigidity and Aggregation: The piperazine scaffold can introduce conformational rigidity, which, along with hydrophobic protecting groups, can promote intermolecular interactions and lead to aggregation.[2][18]

  • Protecting Groups: Bulky and hydrophobic protecting groups (e.g., Boc, Trt) used on amino acid side chains significantly decrease the overall polarity of the peptide fragment, reducing its affinity for aqueous or polar organic solvents.[5][19]

  • Hydrogen Bonding: While the piperazine nitrogen atoms can act as hydrogen bond acceptors, in a protected state and within a larger, hydrophobic peptide, the dominant effect is often aggregation driven by other parts of the molecule.

Q2: What are the most effective initial solvents to try for dissolving a poorly soluble, protected piperazine-containing peptide?

A2: Start with strong, polar aprotic solvents. A good starting point is:

  • Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) .[15][16]

  • If solubility is still limited, try more powerful solvent systems such as mixtures of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM) .[13][14] These fluorinated alcohols are excellent at disrupting hydrogen bonds that lead to aggregation.

Q3: Can the choice of protecting groups influence the solubility of the final peptide fragment?

A3: Absolutely. The choice of protecting groups is critical. Using more polar or labile protecting groups can improve solubility. For asparagine and glutamine, which are prone to aggregation, using a trityl (Trt) group on the side-chain amide can improve the solubility of their Fmoc-protected derivatives.[19] Furthermore, incorporating backbone protecting groups like 2,4-dimethoxybenzyl (Dmb) has been shown to improve the solubility of protected peptide fragments in solvents like DMF and DCM.[5]

Q4: How can I proactively prevent solubility issues when designing the synthesis of a peptide with a piperazine scaffold?

A4: A proactive approach is highly recommended:

  • Sequence Optimization: If possible, introduce hydrophilic residues near the piperazine scaffold.[9][12]

  • Backbone Protection: Plan to incorporate backbone protecting groups, such as pseudoproline dipeptides, at regular intervals (e.g., every six residues) to interrupt potential β-sheet formation.[1][5]

  • Resin Selection: Use a low-substitution resin (0.1-0.3 mmol/g) to increase the distance between peptide chains, which can reduce intermolecular aggregation.[1] Resins with a PEG linker can also enhance the solvation of the growing peptide.[1][6]

  • Solubility-Enhancing Tags: Consider the temporary addition of a solubility-enhancing tag, which can be cleaved off after synthesis.[20][21][22]

Q5: What are "solubility-enhancing tags" and how do they work?

A5: Solubility-enhancing tags are proteins or peptide sequences fused to the target peptide to improve its solubility.[20][21] They are typically highly soluble themselves and can help to prevent the aggregation of the passenger peptide.[20] Common examples include Maltose Binding Protein (MBP) and Small Ubiquitin-like Modifier (SUMO).[23] For smaller peptide fragments, even a short, highly charged peptide sequence can act as a solubility enhancer.[22]

Experimental Protocols

Protocol 1: Systematic Solvent Screening for a Poorly Soluble Protected Peptide

Objective: To identify an effective solvent or solvent system for a poorly soluble, protected peptide fragment.

Methodology:

  • Preparation: Aliquot a small, known amount of the lyophilized peptide (e.g., 1 mg) into several separate, low-adhesion microcentrifuge tubes.

  • Initial Solvent Testing: To each tube, add a measured volume (e.g., 100 µL) of a single solvent. Test a range of solvents in order of increasing strength:

    • Water (with 0.1% TFA)

    • Acetonitrile (ACN)

    • Methanol or Isopropanol

    • Dimethylformamide (DMF)

    • N-Methylpyrrolidone (NMP)

    • Dimethyl sulfoxide (DMSO)

  • Observation and Agitation: Vortex each tube for 30 seconds and let it stand for 5 minutes. Visually inspect for dissolution. If not fully dissolved, sonicate the sample for 5-10 minutes.[15][16]

  • Testing Stronger Solvents/Mixtures: If the peptide remains insoluble, test more potent solvent systems on fresh aliquots:

    • TFE / DCM (1:1 v/v)[13][14]

    • HFIP / DCM (1:1 v/v)[13][14]

    • 6 M Guanidinium Hydrochloride

  • Quantitative Assessment (Optional): To determine the approximate solubility, perform a serial addition of the most effective solvent to a known mass of the peptide until it completely dissolves.

  • Documentation: Record the solvent, the approximate concentration achieved, and any observations (e.g., formation of a gel, color change).

Solvent Screening Workflow

G cluster_0 Preparation cluster_1 Solvent Addition & Observation cluster_2 Outcome A Aliquot Peptide (1 mg) B Add Solvent (100 µL) A->B C Vortex & Sonicate B->C D Visually Inspect C->D E Soluble D->E Yes F Insoluble D->F No H Document Results E->H G Test Stronger Solvents F->G G->B

Workflow for systematic solvent screening.

Protocol 2: Turbidimetric Solubility Assay

Objective: To quantitatively assess the solubility of a peptide in a specific buffer or solvent system.[17][24]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the peptide in a solvent in which it is known to be highly soluble (e.g., 10 mg/mL in DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the peptide stock solution with the target aqueous buffer (e.g., PBS). This will create a range of peptide concentrations in solutions with a constant, low percentage of the organic stock solvent.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow the system to equilibrate.

  • Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the peptide does not absorb (e.g., 500-600 nm) using a plate reader. Increased absorbance indicates light scattering due to peptide precipitation.

  • Data Analysis: Plot the absorbance against the peptide concentration. The point at which the absorbance begins to increase sharply corresponds to the solubility limit of the peptide in that specific buffer system.

Data Presentation

Table 1: Relative Solubility of a Model Hydrophobic Protected Peptide in Common Solvents
Solvent SystemRelative SolubilityNotes
Water + 0.1% TFAVery PoorNot effective for highly protected, hydrophobic fragments.
Acetonitrile (ACN)Poor to ModerateMay work for some less hydrophobic fragments.
Dimethylformamide (DMF)Moderate to GoodA standard solvent for peptide synthesis and dissolution.[7]
N-Methylpyrrolidone (NMP)GoodOften better than DMF for solvating aggregating peptides.[7][8]
Dimethyl Sulfoxide (DMSO)Good to ExcellentA powerful solvent for a wide range of peptides.[15][16]
TFE / DCM (1:1)ExcellentHighly effective at disrupting secondary structures.[13][14]
HFIP / DCM (1:1)ExcellentSimilar to TFE/DCM, very powerful for dissolving sparingly-soluble peptides.[13][14]

This table provides a general guide. Actual solubility will be sequence-dependent.

References

preventing unwanted side reactions during the synthesis of piperazine amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of piperazine amides, with a focus on preventing unwanted side reactions.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your experiments.

Question 1: I am observing a significant amount of di-acylated byproduct in my reaction. How can I improve the selectivity for mono-acylation?

Answer:

The formation of a di-acylated byproduct is a common challenge due to the presence of two reactive secondary amine groups on the piperazine ring. Several strategies can be employed to favor mono-acylation:

  • Orthogonal Protection Strategy: The most robust method is to use a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the nitrogen atoms. This ensures that only the unprotected nitrogen can react. The synthesis involves three main steps: N-Boc protection of piperazine, amide coupling at the free secondary amine, and subsequent removal of the Boc group.

  • Protonation Strategy: A simpler, one-pot approach involves the use of a piperazine salt, such as piperazine monohydrochloride or monoacetate. The protonation of one nitrogen atom deactivates it, thus directing the acylation to the free nitrogen. The molar ratio of free piperazine to piperazine dihydrochloride is a critical parameter to control.

  • Control of Stoichiometry and Reaction Conditions:

    • Excess Piperazine: Using a large excess of piperazine can statistically favor the mono-acylated product.

    • Slow Addition: Adding the acylating agent (e.g., acyl chloride) slowly to a solution of excess piperazine can help minimize di-acylation.

    • Low Temperature: Performing the reaction at lower temperatures can help control the reactivity and improve selectivity.

  • Steric Hindrance: The use of sterically bulky acylating agents can disfavor the second acylation due to steric hindrance.

  • Flow Chemistry: Microreactors can provide precise control over reaction time and stoichiometry, leading to higher selectivity for the mono-acylated product.

Question 2: My reaction yield for the mono-acylated piperazine is consistently low. What are the potential causes and how can I optimize it?

Answer:

Low yields can stem from several factors, including incomplete reactions, side product formation, or issues with product isolation.

  • Inefficient Amide Coupling:

    • Coupling Reagents: The choice of coupling reagent is critical. For coupling a carboxylic acid to piperazine, common reagents include carbodiimides (like DCC, EDC) often with additives (HOBt, HOAt), or phosphonium (PyBOP, BOP) and aminium/uronium (HATU, HBTU) reagents. Screening different coupling reagents can identify the most efficient one for your specific substrates.

    • Activation of Carboxylic Acid: If using a carboxylic acid, ensure its complete activation before or during the reaction with the piperazine. For example, conversion to an acyl chloride using thionyl chloride or oxalyl chloride can be a necessary preceding step.

  • Suboptimal Reaction Conditions:

    • Solvent: The solvent should be appropriate for the solubility of all reactants and reagents. Common solvents for amide coupling include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).

    • Base: The choice and amount of base (e.g., triethylamine (TEA), diisopropylethylamine (DIEA)) are crucial to neutralize any acid formed during the reaction without causing unwanted side reactions.

    • Temperature and Time: Ensure the reaction is running at an optimal temperature and for a sufficient duration. Monitor the reaction progress using techniques like TLC or LC-MS to determine the point of maximum conversion.

  • Issues with Starting Materials:

    • Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction.

    • Piperazine Salt Form: If using a piperazine salt for mono-acylation, ensure the correct stoichiometry and that the free base is being generated in situ as needed for the reaction to proceed.

  • Product Isolation and Purification:

    • Work-up Procedure: Low yields might be due to loss of product during the work-up. Piperazine amides can have some water solubility, so ensure efficient extraction with an appropriate organic solvent.

    • Purification Method: Optimize your purification method (e.g., column chromatography, crystallization) to minimize product loss.

Question 3: How can I effectively remove the di-acylated byproduct from my desired mono-acylated product?

Answer:

Separating the mono- and di-acylated products can be challenging due to their similar structures. Here are some common purification strategies:

  • Extraction: The basicity of the free secondary amine in the mono-acylated product can be exploited. An acidic wash (e.g., dilute HCl) can protonate the mono-acylated product, pulling it into the aqueous layer, while the di-acylated product remains in the organic layer. The aqueous layer can then be basified and the mono-acylated product re-extracted into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a standard method for separation. A carefully selected solvent system (e.g., a gradient of methanol in dichloromethane) is typically required to achieve good separation between the more polar mono-acylated product and the less polar di-acylated byproduct.

  • Crystallization/Recrystallization: If the desired mono-acylated product is a solid, crystallization or recrystallization can be an effective purification method. This may involve precipitating the product from the reaction mixture or recrystallizing the crude product from a suitable solvent.

  • Preparative HPLC: For difficult separations or to achieve very high purity, preparative high-performance liquid chromatography (HPLC) can be used.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in piperazine amide synthesis?

A1: The most prevalent side reaction is di-acylation, where both nitrogen atoms of the piperazine ring are acylated, leading to the formation of a symmetrically disubstituted piperazine. This occurs because both secondary amines are nucleophilic and can react with the acylating agent.

Q2: When should I use a protecting group strategy versus a direct acylation method?

A2: A protecting group strategy (e.g., using N-Boc-piperazine) is recommended when high purity of the mono-acylated product is critical, and a multi-step synthesis is acceptable. Direct acylation methods, such as using an excess of piperazine or the protonation strategy, are often preferred for their simplicity and one-pot nature, especially for larger-scale syntheses where cost and step-economy are important.

Q3: Can the choice of coupling reagent influence the formation of side products?

A3: Yes, the choice of coupling reagent and the reaction conditions can impact the outcome. For instance, some coupling reagents may require higher temperatures, which could potentially lead to degradation or other side reactions. It is advisable to screen a few different classes of coupling reagents (e.g., carbodiimide, phosphonium, uronium) to find the optimal conditions for your specific substrates that maximize the yield of the desired product and minimize side reactions.

Q4: Are there any specific safety precautions to consider during piperazine amide synthesis?

A4: Standard laboratory safety practices should always be followed. Many of the reagents used in amide synthesis can be hazardous. For example:

  • Acylating agents like acyl chlorides can be corrosive and react violently with water.

  • Coupling reagents can be irritants or sensitizers.

  • Solvents like dichloromethane and dimethylformamide have associated health risks. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all chemicals before use.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for different mono-acylation strategies.

StrategyAcylating AgentBase/AdditiveSolventTimeYield of Mono-acyl ProductReference
Excess Piperazine (3 equiv.)Acyl ChlorideTriethylamineDichloromethane30 minModerate (with di-acyl)Sommerwerk et al. (2018)
Excess Piperazine (inverse addition)Acyl ChlorideTriethylamineDichloromethane-Improved (less di-acyl)Sommerwerk et al. (2018)
N-Boc ProtectionCarboxylic AcidEDCl, HOBt, NEt₃Acetonitrile24 hUp to 90% (over 2 steps)Sommerwerk et al. (2018)
Triazine-mediated CouplingCarboxylic Acid-Dichloromethane-Good to ExcellentResearchGate Publication
CDI-mediated AcylationPhenylacetic Acid-Water30 min-Royal Society of Chemistry
Protonation StrategyAcyl Reagents-Methanol/Acetic AcidSeveral hoursHighK-C. Majumdar et al. (2020)

Key Experimental Protocols

Protocol 1: Mono-acylation of Piperazine using N-Boc Protection

This protocol involves three stages: protection, coupling, and deprotection.

Stage 1: Synthesis of tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Dissolve piperazine (e.g., 5 equivalents) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in the same solvent to the piperazine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the Boc₂O is consumed.

  • Perform an aqueous work-up. Typically, this involves concentrating the reaction mixture, adding water, and extracting the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperazine. The product can be purified further by column chromatography if necessary.

Stage 2: Amide Coupling with N-Boc-piperazine

  • Dissolve the carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIEA, 2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of N-Boc-piperazine (1.1 equivalents) in the same solvent.

  • Stir the reaction at room temperature for 2-16 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate, and purify the resulting Boc-protected piperazine amide by column chromatography.

Stage 3: N-Boc Deprotection

  • Dissolve the Boc-protected piperazine amide in a suitable solvent like DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) or hydrochloric acid (e.g., 4M HCl in dioxane).

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • The resulting product is the salt of the desired mono-acylated piperazine. It can be used as such or neutralized with a base to obtain the free amine.

Protocol 2: One-Pot Mono-acylation of Piperazine via Protonation

This protocol is adapted from the principle of using piperazine monohydrochloride in situ.

  • In a reaction vessel, combine piperazine (1 equivalent) and piperazine dihydrochloride (1 equivalent) in a solvent such as methanol. This creates a solution containing piperazine monohydrochloride.

  • Alternatively, dissolve free piperazine in a solvent like acetic acid to form piperazine monoacetate in situ.

  • To this solution, add the acylating agent (e.g., an acyl chloride or anhydride, 0.9-1.0 equivalents) dropwise at room temperature or under cooling, depending on the reactivity.

  • Stir the reaction mixture at room temperature or under reflux for several hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture. The byproduct, piperazine dihydrochloride, may precipitate and can be removed by filtration.

  • Concentrate the filtrate.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., isopropyl alcohol) or by column chromatography.

Visualizations

Piperazine_Amide_Synthesis cluster_reactants Reactants cluster_products Products Piperazine Piperazine MonoAcyl Desired Product (Mono-acylated Piperazine) Piperazine->MonoAcyl 1st Acylation AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->MonoAcyl DiAcyl Side Product (Di-acylated Piperazine) AcylatingAgent->DiAcyl MonoAcyl->DiAcyl 2nd Acylation (Undesired)

Caption: Reaction pathway for piperazine amide synthesis.

Troubleshooting_Workflow Start Problem: Low Yield / Purity of Mono-acylated Piperazine CheckDiacylation High Di-acylation? Start->CheckDiacylation LowConversion Low Conversion? CheckDiacylation->LowConversion No UseProtection Implement Protection Strategy (e.g., N-Boc) CheckDiacylation->UseProtection Yes UseProtonation Use Protonation Strategy (Piperazine Salt) CheckDiacylation->UseProtonation Yes OptimizeStoichiometry Use Excess Piperazine Slow Addition CheckDiacylation->OptimizeStoichiometry Yes PurificationIssue Purification Issues? LowConversion->PurificationIssue No CheckCoupling Screen Coupling Reagents (HATU, PyBOP, etc.) LowConversion->CheckCoupling Yes OptimizeConditions Optimize Temp, Time, Solvent, Base LowConversion->OptimizeConditions Yes CheckReagents Verify Starting Material Purity LowConversion->CheckReagents Yes OptimizeExtraction Optimize Extractive Work-up (Acid/Base Wash) PurificationIssue->OptimizeExtraction Yes OptimizeChroma Optimize Chromatography (Solvent System) PurificationIssue->OptimizeChroma Yes TryCrystallization Attempt Recrystallization PurificationIssue->TryCrystallization Yes End Improved Yield/Purity PurificationIssue->End No UseProtection->End UseProtonation->End OptimizeStoichiometry->End CheckCoupling->End OptimizeConditions->End CheckReagents->End OptimizeExtraction->End OptimizeChroma->End TryCrystallization->End

Technical Support Center: Scaling Up the Synthesis of Optically Active Piperazine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successful scale-up of optically active piperazine-2-carboxylic acid derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up process in a question-and-answer format.

Issue 1: Low Yield and/or Formation of Di-substituted Byproducts

  • Question: My reaction is producing a low yield of the desired mono-substituted piperazine, and I'm observing a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

  • Answer: The formation of di-substituted piperazine is a common challenge due to the comparable reactivity of the second nitrogen atom after the first substitution. To favor mono-substitution, consider the following strategies:

    • Stoichiometry Control: Use a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile. This statistically favors the reaction at an unsubstituted piperazine molecule.

    • Protecting Group Strategy: Employ a protecting group, such as tert-butyloxycarbonyl (Boc), on one of the piperazine nitrogens.[1][2] This ensures selective reaction at the unprotected nitrogen. The Boc group can be removed later under acidic conditions.[3]

    • In Situ Mono-Protonation: Reacting piperazine with one equivalent of acid (e.g., HCl) forms a mono-salt in the reaction mixture. The protonated nitrogen is deactivated, directing the substitution to the free nitrogen.

Issue 2: Low Enantiomeric Excess (% ee)

  • Question: My asymmetric synthesis (e.g., hydrogenation) is resulting in a low enantiomeric excess. What are the potential causes and how can I improve it?

  • Answer: Achieving high enantioselectivity is critical. If you are observing low % ee, investigate the following:

    • Validate Your Analytical Method: Before optimizing the reaction, rigorously validate your chiral HPLC or GC method.[4] An inaccurate method can give misleading % ee values. Ensure baseline separation of enantiomers (Resolution > 1.5), and check for accuracy, precision, and linearity.[4]

    • Catalyst and Ligand Choice: The choice of catalyst and chiral ligand is paramount. For asymmetric hydrogenations of pyrazine derivatives, optically active rhodium or iridium complexes are often used.[5] Ensure the catalyst and ligand are of high purity and handled under appropriate inert conditions to prevent deactivation.

    • Reaction Conditions: Temperature, pressure, and solvent can significantly impact enantioselectivity. Systematically screen these parameters to find the optimal conditions for your specific substrate and catalyst system. For instance, asymmetric hydrogenation is advantageously carried out at temperatures of 20° to 200° C and hydrogen pressures of 1 to 200 bar.

    • Reagent Purity: Asymmetric reactions are highly sensitive to impurities in the substrate, solvent, and reagents.[4] Ensure all materials are of the highest possible purity and that solvents are anhydrous, as required.

Issue 3: Difficulties with Boc Deprotection at Scale

  • Question: I am struggling to efficiently and cleanly remove the Boc protecting group from my piperazine-2-carboxylic acid derivative on a larger scale. What are the best practices?

  • Answer: Boc deprotection can present challenges, especially in the presence of other acid-sensitive functional groups.

    • Reagent Selection: The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in a solvent like methanol or dioxane.[3] 4M HCl in dioxane is a widely used and effective option.

    • Side Reactions: Be aware of potential side reactions. The intermediate t-butyl cation can cause alkylation of nucleophilic sites on your molecule.[6] To mitigate this, consider adding a scavenger like triethylsilane or anisole to the reaction mixture.

    • Thermal Deprotection: If acidic methods are problematic, thermal deprotection by heating in a suitable solvent (e.g., dioxane/water mixture) can be an alternative, though it may require higher temperatures (e.g., 150°C in a microwave).

    • Work-up Procedure: After deprotection with acid, a careful basic work-up is required to neutralize the excess acid and isolate the free amine. For example, after deprotection with 6N HCl, the aqueous phase can be basified with solid KOH to a pH of 11 and then extracted.[7]

Issue 4: Challenges in Purification of the Final Product

  • Question: My final optically active piperazine-2-carboxylic acid derivative is difficult to purify, especially at a larger scale. What purification strategies are recommended?

  • Answer: The basic nature of the piperazine ring and potential for multiple charged states can complicate purification.

    • Reversed-Phase Chromatography: Due to the basicity of the piperazine moiety, reversed-phase chromatography is often the most effective technique.[8]

    • Salt Formation and Crystallization: Converting the final product to a salt (e.g., hydrochloride) can facilitate purification by crystallization, which is often more scalable than chromatography.

    • Aqueous Work-up: A well-designed aqueous work-up with pH adjustment can remove many impurities. For example, extraction at a specific pH can separate the desired product from acidic or neutral byproducts.

    • Scale-Up from Analytical to Preparative Chromatography: Develop and optimize your purification method on an analytical scale first. The conditions can then be scaled up to preparative systems, including medium-pressure radial compression chromatography for larger quantities.[9]

Frequently Asked Questions (FAQs)

  • Q1: What are the main industrial-scale strategies for producing optically active piperazine-2-carboxylic acid derivatives?

    • A1: The primary strategies that avoid classical resolution of racemates, which can be inefficient, are asymmetric hydrogenation of pyrazinecarboxylic acid derivatives and enzymatic resolution. Asymmetric hydrogenation using chiral rhodium or iridium catalysts offers a direct route to the chiral product.[5] Enzymatic resolution, for instance using the enzyme alcalase on a protected piperazine-2-carboxylate, can provide high enantiomeric purity.[1][10]

  • Q2: How can I minimize the formation of N-oxides during synthesis and storage?

    • A2: The piperazine nitrogens can be susceptible to oxidation. To minimize this, use degassed solvents, maintain an inert atmosphere (N₂ or Ar) during the reaction, and consider storing the final compound as a salt to improve stability.

  • Q3: Is it possible to perform a dynamic kinetic resolution to improve the yield of the desired enantiomer beyond 50%?

    • A3: Yes, dynamic kinetic resolution is a powerful strategy. For example, an aldehyde-based dynamic kinetic resolution of N-Boc-piperazine-2-carboxylic acid methyl ester with vinyl butanoate has been reported to give up to a 75% product yield of the S-enantiomer.[10]

  • Q4: What are the typical yields and enantiomeric excess values I can expect?

    • A4: This is highly dependent on the chosen synthetic route and substrate. For enzymatic resolutions, ee values greater than 98% are achievable, with yields around 40-50% for the desired enantiomer.[11][12] For asymmetric hydrogenation, ee values up to 96% have been reported.[5] See the data tables below for more specific examples.

Data Presentation

Table 1: Comparison of Yield and Enantiomeric Excess for Different Synthetic Methods

Synthetic MethodSubstrateCatalyst/EnzymeProduct ConfigurationYield (%)Enantiomeric Excess (% ee)Reference
Enzymatic Resolutionrac-piperazine-2-carboxamideKlebsiella terrigena DSM 9174(S)-piperazine-2-carboxylic acid4199.4[12]
Enzymatic Resolutionrac-piperazine-2-carboxamideBurkholderia sp. DSM 9925(R)-piperazine-2-carboxylic acid2299.0[12]
Enzymatic Resolutionrac-piperazine-2-carboxamideEnzyme prep with SEQ ID NO 1(S)-piperazine-2-carboxylic acid22>98[11]
Asymmetric HydrogenationPyrazine activated by alkyl halideIr-catalystChiral piperazine-up to 96[5]
Asymmetric SynthesisChiral diamine derivativePd/C, H₂Chiral piperazinone90-91>98[13]
Asymmetric Hydrogenationtert-butyl pyrazinecarboxylateRhodium complex(S)-tert-butyl piperazine-2-carboxylate41 (of hydrochloride)77.6

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of a Pyrazinecarboxylate Derivative (Adapted from)

This protocol is based on a patented industrial process.

  • Catalyst Preparation: In a suitable inert atmosphere glovebox, charge an autoclave with the pyrazinecarboxylate substrate, a chiral rhodium-phosphine complex catalyst (e.g., Rh(COD)Cl₂ with a chiral bisphosphine ligand), and a suitable solvent such as methanol. The molar ratio of catalyst to substrate is typically between 1:20 and 1:100.

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 bar).

  • Reaction: Heat the mixture to the target temperature (e.g., 70°C) with vigorous stirring. Monitor the reaction progress by taking samples and analyzing for conversion by NMR or HPLC. The reaction may take several hours (e.g., 20 hours).

  • Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be purified. For example, to determine the ee value, the ester can be hydrolyzed.

  • Hydrolysis (for ee determination): Stir the crude ester in a mixture of water and 32% hydrochloric acid at 100°C for 20-30 minutes. Cool the mixture to 0°C and stir for 1 hour to precipitate the hydrochloride salt of the piperazine-2-carboxylic acid.

  • Purification: Filter the precipitated hydrochloride salt and wash with a suitable solvent like dichloromethane. The enantiomeric excess of the product can then be determined using chiral HPLC.

Protocol 2: Enzymatic Resolution of N-Boc-piperazine-2-carboxylic Acid Methyl Ester (Conceptual, based on[1][10])

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). Add the racemic methyl-4-(tert-butyloxycarbonyl)-piperazine-2-carboxylate substrate.

  • Enzyme Addition: Add the enzyme alcalase to the mixture. The enzyme loading will need to be optimized for the specific substrate concentration and scale.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40°C). The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.

  • Monitoring: Monitor the reaction progress by chiral HPLC to track the disappearance of the reactive enantiomer and the formation of the carboxylic acid. The reaction is typically stopped at or near 50% conversion to ensure high enantiomeric excess of both the remaining ester and the formed acid.

  • Work-up and Separation: Once the desired conversion is reached, stop the reaction (e.g., by filtering off the immobilized enzyme or by pH adjustment). Adjust the pH of the solution to acidic (e.g., pH 2-3) with HCl.

  • Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate). The unreacted ester (one enantiomer) will be in the organic phase, while the hydrolyzed carboxylic acid (the other enantiomer) will remain in the aqueous phase as its salt.

  • Isolation:

    • Ester: Separate the organic layer, dry it (e.g., over Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically pure ester.

    • Acid: Adjust the pH of the aqueous layer to basic and extract the product, or use other appropriate isolation techniques to recover the enantiomerically pure carboxylic acid.

Visualizations

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_purification Purification & Isolation cluster_end Final Product start Pyrazine-2-carboxylic Acid Derivative or Racemic Piperazine-2-carboxylic Acid Derivative asym_hydro Asymmetric Hydrogenation start->asym_hydro Direct Route enz_res Enzymatic Resolution start->enz_res Resolution Route protect N-Protection (e.g., Boc) start->protect workup Aqueous Work-up / Extraction asym_hydro->workup enz_res->workup chiral_syn Multi-step Chiral Synthesis protect->chiral_syn deprotect N-Deprotection chiral_syn->deprotect deprotect->workup chroma Chromatography (e.g., RP-HPLC) workup->chroma crystallize Crystallization (as salt) workup->crystallize end_product Optically Active Piperazine-2-Carboxylic Acid Derivative chroma->end_product crystallize->end_product

Caption: General workflow for the synthesis of optically active piperazine-2-carboxylic acid derivatives.

G start Low Yield or Di-substitution Observed? q_protect Is a protecting group strategy feasible? start->q_protect a_protect Implement Mono-Boc Protection Strategy: 1. Protect piperazine with (Boc)₂O. 2. Perform substitution reaction. 3. Deprotect with acid (e.g., TFA, HCl). q_protect->a_protect Yes q_excess Is the electrophile inexpensive? q_protect->q_excess No a_excess Use Large Excess of Piperazine (5-10 eq). Purify to remove excess starting material. q_excess->a_excess Yes a_protonate Use In Situ Mono-Protonation Strategy: Add 1 eq. of acid to piperazine before adding electrophile. q_excess->a_protonate No

Caption: Troubleshooting decision tree for low yield and di-substitution issues.

References

choosing the right solvent for peptide coupling with bicyclic benziodazolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using bicyclic benziodazolone reagents in peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general role of bicyclic benziodazolone in this peptide coupling reaction?

A1: Bicyclic benziodazolone serves a dual function in this coupling methodology. It acts as an oxidant for the accompanying triarylphosphine reagent and also functions as a base within the reaction mixture.[1][2][3] This system provides a greener approach to peptide coupling, as the benziodazolone can be recovered and recycled.[1][2][3]

Q2: What type of solvents are recommended for peptide coupling with bicyclic benziodazolone?

A2: Based on optimization studies, chlorinated solvents, nitromethane (MeNO2), and acetonitrile (MeCN) have demonstrated good results.[1] Dichloroethane (DCE) and MeCN have been shown to be particularly effective.[1] In contrast, highly polar solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), as well as toluene, have been associated with lower product yields.[1]

Q3: Why are solvents like DCE and MeCN preferred?

A3: The preference for solvents like 1,2-dichloroethane (DCE) is likely due to the good solubility of the bicyclic benziodazolone reagent in them.[1] Additionally, these solvents are less likely to decrease the Lewis acidity of the iodine atom, which is important for the reaction mechanism.[1] Acetonitrile (MeCN) has also been shown to produce high yields, particularly with specific bicyclic benziodazolone structures and adjusted phosphine concentrations.[1]

Troubleshooting Guide

Issue: Low yield of the desired dipeptide.

Potential Cause Troubleshooting Step Rationale
Suboptimal Solvent Choice If using highly polar solvents (DMF, DMSO, THF) or toluene, switch to a recommended solvent such as acetonitrile (MeCN) or 1,2-dichloroethane (DCE).Studies have shown that MeCN and chlorinated solvents provide significantly higher yields compared to other solvent types.[1]
Incomplete Reaction Increase the amount of the triarylphosphine reagent (e.g., from 1.0 to 1.4 equivalents).A higher concentration of the phosphine can lead to improved product yields.[1]
Low Reagent Solubility Ensure the chosen solvent effectively dissolves the specific bicyclic benziodazolone being used.Poor solubility of the coupling reagent can lead to reduced reaction efficiency. DCE has been noted for its ability to dissolve the iodine reagent well.[1]
Elevated Temperature Issues Avoid running the reaction at elevated temperatures if yields are decreasing despite consumption of starting materials.It is hypothesized that the carboxylate intermediate may decompose at higher temperatures, leading to lower peptide yields.[1]

Quantitative Data Summary

The following table summarizes the solvent optimization results for the coupling of N-benzyloxycarbonyl-L-leucine (Cbz-Leu-OH) with L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl) using a bicyclic benziodazolone and triphenylphosphine (Ph3P).

SolventYield of Dipeptide (%)Reference
1,2-Dichloroethane (DCE)84[1]
Acetonitrile (MeCN)90-97*[1]
Tetrahydrofuran (THF)Lower Yield[1]
Dimethylformamide (DMF)Lower Yield[1]
Dimethyl sulfoxide (DMSO)Lower Yield[1]
TolueneLower Yield[1]

*The yield in MeCN was 90% with one specific benziodazolone and increased to 97% with an increased amount of Ph3P.[1]

Experimental Protocols

While a detailed, step-by-step protocol is not available in the provided search results, the key reaction conditions for the solvent optimization study are as follows:

General Procedure for Peptide Coupling:

The coupling reaction of N-benzyloxycarbonyl-L-leucine (Cbz-Leu-OH) with L-alanine methyl ester hydrochloride salt (H-Ala-OMe·HCl) was performed in the presence of bicyclic benziodazolone (1.2 equivalents) and Ph3P (1.0 equivalent) in various solvents at room temperature.[1] Triethylamine (Et3N) (1.0 equivalent) was added to neutralize the hydrochloride salt of the amino ester.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis start Combine Cbz-Leu-OH, H-Ala-OMe·HCl, and Et3N reagents Add Bicyclic Benziodazolone (1.2 eq) and Ph3P (1.0 eq) start->reagents solvent Add Solvent (e.g., DCE or MeCN) reagents->solvent react Stir at Room Temperature solvent->react extraction Aqueous Workup react->extraction purification Purification extraction->purification analysis Yield Determination purification->analysis

Caption: A generalized experimental workflow for peptide coupling using bicyclic benziodazolone.

solvent_selection_pathway cluster_recommended Recommended Solvents cluster_not_recommended Solvents to Avoid (Lower Yields) start Start: Choose a Solvent dce 1,2-Dichloroethane (DCE) start->dce Good Solubility & Lewis Acidity mecn Acetonitrile (MeCN) start->mecn High Yields Demonstrated meno2 Nitromethane (MeNO2) start->meno2 polar High Polarity: DMF, DMSO, THF start->polar nonpolar Toluene start->nonpolar outcome_good Good to High Yield dce->outcome_good mecn->outcome_good meno2->outcome_good outcome_poor Poor Yield polar->outcome_poor nonpolar->outcome_poor

References

Validation & Comparative

comparison of Cbz vs Boc protecting groups for piperazine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of the piperazine scaffold is a critical step in the synthesis of a vast array of pharmacologically active compounds. The choice of a suitable nitrogen protecting group is paramount to achieving high yields and purity. This guide provides an objective comparison of two of the most widely used protecting groups for piperazine: the Carboxybenzyl (Cbz) and the tert-Butoxycarbonyl (Boc) groups, supported by experimental data and detailed protocols.

The symmetric nature of piperazine necessitates a protection strategy to achieve mono-functionalization. Both Cbz and Boc groups are extensively used for this purpose, and the selection between them often depends on the overall synthetic strategy, particularly the stability of other functional groups within the molecule and the desired deprotection conditions. A key advantage in using both Cbz and Boc groups is their orthogonality, meaning one can be selectively removed in the presence of the other, allowing for complex, multi-step syntheses.[1]

Quantitative Performance Comparison

The following tables summarize typical yields for the key steps in piperazine functionalization using Cbz and Boc protecting groups, based on literature data. It is important to note that yields are highly dependent on the specific substrate, reagents, and reaction conditions.

Table 1: Mono-protection of Piperazine
Protecting Group Typical Reported Yield (%)
Cbz75[2]
Boc70-87[3]
Table 2: N-Alkylation of Protected Piperazine
Protecting Group Typical Reported Yield (%)
CbzNot explicitly found in searches
Boc75-85
Table 3: Deprotection of Functionalized Piperazine
Protecting Group Typical Reported Yield (%)
CbzHigh yields, often quantitative
Boc52-80[4]

Chemical Properties and Stability

PropertyCbz (Carboxybenzyl)Boc (tert-Butoxycarbonyl)
Protecting Reagent Benzyl chloroformate (Cbz-Cl)Di-tert-butyl dicarbonate (Boc₂O)
Stability Stable to acidic and basic conditions.Stable to bases, nucleophiles, and catalytic hydrogenation.[1]
Lability Labile to catalytic hydrogenolysis and strong acids.[1]Labile to strong acids (e.g., TFA, HCl).[1]

Experimental Protocols

Protocol 1: Synthesis of mono-Cbz-piperazine

This protocol is based on the Schotten-Baumann reaction conditions.

Materials:

  • Piperazine

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Aqueous sodium carbonate solution

  • Sodium sulfate

Procedure:

  • Dissolve piperazine (5.0 eq) in a biphasic system of dichloromethane (DCM) and aqueous sodium carbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise while stirring vigorously.

  • Maintain the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 3-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove excess piperazine and salts.

  • Extract the product with an organic solvent.

  • Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-piperazine.

Protocol 2: Synthesis of mono-Boc-piperazine

This protocol utilizes an acidic salt of piperazine to favor mono-protection.

Materials:

  • Piperazine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

  • Methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Iodine (catalyst)

  • Sodium hydroxide solution

  • Chloroform

  • Sodium sulfate

Procedure:

  • Dissolve piperazine (1 mmol) in methanol (2 ml).

  • Add a solution of trifluoroacetic acid (1 mmol) in methanol (5 ml) dropwise at 0-5°C to form the mono-piperazine salt.[3]

  • Add a catalytic amount of iodine.[3]

  • Add di-tert-butyl dicarbonate (Boc₂O, 1 mmol) to the solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the solvent under vacuum.

  • Adjust the pH of the aqueous phase to 10 using a 20% NaOH solution.[3]

  • Extract the product with chloroform (3 x 20 ml).[3]

  • Combine the organic phases, dry over sodium sulfate, and remove the solvent under vacuum to obtain the crude product, which can be purified by column chromatography.[3]

Protocol 3: N-Alkylation of mono-Boc-piperazine

Materials:

  • N-Boc-piperazine

  • Alkyl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-piperazine (1.0 eq.) and potassium carbonate (K₂CO₃, 1.5 eq.) in DMF.

  • Add the alkyl halide (1.0-1.2 eq.) to the mixture at room temperature.

  • Stir the reaction for 2-16 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dilute the residue with a suitable organic solvent (e.g., Dichloromethane - DCM) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkyl-N'-Boc-piperazine.

Protocol 4: Deprotection of N-Alkyl-N'-Cbz-piperazine

This protocol uses catalytic hydrogenolysis for the removal of the Cbz group.

Materials:

  • N-Alkyl-N'-Cbz-piperazine derivative

  • Methanol, Ethanol, or Ethyl Acetate

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the N-Cbz protected piperazine derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.

Protocol 5: Deprotection of N-Alkyl-N'-Boc-piperazine

This protocol uses acidic conditions to remove the Boc group.[4]

Materials:

  • N-Alkyl-N'-Boc-piperazine derivative

  • 6N Hydrochloric acid (HCl)

  • Diethyl ether

  • Solid Potassium hydroxide (KOH)

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • Dissolve the functionalized N-Boc-piperazine in 6N HCl (60 ml).[4]

  • Wash the acidic solution with diethyl ether (3 x 50 ml) to remove any non-basic organic impurities.[4]

  • Basify the aqueous phase with solid KOH to adjust the pH to 11.[4]

  • Extract the deprotected piperazine with ethyl acetate (3-4 x 100 ml).[4]

  • Combine the organic phases, dry over Na₂SO₄, and concentrate to yield the final product.[4]

Orthogonality and Strategic Considerations

The primary advantage of having both Cbz and Boc as protecting groups is their orthogonality. A di-protected piperazine, with one nitrogen protected by Cbz and the other by Boc, can be selectively deprotected at either nitrogen, allowing for the synthesis of unsymmetrically substituted piperazines.

  • Cbz deprotection is achieved by catalytic hydrogenolysis, a mild method that is compatible with most functional groups, except for those that are also susceptible to reduction, such as alkenes, alkynes, or some nitro groups.[1]

  • Boc deprotection requires strong acidic conditions (e.g., TFA, HCl), which may not be suitable for molecules containing other acid-labile groups like acetals or some esters.[5]

Potential Side Reactions and Mitigation

Cbz Deprotection:

  • Incomplete reaction: Ensure the catalyst is active and the hydrogen source is adequate.

  • Reduction of other functional groups: If the substrate contains reducible groups, alternative deprotection methods for Cbz, such as using HBr in acetic acid, may be considered, although this sacrifices the mildness of hydrogenolysis.

Boc Deprotection:

  • Formation of stable salts: The deprotected piperazine will be in its protonated form. With TFA, the resulting trifluoroacetate salt can sometimes be difficult to handle. Using HCl in dioxane can yield a hydrochloride salt that is often easier to isolate as a solid.[5]

  • Degradation of acid-sensitive groups: If other acid-labile groups are present, milder deprotection conditions should be explored, or an alternative protecting group strategy should be employed.[5]

  • Incomplete deprotection: This can often be addressed by increasing the reaction time, temperature, or the concentration of the acid.[5]

Visualizing the Workflow

G General Workflow for Piperazine Mono-functionalization piperazine Piperazine mono_protected Mono-protected Piperazine (Cbz or Boc) piperazine->mono_protected Protection (Cbz-Cl or Boc₂O) functionalized Functionalized Piperazine mono_protected->functionalized Functionalization (e.g., Alkylation) deprotected Mono-functionalized Piperazine functionalized->deprotected Deprotection (Hydrogenolysis for Cbz, Acid for Boc)

Caption: General workflow for selective mono-functionalization of piperazine.

G Orthogonal Deprotection Strategy start N-Boc, N'-Cbz Piperazine deprotect_boc N-Cbz Piperazine + R¹-X start->deprotect_boc TFA or HCl deprotect_cbz N-Boc Piperazine + R²-Y start->deprotect_cbz H₂/Pd-C final_product1 N-R¹, N'-Cbz Piperazine deprotect_boc->final_product1 final_product2 N-R², N'-Boc Piperazine deprotect_cbz->final_product2 fully_deprotected1 N-R¹ Piperazine final_product1->fully_deprotected1 H₂/Pd-C fully_deprotected2 N-R² Piperazine final_product2->fully_deprotected2 TFA or HCl

Caption: Orthogonal deprotection of a di-protected piperazine.

Conclusion

Both Cbz and Boc are excellent protecting groups for the mono-functionalization of piperazine, each with its own set of advantages and disadvantages. The choice between them is dictated by the specific requirements of the synthetic route.

  • Cbz is preferred when mild, non-acidic deprotection is required, and the substrate is stable to catalytic hydrogenation. The starting material, benzyl chloroformate, is also generally more economical.

  • Boc is the protecting group of choice when the molecule contains functionalities sensitive to hydrogenolysis but is stable to strong acid. It is widely used and a vast number of Boc-protected building blocks are commercially available.

A thorough understanding of the stability of all functional groups present in the molecule is crucial for devising a successful synthetic strategy that utilizes either of these valuable protecting groups.

References

A Researcher's Guide to Amine Protection: Comparative Stability Analysis of Boc, Cbz, and Fmoc Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of organic synthesis, particularly in peptide synthesis and the development of novel therapeutics, the judicious selection of protecting groups is a critical determinant of success. The ability to selectively shield a reactive amine functional group and later expose it under controlled and mild conditions is paramount. This guide offers an in-depth, data-driven comparison of three of the most widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

This document provides a comparative analysis of their stability, detailed experimental protocols for their application and removal, and visual representations of their chemical logic to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At a Glance: Key Characteristics and Orthogonality

The primary distinction between Boc, Cbz, and Fmoc lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1][2] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the sequential construction of complex molecules with multiple functional groups.[1]

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[3][4]

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[5]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions, commonly with a solution of piperidine in an organic solvent.[6][7]

Comparative Stability Analysis

The choice of a protecting group is often dictated by the stability of other functional groups within the molecule and the planned synthetic route. The following table summarizes the relative stability of Boc, Cbz, and Fmoc protecting groups under various chemical conditions.

ConditionBocCbzFmoc
Strong Acids (e.g., TFA, HCl) LabileGenerally Stable (cleavable with HBr/AcOH)[5][8]Stable[6]
Weak Acids StableStableStable
Strong Bases (e.g., NaOH) Stable[9]StableLabile
Weak Bases (e.g., Piperidine) StableStableLabile (t½ ≈ 6 sec in 20% piperidine/DMF)[7][10]
Catalytic Hydrogenation (e.g., H₂, Pd/C) Stable[9]Labile[5]Quasi-orthogonal (can be cleaved, but less reactive than benzyl groups)[6]
Nucleophiles Generally StableStableStable

Chemical Structures and Protection Mechanisms

The distinct reactivity of each protecting group is a direct consequence of its chemical structure. The following diagram illustrates the structures of the Boc, Cbz, and Fmoc protecting groups.

G cluster_boc Boc Group cluster_cbz Cbz Group cluster_fmoc Fmoc Group Boc Boc Cbz Cbz Fmoc Fmoc

Figure 1. Chemical structures of Boc, Cbz, and Fmoc protecting groups.

The protection of an amine with these groups typically involves the reaction of the amine with an activated form of the protecting group, such as an anhydride or a chloroformate.

G cluster_protection Amine Protection Pathways cluster_boc Boc Protection cluster_cbz Cbz Protection cluster_fmoc Fmoc Protection Amine R-NH₂ (Amine) Boc_reagent Boc₂O (Di-tert-butyl dicarbonate) Amine->Boc_reagent Cbz_reagent Cbz-Cl (Benzyl Chloroformate) Amine->Cbz_reagent Fmoc_reagent Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) Amine->Fmoc_reagent Boc_protected R-NH-Boc Boc_reagent->Boc_protected Base Cbz_protected R-NH-Cbz Cbz_reagent->Cbz_protected Base Fmoc_protected R-NH-Fmoc Fmoc_reagent->Fmoc_protected Base

Figure 2. General protection mechanisms for Boc, Cbz, and Fmoc groups.

Orthogonal Deprotection Strategies

The unique lability of each protecting group allows for their selective removal, a concept visualized in the following workflow.

G cluster_deprotection Deprotection Pathways Protected_Amine Protected Amine (R-NH-P) Boc_deprotection Acidic Conditions (e.g., TFA) Protected_Amine->Boc_deprotection If P = Boc Cbz_deprotection Hydrogenolysis (e.g., H₂, Pd/C) Protected_Amine->Cbz_deprotection If P = Cbz Fmoc_deprotection Basic Conditions (e.g., Piperidine) Protected_Amine->Fmoc_deprotection If P = Fmoc Free_Amine Free Amine (R-NH₂) Boc_deprotection->Free_Amine Cbz_deprotection->Free_Amine Fmoc_deprotection->Free_Amine

Figure 3. Orthogonal deprotection strategies for Boc, Cbz, and Fmoc groups.

Experimental Protocols

The following are generalized experimental protocols for the protection and subsequent deprotection of a primary amine using Boc, Cbz, and Fmoc protecting groups. Note that optimal conditions may vary depending on the specific substrate.

Boc Protection and Deprotection

Protection Protocol:

  • Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Base Addition: Add a base, for example, triethylamine (NEt₃) (1.2 eq).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF to the reaction mixture at room temperature.[9]

  • Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Deprotection Protocol (Acidic):

  • Dissolution: Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[11]

  • Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[11]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry and concentrate the organic layer to obtain the deprotected amine.[11]

Cbz Protection and Deprotection

Protection Protocol:

  • Dissolution: Dissolve the amino acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with cooling in an ice bath.[12]

  • Reagent Addition: While vigorously stirring, add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, maintaining the temperature below 5 °C.[12]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[12]

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl. Acidify the aqueous layer with dilute HCl to precipitate the Cbz-protected amino acid. Filter, wash with cold water, and dry.[12]

Deprotection Protocol (Hydrogenolysis):

  • Setup: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol or ethanol.[13]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).[13]

  • Hydrogenation: Place the reaction under a hydrogen atmosphere (e.g., using a balloon) and stir vigorously at room temperature.[13]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled while wet.[12]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Fmoc Protection and Deprotection

Protection Protocol:

  • Dissolution: Dissolve the amino acid (1.0 eq) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.[6]

  • Reagent Addition: Add Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 eq).[14]

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.[6]

  • Work-up: Dilute with water, adjust the pH to 9 with saturated aqueous NaHCO₃, and wash with diethyl ether. Acidify the aqueous layer to pH 1 with 1 M HCl to precipitate the Fmoc-protected amino acid. Filter, wash with cold water, and dry.[6]

Deprotection Protocol (Basic):

  • Dissolution: Dissolve the Fmoc-protected amine in N,N-dimethylformamide (DMF).

  • Base Addition: Add a solution of 20% piperidine in DMF.[7]

  • Reaction: Stir the reaction at room temperature. The reaction is typically very fast, often complete within minutes.[7][10]

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the UV absorbance of the dibenzofulvene-piperidine adduct.

  • Work-up: Upon completion, remove the solvent and piperidine under reduced pressure. The crude product can then be purified by chromatography or crystallization.

Conclusion

The choice between Boc, Cbz, and Fmoc protecting groups is a strategic decision that significantly impacts the design and outcome of a synthetic project. The Boc group's acid lability, the Cbz group's susceptibility to hydrogenolysis, and the Fmoc group's base lability provide a powerful and largely orthogonal toolkit for chemists. By understanding the specific stability profiles, deprotection mechanisms, and experimental conditions associated with each group, researchers can devise elegant and efficient routes for the synthesis of complex molecules, from peptides to novel drug candidates.

References

Validating the Enantiomeric Purity of (S)-Piperazine-2-Carboxylic Acid: A Comparative Guide to Chiral HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral intermediates like (S)-piperazine-2-carboxylic acid is a critical step in the synthesis of active pharmaceutical ingredients (APIs). Chiral High-Performance Liquid Chromatography (HPLC) stands as the most reliable and widely used technique for this purpose. This guide provides a comparative analysis of chiral HPLC methods for determining the enantiomeric purity of (S)-piperazine-2-carboxylic acid, complete with supporting experimental protocols and data.

Comparison of Chiral HPLC Methods

The separation of (S)-piperazine-2-carboxylic acid and its (R)-enantiomer can be effectively achieved using polysaccharide-based chiral stationary phases (CSPs). Due to the compound's lack of a strong UV chromophore, derivatization is often employed to enhance detection by UV or fluorescence detectors. Below is a comparison of a primary method utilizing a Chiralpak IC column with and without pre-column derivatization, and an alternative method using a different polysaccharide-based CSP.

Table 1: Comparison of Chiral HPLC Methods for Piperazine-2-Carboxylic Acid Enantiomer Separation

ParameterPrimary Method A (Direct)Primary Method B (Derivatization)Alternative Method (Chiralpak AD-H)
Column Chiralpak IC (250 x 4.6 mm, 5 µm)Chiralpak IC (250 x 4.6 mm, 5 µm)Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v)Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v)Hexane/Isopropanol/TFA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Column Temperature 35°C35°C25°C
Detection Low UV (e.g., 205 nm)UV at 340 nm (after NBD-Cl derivatization)UV at 220 nm
Injection Volume 10 µL10 µL10 µL

Table 2: Illustrative Chromatographic Performance Data

AnalyteRetention Time (tR) - (S)-enantiomerRetention Time (tR) - (R)-enantiomerResolution (Rs)Enantiomeric Excess (% ee)
Primary Method A 8.5 min10.2 min2.1>99.5%
Primary Method B 12.3 min15.1 min2.8>99.5%
Alternative Method 9.8 min11.5 min1.9>99.5%

Note: The data in Table 2 is illustrative and intended to demonstrate typical performance. Actual results may vary based on specific instrument conditions and sample matrices.

The primary method using a Chiralpak IC column provides good resolution between the enantiomers.[1] The addition of a derivatization step (Primary Method B) with a reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) significantly enhances sensitivity and allows for detection at a higher wavelength, moving away from the noisy baseline often seen at low UV wavelengths.[1] The alternative method using a Chiralpak AD-H column under normal phase conditions also offers a viable option for separation.

Experimental Protocols

A detailed methodology is crucial for reproducible results. The following protocol outlines the steps for determining the enantiomeric purity of (S)-piperazine-2-carboxylic acid using the primary method with derivatization.

Protocol 1: Sample Preparation and Derivatization
  • Standard Solution Preparation: Accurately weigh and dissolve (S)-piperazine-2-carboxylic acid and racemic piperazine-2-carboxylic acid in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare stock solutions of 1 mg/mL.

  • Sample Solution Preparation: Prepare a sample solution of the test batch of (S)-piperazine-2-carboxylic acid at a concentration of 1 mg/mL.

  • Derivatization with NBD-Cl:

    • To 1 mL of each solution, add 1 mL of a 2 mg/mL solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in methanol.

    • Add 0.5 mL of a 0.1 M borate buffer solution (pH 8.5).

    • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.

    • Cool the mixture to room temperature. The solution is now ready for injection.

Protocol 2: Chiral HPLC Analysis
  • Instrument Setup:

    • Equilibrate the Chiralpak IC column with the mobile phase (Acetonitrile/Methanol/Diethylamine; 90:10:0.1, v/v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.[1]

    • Set the column oven temperature to 35°C.[1]

    • Set the UV detector wavelength to 340 nm.[1]

  • System Suitability:

    • Inject the derivatized racemic piperazine-2-carboxylic acid solution.

    • Determine the retention times for the (S) and (R) enantiomer derivatives.

    • The resolution between the two enantiomer peaks should be greater than 2.0.

  • Analysis:

    • Inject the derivatized sample solution of (S)-piperazine-2-carboxylic acid.

    • Integrate the peak areas for both the (S) and (R) enantiomers.

  • Calculation of Enantiomeric Purity:

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Experimental Workflow Visualization

The logical flow of the experimental process, from sample handling to the final purity assessment, is critical for ensuring consistency and accuracy in the results.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis A Weigh (S)-Piperazine-2- carboxylic Acid Sample B Dissolve in Diluent (e.g., Water/Acetonitrile) A->B D Add NBD-Cl Reagent and Borate Buffer B->D C Prepare Racemic Standard for System Suitability C->D E Heat at 60°C for 30 min D->E F Cool to Room Temperature E->F I Inject Derivatized Sample F->I G Equilibrate Chiralpak IC Column H Inject Derivatized Racemic Standard (System Suitability) G->H H->I J Integrate Peak Areas of (S) and (R) Enantiomers I->J K Calculate Resolution (Rs) from Racemic Standard J->K L Calculate Enantiomeric Excess (% ee) for Sample J->L M Report Enantiomeric Purity L->M Final Result

References

A Comparative Guide to the Biological Activities of Piperazine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperazine-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of their performance in key therapeutic areas, supported by experimental data from recent studies. The information is intended to assist researchers in identifying promising lead compounds for further investigation.

Comparative Biological Activity Data

The following table summarizes the quantitative biological activity data for various piperazine-2-carboxylic acid derivatives and related compounds. The data is compiled from several studies and highlights their potential in anticancer, anti-Alzheimer's, and antimicrobial applications.

Compound ID Derivative Class Target/Assay Cell Line/Organism Activity (IC50/Ki/MIC) Reference
4c 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acidAcetylcholinesterase (AChE) Inhibition-Ki = 10.18 ± 1.00 µM[1]
7b 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acidButyrylcholinesterase (BChE) Inhibition-Ki = 1.6 ± 0.08 nM[1]
3n Alepterolic acid arylformyl piperazinyl derivativeCytotoxicityMDA-MB-231 (Triple-negative breast cancer)IC50 = 5.55 ± 0.56 μM[2]
3f Alepterolic acid arylformyl piperazinyl derivativeCytotoxicityHepG2 (Hepatoma)>30% inhibition at 10 μM[2]
3g Alepterolic acid arylformyl piperazinyl derivativeCytotoxicityHepG2 (Hepatoma)>30% inhibition at 10 μM[2]
3k Alepterolic acid arylformyl piperazinyl derivativeCytotoxicityHepG2 (Hepatoma)>30% inhibition at 10 μM[2]
RL-308 Novel Piperazine DerivativeAntibacterialShigella flexineriMIC = 2 µg/mL[3]
RL-308 Novel Piperazine DerivativeAntibacterialS. aureusMIC = 4 µg/mL[3]
RL-308 Novel Piperazine DerivativeAntibacterialMRSAMIC = 16 µg/mL[3]
RL-328 Novel Piperazine DerivativeAntibacterialMultiple StrainsMIC = 128 µg/mL[3]
Compound 7 Chromone-2-carboxylic acid piperidine amide derivativeSoluble Epoxide Hydrolase (sEH) Inhibition-IC50 = 1.75 μM[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Anticholinesterase Activity Assay (Modified Ellman's Method)[1]

This assay is used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Enzyme and Substrate Preparation: Solutions of Electrophorus electricus AChE and equine serum BChE are prepared in a suitable buffer (e.g., phosphate buffer). Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) are used as substrates.

  • Reaction Mixture: The reaction mixture contains the enzyme, the test compound at various concentrations, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the buffer.

  • Incubation: The mixture is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate (ATCI or BTCI).

  • Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion. The absorbance of this product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over time.

  • Data Analysis: The rate of reaction is calculated from the change in absorbance. The percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor. The Ki values are calculated using Lineweaver-Burk plot analysis.

Anticancer Activity Assay (MTT Assay)[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours (e.g., 4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity Assay (Microbroth Dilution Method)[3][5]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening piperazine-2-carboxylic acid derivatives for anticancer activity.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Piperazine Derivatives characterization Structural Characterization (NMR, HRMS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture Test Compounds mtt_assay MTT Assay for Cytotoxicity (IC50) cell_culture->mtt_assay apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) mtt_assay->apoptosis Lead Compounds signaling Signaling Pathway Analysis apoptosis->signaling lead_optimization Lead Optimization signaling->lead_optimization Further Development

Caption: Workflow for anticancer screening of piperazine derivatives.

Signaling Pathway Inhibition by a Hypothetical Piperazine Derivative

This diagram illustrates a hypothetical mechanism where a piperazine derivative inhibits a cancer-related signaling pathway.

signaling_pathway receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor proliferation Cell Proliferation & Survival transcription_factor->proliferation inhibitor Piperazine Derivative inhibitor->kinase1

Caption: Inhibition of a kinase signaling pathway by a piperazine derivative.

References

The A-Team of Amide Bond Formation: A Head-to-Head Comparison of Coupling Reagents for Sterically Hindered Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of molecules containing sterically hindered piperazine moieties presents a significant synthetic hurdle. The bulky nature of these scaffolds can dramatically impede the efficiency of amide bond formation, a cornerstone reaction in medicinal chemistry. This guide provides an objective, data-driven comparison of the performance of various coupling reagents in the acylation of sterically hindered piperazine derivatives, empowering you to select the optimal reagent for your challenging synthetic targets.

The choice of coupling reagent is paramount to overcoming the steric hindrance and achieving high yields and purity in these demanding reactions. This comparison focuses on the performance of several classes of modern coupling reagents, including uronium/aminium salts, phosphonium salts, and specialized reagents designed for challenging couplings.

Performance Comparison of Coupling Reagents

The following table summarizes the performance of various coupling reagents in the context of sterically hindered amide bond formation, with a focus on their application to piperazine derivatives where data is available. The efficacy of a coupling reagent is assessed based on reaction yield, reaction time, and its ability to suppress side reactions such as racemization.

Coupling Reagent ClassSpecific ReagentTypical Yield with Hindered SubstratesTypical Reaction TimeKey Strengths & Weaknesses
Uronium/Aminium Salts HATU High to Excellent (often >85%)[1][2]1-12 hours[1]Strengths: Highly efficient for hindered substrates, fast reaction times, and minimizes racemization.[1][3] Weaknesses: Higher cost compared to carbodiimides, potential for side reactions like guanidinylation.
HBTU Moderate to High2-24 hoursStrengths: Effective and widely used. Weaknesses: Generally less reactive than HATU for hindered couplings, may require longer reaction times or double coupling.
COMU High to Excellent[3]1-2 hours[3]Strengths: High efficiency comparable to HATU, improved safety profile (non-explosive), and water-soluble byproducts for easier purification.[3] Weaknesses: Higher cost.
Phosphonium Salts PyBOP High2-8 hoursStrengths: High coupling efficiency with low risk of racemization, byproducts are not carcinogenic. Weaknesses: Can be less effective than HATU for the most challenging couplings.
Carbodiimides EDC/HOBt Moderate to High[4]4-24 hours[1]Strengths: Cost-effective and widely used.[3] Weaknesses: Higher risk of racemization (mitigated by additives), urea byproduct can complicate purification.[3]
Phosphonic Anhydrides T3P® Good to Excellent[5]VariesStrengths: "Green" coupling reagent with good performance in solution, can be used for sterically hindered peptides.[6][7] Weaknesses: Less commonly cited specifically for piperazine derivatives in initial searches.
Acyl Fluorides in situ generationGood to Excellent[8]12-24 hours[9]Strengths: Highly effective for extremely hindered couplings where other methods fail, as the small fluorine atom minimizes steric hindrance.[8][9] Weaknesses: Requires a two-step, one-pot procedure.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for key coupling methods.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the efficient coupling of a carboxylic acid to a sterically hindered piperazine derivative using HATU.

Materials:

  • Sterically hindered piperazine derivative (e.g., 2,5-dimethylpiperazine)

  • Carboxylic acid

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the sterically hindered piperazine derivative (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol 2: COMU-Mediated Amide Coupling

This protocol outlines the use of COMU, a safer and highly efficient coupling reagent.

Materials:

  • Sterically hindered piperazine derivative

  • Carboxylic acid

  • COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), COMU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for approximately 10-15 minutes to activate the carboxylic acid.

  • Add the sterically hindered piperazine derivative (1.0 eq) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS. Couplings with COMU are often rapid, typically completing within 1-2 hours.[3]

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water. The morpholino-based byproducts of COMU are water-soluble, which simplifies the extraction process.[3]

  • Dry the organic layer, concentrate, and purify the crude product using column chromatography.[3]

Protocol 3: Acyl Fluoride-Mediated Amide Coupling

This two-step, one-pot protocol is particularly effective for extremely hindered substrates.[8]

Materials:

  • Sterically hindered piperazine derivative

  • Carboxylic acid

  • Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) or similar fluorinating agent

  • DIPEA

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Acyl Fluoride Formation: In a sealed vessel under an inert atmosphere, dissolve the carboxylic acid (1.3 eq) in anhydrous DCM.

  • Add BTFFH (1.5 eq) and DIPEA (4.5 eq).

  • Stir the mixture at room temperature for 30 minutes.[9]

  • Amide Coupling: Add the sterically hindered piperazine derivative (1.0 eq) to the reaction mixture.

  • Seal the reaction vessel and heat to a higher temperature (e.g., 80°C) for 12-24 hours.[9]

  • After cooling, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers, dry, and concentrate.

  • Purify the crude amide by chromatography or recrystallization.[9]

Visualizing the Workflow and Logic

To better understand the experimental process and the decision-making involved in selecting a coupling reagent, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Prepare Solutions (Carboxylic Acid, Piperazine) Activation Pre-activation of Carboxylic Acid Reactant_Prep->Activation Reagent_Prep Prepare Reagent Solution (e.g., HATU, DIPEA in DMF) Reagent_Prep->Activation Coupling Addition of Piperazine & Reaction Activation->Coupling Monitoring Monitor Progress (TLC/LC-MS) Coupling->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A generalized experimental workflow for amide coupling reactions.

Reagent_Selection_Logic Start Assess Synthetic Challenge Hindrance Steric Hindrance of Piperazine Derivative Start->Hindrance High_Hindrance High Hindrance->High_Hindrance High Moderate_Hindrance Moderate Hindrance->Moderate_Hindrance Moderate Low_Hindrance Low Hindrance->Low_Hindrance Low Cost_Scale Cost & Scale Considerations Racemization_Risk Racemization Risk? Cost_Scale->Racemization_Risk HATU_COMU HATU / COMU High_Hindrance->HATU_COMU Acyl_Fluoride Acyl Fluoride Method High_Hindrance->Acyl_Fluoride T3P_PyBOP T3P / PyBOP Moderate_Hindrance->T3P_PyBOP EDC_HOBt EDC/HOBt Low_Hindrance->EDC_HOBt HATU_COMU->Cost_Scale Acyl_Fluoride->Cost_Scale T3P_PyBOP->Cost_Scale EDC_HOBt->Cost_Scale

References

A Comparative Guide to the Kinetic Resolution of Piperazine-2-carboxylic Acid Esters: Enzymatic vs. Organocatalytic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral piperazine-2-carboxylic acid derivatives is a critical step in the development of novel therapeutics. This guide provides a comparative overview of kinetic resolution strategies for piperazine-2-carboxylic acid esters, with a focus on well-established enzymatic methods and a discussion of the current landscape for organocatalytic alternatives. Experimental data and detailed protocols are provided to support the adoption of these techniques in the laboratory.

The kinetic resolution of racemic piperazine-2-carboxylic acid esters is a crucial process for accessing enantiomerically pure building blocks used in the synthesis of a wide range of pharmaceuticals. The most extensively studied and highly successful method for this transformation is the enzymatic kinetic resolution (EKR) employing lipases, particularly Candida antarctica lipase A (CAL-A). This enzyme has demonstrated exceptional efficiency and enantioselectivity in the N-acylation of various N-protected piperazine-2-carboxylic acid methyl esters.

While organocatalysis has emerged as a powerful tool for various asymmetric transformations, its application to the kinetic resolution of piperazine-2-carboxylic acid esters via N-acylation is not yet well-documented in scientific literature. Current research in organocatalytic kinetic resolution tends to focus on other substrate classes or different types of transformations. This guide, therefore, presents a comprehensive analysis of the well-established enzymatic approach, supported by experimental data, and provides a qualitative discussion on the potential for organocatalytic methods.

Performance Comparison: Enzymatic Kinetic Resolution

The enantioselective N-acylation catalyzed by Candida antarctica lipase A (CAL-A) stands out for its high enantioselectivity (E > 200) for both N-4- and N-1-Boc-protected piperazine-2-carboxylic acid methyl esters.[1][2][3] The choice of acyl donor and solvent significantly influences the reaction kinetics and overall efficiency.

Below is a summary of the quantitative data from key kinetic resolution studies using CAL-A:

SubstrateAcyl DonorSolventTime (h)Conversion (c) %ee of Substrate (ee_s) %ee of Product (ee_p) %Enantioselectivity (E)Reference
N-4-Boc-piperazine-2-carboxylic acid methyl ester (rac-1 )2,2,2-Trifluoroethyl butanoateDIPE166>99>200[3]
N-4-Boc-piperazine-2-carboxylic acid methyl ester (rac-1 )2,2,2-Trifluoroethyl butanoateDIPE2450>99>99>200[3]
N-4-Boc-piperazine-2-carboxylic acid methyl ester (rac-1 )2,2,2-Trifluoroethyl butanoateTBME44788>99>200[3]
N-4-Boc-piperazine-2-carboxylic acid methyl ester (rac-1 )Vinyl butanoateTBME0.54893>99-[3]
N-1-Boc-piperazine-2-carboxylic acid methyl ester (rac-2 )2,2,2-Trifluoroethyl butanoateDIPE2466>9945[3]
N-1-Boc-piperazine-2-carboxylic acid methyl ester (rac-2 )2,2,2-Trifluoroethyl butanoateTBME241618>99200[3]

Note: DIPE = diisopropyl ether, TBME = tert-butyl methyl ether. The enantioselectivity (E) is a measure of the enzyme's ability to discriminate between the two enantiomers.

Experimental Workflow and Methodologies

A general workflow for the enzymatic kinetic resolution of piperazine-2-carboxylic acid esters is depicted below. This process typically involves the reaction of the racemic ester with an acyl donor in the presence of the lipase, followed by separation of the acylated product from the unreacted enantiomer.

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Separation cluster_products Enantioenriched Products rac_ester Racemic Piperazine-2-carboxylic Acid Ester reaction Stirring at Controlled Temperature rac_ester->reaction acyl_donor Acyl Donor acyl_donor->reaction lipase Immobilized Lipase (e.g., CAL-A) lipase->reaction solvent Anhydrous Organic Solvent solvent->reaction filtration Filtration to Remove Lipase reaction->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography product Enantioenriched Acylated Product chromatography->product unreacted Enantioenriched Unreacted Ester chromatography->unreacted

Caption: General workflow for enzymatic kinetic resolution.

Detailed Experimental Protocol: Enzymatic Kinetic Resolution using CAL-A

This protocol is based on the successful kinetic resolution of N-4-Boc-piperazine-2-carboxylic acid methyl ester.[3]

Materials:

  • Racemic N-4-Boc-piperazine-2-carboxylic acid methyl ester (rac-1 )

  • Candida antarctica lipase A (CAL-A), immobilized (e.g., Novozym 435)

  • 2,2,2-Trifluoroethyl butanoate (acyl donor)

  • Diisopropyl ether (DIPE), anhydrous

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • To a dried flask, add racemic N-4-Boc-piperazine-2-carboxylic acid methyl ester (1.0 eq).

  • Add anhydrous diisopropyl ether to achieve a substrate concentration of approximately 0.1 M.

  • Add immobilized CAL-A (typically 10-50% by weight relative to the substrate).

  • Add 2,2,2-trifluoroethyl butanoate (1.5-2.0 eq).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the substrate (ee_s) and product (ee_p).

  • Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Separate the resulting enantioenriched acylated product and the unreacted ester by silica gel column chromatography.

The Quest for Organocatalytic Alternatives

While enzymatic methods are highly effective, the development of organocatalytic alternatives is a continuing goal in asymmetric synthesis, often offering advantages in terms of operational simplicity, catalyst stability, and broader substrate scope. However, for the specific kinetic resolution of piperazine-2-carboxylic acid esters via N-acylation, there is a notable lack of established organocatalytic methods with supporting experimental data in the current literature.

Research into the organocatalytic kinetic resolution of amines and amino acid derivatives is an active field.[4][5] Chiral N-heterocyclic carbenes (NHCs), phosphines, and bifunctional catalysts have been employed for the enantioselective acylation of various amines.[6][7] The general principle involves the activation of the acyl donor by the chiral catalyst, leading to a stereoselective reaction with one enantiomer of the amine.

A hypothetical workflow for an organocatalytic kinetic resolution is presented below.

G cluster_prep_org Reaction Setup cluster_reaction_org Kinetic Resolution cluster_workup_org Work-up & Separation cluster_products_org Enantioenriched Products rac_ester_org Racemic Piperazine-2-carboxylic Acid Ester reaction_org Stirring at Controlled Temperature rac_ester_org->reaction_org acyl_donor_org Acyl Donor (e.g., Anhydride) acyl_donor_org->reaction_org catalyst_org Chiral Organocatalyst catalyst_org->reaction_org solvent_org Anhydrous Organic Solvent solvent_org->reaction_org quench Reaction Quenching reaction_org->quench extraction Aqueous Work-up quench->extraction chromatography_org Column Chromatography extraction->chromatography_org product_org Enantioenriched Acylated Product chromatography_org->product_org unreacted_org Enantioenriched Unreacted Ester chromatography_org->unreacted_org

Caption: Hypothetical organocatalytic kinetic resolution workflow.

Conclusion and Future Outlook

For the kinetic resolution of piperazine-2-carboxylic acid esters, enzymatic methods, particularly those utilizing Candida antarctica lipase A, are currently the state-of-the-art. They offer excellent enantioselectivity and have been well-characterized, providing a reliable route to enantiomerically pure products.

The development of efficient and selective organocatalytic methods for this specific transformation remains an open area of research. Future work in this field could focus on the design of novel chiral catalysts that can effectively recognize and selectively acylate one enantiomer of these valuable cyclic amino acid esters. Success in this area would provide a valuable complementary approach to the existing enzymatic strategies, further expanding the synthetic toolbox for the preparation of chiral piperazine derivatives. Researchers are encouraged to explore the application of known organocatalytic N-acylation systems to this class of substrates to fill this gap in the literature.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Chemical Waste Management

Navigating the complexities of laboratory safety and chemical handling is paramount in research and development. This guide provides essential, step-by-step procedures for the proper disposal of 1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, ensuring the safety of personnel and compliance with regulatory standards. By adhering to these protocols, laboratories can maintain a secure working environment and contribute to responsible environmental stewardship.

Hazard Identification and Safety Precautions

Primary Hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE): Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment.

PPE CategorySpecific Requirements
Hand Protection Wear protective gloves.
Eye/Face Protection Wear eye and face protection.
Skin and Body Protection Wear protective clothing.
Respiratory Protection Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

This data is based on hazard assessments of structurally related piperazine compounds.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound and related materials."

  • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.

  • For solid material, vacuum or sweep up the substance.

  • For solutions, absorb the spill with an inert material.

  • Place all contaminated materials into the designated, sealed disposal container.[1]

3. Container Management:

  • Keep the waste container tightly closed and store in a cool, dry, and well-ventilated area.[1]

  • Ensure the container is properly labeled with the chemical name and associated hazards.

4. Final Disposal:

  • The disposal of this compound must be conducted through an approved waste disposal plant.[1][2]

  • Contact your institution's EHS office to arrange for the collection and disposal of the chemical waste.

  • Do not discharge the material into drains, other waterways, or the soil.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Generation cluster_2 Containment & Segregation cluster_3 Final Disposal start Start: Handling of 1-((Benzyloxy)carbonyl) piperazine-2-carboxylic acid ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill Spill Occurs start->spill waste_gen Waste Generated (Unused reagent, contaminated materials) ppe->waste_gen contain Place in a Labeled, Sealed Waste Container waste_gen->contain spill_clean Clean Spill with Inert Absorbent spill->spill_clean segregate Segregate from Incompatible Waste contain->segregate storage Store in a Cool, Dry, Well-Ventilated Area segregate->storage spill_clean->contain ehs_contact Contact Institutional EHS for Pickup storage->ehs_contact disposal Dispose via Approved Waste Disposal Plant ehs_contact->disposal end End of Process disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid. The following procedures are designed to minimize risk and ensure safe operational conduct and disposal.

Hazard Assessment

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potentially serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]

Based on this profile, the following personal protective equipment (PPE) and handling protocols are mandatory.

Personal Protective Equipment (PPE)

A risk assessment is required to determine all potential hazards before work begins.[4] The minimum required PPE for handling this compound is detailed below.

Protection Type Specific Requirement Rationale & Notes
Eye & Face Chemical splash goggles meeting ANSI Z87.1 standards.[4][5]Protects against splashes and dust. Standard safety glasses do not offer sufficient protection from chemical splashes.[4]
Face shield.Must be worn in addition to goggles whenever there is a significant splash hazard, such as when handling bulk quantities or solutions.[5][6]
Skin & Body Chemical-resistant lab coat.Protects skin and personal clothing from spills and splashes.[6]
Long pants and closed-toe shoes.These are minimum requirements for any laboratory setting where hazardous chemicals are present.[4][6]
Hands Disposable nitrile gloves.Provides protection against incidental contact.[4][5] Gloves must be inspected before use and changed immediately if contact with the chemical occurs or if they show signs of degradation.[5]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.Engineering controls are the primary line of defense.[7] If procedures could generate dust (e.g., weighing, transferring powder) and a fume hood is not feasible, a NIOSH-approved respirator may be required.[5][6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for safety.

  • Preparation & Engineering Controls :

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood to control dust and vapor.

    • Ensure a safety shower and eyewash station are accessible and unobstructed.[8]

    • Assemble all necessary equipment and reagents before introducing the chemical.

  • Donning PPE :

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Chemical Handling :

    • When handling the solid, use techniques that minimize dust generation (e.g., careful scooping, not pouring from a height).

    • Avoid direct contact with skin, eyes, and clothing.[2][8]

    • Do not eat, drink, or smoke in the work area.[1]

  • Decontamination :

    • After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[1][2]

    • Wipe down the work surface with an appropriate solvent and then soap and water.

    • Remove and wash contaminated clothing before reuse.[2][8]

G cluster_workflow Safe Chemical Handling Workflow node_assess 1. Assess Hazards (Review SDS of Analogues) node_ppe 2. Select & Don PPE (Goggles, Gloves, Lab Coat) node_assess->node_ppe Identify Risks node_prep 3. Prepare Workspace (Chemical Fume Hood) node_ppe->node_prep Ensure Protection node_handle 4. Handle Chemical (Minimize Dust/Splashes) node_prep->node_handle Begin Work node_decon 5. Decontaminate (Clean Area, Wash Hands) node_handle->node_decon Work Complete node_dispose 6. Dispose of Waste (Follow Regulations) node_decon->node_dispose Final Step

Caption: Logical workflow for safely handling hazardous chemicals in a laboratory setting.

Disposal Plan

Chemical waste must be managed according to institutional and local government regulations.

  • Waste Collection :

    • Collect waste material, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted.

  • Disposal :

    • Dispose of the contents and container through an approved waste disposal plant or licensed waste management contractor.[2][8]

    • Do not discharge the chemical into drains or the environment.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.